PUMA BH3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C100H162N34O32S |
|---|---|
Molecular Weight |
2384.6 g/mol |
IUPAC Name |
4-acetamido-5-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[(1-amino-1-oxopropan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C100H162N34O32S/c1-13-47(6)78(134-90(159)62(27-31-75(142)143)126-84(153)56(21-16-33-111-98(105)106)121-81(150)50(9)119-91(160)66(39-53-43-114-55-20-15-14-19-54(53)55)131-89(158)61(25-29-71(102)137)125-87(156)59(120-52(11)135)26-30-74(140)141)97(166)115-44-73(139)116-49(8)80(149)122-60(24-28-70(101)136)88(157)129-64(37-45(2)3)93(162)124-58(23-18-35-113-100(109)110)85(154)123-57(22-17-34-112-99(107)108)86(155)127-63(32-36-167-12)83(152)118-51(10)82(151)128-68(41-76(144)145)95(164)133-69(42-77(146)147)96(165)130-65(38-46(4)5)94(163)132-67(40-72(103)138)92(161)117-48(7)79(104)148/h14-15,19-20,43,45-51,56-69,78,114H,13,16-18,21-42,44H2,1-12H3,(H2,101,136)(H2,102,137)(H2,103,138)(H2,104,148)(H,115,166)(H,116,139)(H,117,161)(H,118,152)(H,119,160)(H,120,135)(H,121,150)(H,122,149)(H,123,154)(H,124,162)(H,125,156)(H,126,153)(H,127,155)(H,128,151)(H,129,157)(H,130,165)(H,131,158)(H,132,163)(H,133,164)(H,134,159)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113) |
InChI Key |
WAUBIEFUAKDOLF-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Function and Mechanism of the PUMA BH3 Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the function and mechanism of the PUMA (p53 Upregulated Modulator of Apoptosis) BH3 domain, a critical mediator of programmed cell death. PUMA is a potent pro-apoptotic protein belonging to the BH3-only subclass of the Bcl-2 family, playing a pivotal role in both p53-dependent and -independent apoptotic pathways.[1][2] Its activity is primarily regulated at the transcriptional level in response to a wide array of cellular stresses, including DNA damage, growth factor withdrawal, and endoplasmic reticulum (ER) stress.[1][3]
Function of the PUMA BH3 Domain: A Sentinel of Cellular Stress
The primary function of PUMA is to act as a sensor of cellular stress and to initiate the intrinsic pathway of apoptosis.[2][4] Upon its expression, PUMA translocates to the mitochondria where its BH3 domain, a short helical peptide motif, engages with anti-apoptotic Bcl-2 family proteins.[5][6] This interaction is central to its pro-apoptotic activity.
PUMA is considered a promiscuous binder within the Bcl-2 family, capable of interacting with high affinity to all known anti-apoptotic members, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1.[1][2][7] This broad specificity allows PUMA to be a potent and versatile inducer of apoptosis across various cell types and in response to diverse death stimuli.[8][9]
Mechanism of Action: De-repression and Direct Activation
The precise mechanism by which the this compound domain triggers apoptosis has been a subject of extensive research, with evidence supporting two primary models: the "de-repression" (or "indirect activation") model and the "direct activation" model.
In the de-repression model , PUMA's BH3 domain binds to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, thereby neutralizing their inhibitory function.[3][10] This sequestration of anti-apoptotic proteins liberates the pro-apoptotic effector proteins, Bax and Bak, which are otherwise held in an inactive state. Once freed, Bax and Bak can oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and subsequent caspase activation.[2][4]
The direct activation model posits that in addition to neutralizing anti-apoptotic proteins, PUMA's BH3 domain can directly engage and activate Bax and Bak.[11][12] This direct interaction is thought to induce a conformational change in Bax and Bak, promoting their oligomerization and insertion into the mitochondrial membrane. While the "de-repression" model is widely accepted, the contribution of direct activation by PUMA is still an area of active investigation.[1][11]
Signaling Pathways Involving PUMA
PUMA-mediated apoptosis is integrated into several key signaling pathways, most notably the p53-dependent and p53-independent pathways.
p53-Dependent Apoptosis
In response to genotoxic stress, such as DNA damage, the tumor suppressor protein p53 is activated and transcriptionally upregulates PUMA expression.[5][13] This makes PUMA a critical effector of p53-mediated apoptosis.[6][14]
p53-Independent Apoptosis
PUMA can also be induced independently of p53 by various stress signals, including cytokine deprivation, ER stress, and hypoxia.[1][5] In these pathways, other transcription factors such as FOXO3a, CHOP, and E2F1 can drive PUMA expression.[3]
Quantitative Data: this compound Domain Binding Affinities
The affinity of the this compound domain for anti-apoptotic Bcl-2 family proteins has been quantified using various biophysical techniques, such as fluorescence polarization and isothermal titration calorimetry. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating a stronger interaction.
| Interacting Protein | This compound Peptide Binding Affinity (Kd, nM) | Reference |
| Mcl-1 | 2.1 | [4] |
| Bcl-xL | < 20 | [13] |
| Bcl-2 | < 20 | [13] |
| Bcl-w | < 20 | [13] |
| A1/Bfl-1 | < 20 | [13] |
Note: The binding affinities can vary depending on the specific experimental conditions and the length of the this compound peptide used.
Experimental Protocols
Detailed methodologies for key experiments are crucial for studying the this compound domain's function and interactions.
Co-Immunoprecipitation (Co-IP) to Detect PUMA-Bcl-2 Family Protein Interaction
This protocol outlines the general steps to determine if PUMA interacts with a specific Bcl-2 family member within a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest and treat with an appropriate stimulus to induce PUMA expression (e.g., DNA damaging agent).
-
Cell Lysis: Harvest cells and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to maintain protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with control beads (e.g., Protein A/G agarose) to reduce non-specific binding.
-
Immunoprecipitation: Add an antibody specific to PUMA to the pre-cleared lysate and incubate to allow the antibody to bind to PUMA and its interacting proteins. Subsequently, add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the suspected interacting Bcl-2 family protein (e.g., anti-Bcl-xL). A band corresponding to the Bcl-2 family protein will indicate an interaction with PUMA.
Fluorescence Polarization (FP) Assay for Quantitative Binding Analysis
FP is a solution-based technique used to measure the binding affinity between a fluorescently labeled this compound peptide and a purified Bcl-2 family protein.
Methodology:
-
Reagent Preparation: Synthesize or obtain a fluorescently labeled this compound peptide (e.g., with FITC or TAMRA). Purify the target anti-apoptotic Bcl-2 protein. Prepare a suitable binding buffer (e.g., phosphate-buffered saline with a non-ionic detergent).
-
Assay Setup: In a microplate, add a fixed concentration of the fluorescently labeled this compound peptide to a serial dilution of the purified Bcl-2 family protein.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters.
-
Data Analysis: The fluorescence polarization values will increase as more of the labeled peptide binds to the larger protein, causing it to tumble more slowly in solution. Plot the change in fluorescence polarization against the concentration of the Bcl-2 family protein and fit the data to a binding curve to determine the dissociation constant (Kd).
Cell Viability and Caspase Activity Assays
These assays are used to assess the functional consequence of PUMA expression, which is the induction of apoptosis.
Methodology for Cell Viability (e.g., MTT or similar colorimetric/fluorometric assays):
-
Cell Seeding: Seed cells in a 96-well plate.
-
Induction of PUMA Expression: Treat cells with a stimulus to induce PUMA or transduce with a PUMA expression vector.
-
Incubation: Incubate for a time course (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the number of viable cells.
Methodology for Caspase-3/7 Activity Assay:
-
Cell Lysis: Following treatment to induce PUMA-mediated apoptosis, lyse the cells to release cellular contents, including activated caspases.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase-3/7 substrate (e.g., containing the DEVD peptide sequence) to the cell lysate.
-
Incubation: Incubate to allow the activated caspases to cleave the substrate.
-
Measurement: Measure the resulting fluorescent or colorimetric signal, which is proportional to the caspase activity.
This guide provides a comprehensive overview of the this compound domain's central role in apoptosis. A thorough understanding of its function, mechanism, and the methodologies used to study it is essential for researchers and professionals in the fields of cancer biology and drug development, particularly for the design of novel therapeutics that target the apoptotic machinery.
References
- 1. Multimodal Interaction with BCL-2 Family Proteins Underlies the Pro-Apoptotic Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bahargroup.org [bahargroup.org]
- 5. The carboxyl-terminal sequence of PUMA binds to both anti-apoptotic proteins and membranes | eLife [elifesciences.org]
- 6. Bax activation by the BH3-only protein Puma promotes cell dependence on antiapoptotic Bcl-2 family members - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BH3-only proteins in apoptosis and beyond: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.sph.harvard.edu [content.sph.harvard.edu]
- 10. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. PUMA Binding Induces Partial Unfolding within BCL-xL to Disrupt p53 Binding and Promote Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determinants of BH3 binding specificity for Mcl-1 vs. Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Role of the PUMA BH3 Domain in p53-Dependent Apoptosis: A Technical Guide
ABSTRACT
The tumor suppressor protein p53 is a critical regulator of cellular fate, capable of inducing cell cycle arrest or apoptosis in response to oncogenic stress, such as DNA damage. A key effector in the p53-mediated apoptotic pathway is the p53 Upregulated Modulator of Apoptosis (PUMA), a potent pro-apoptotic member of the Bcl-2 family. PUMA's function is principally mediated by its Bcl-2 homology 3 (BH3) domain. This technical guide provides an in-depth examination of the molecular mechanisms through which the PUMA BH3 domain executes its pro-apoptotic function in the context of p53-dependent signaling. We detail the transcriptional activation of PUMA by p53, the structural basis of the BH3 domain's interaction with anti-apoptotic Bcl-2 family members, and the subsequent activation of the mitochondrial apoptotic cascade. This guide includes quantitative data on protein-protein interactions, detailed protocols for key experimental assays, and signaling pathway visualizations to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction: The p53 Apoptotic Pathway
The p53 transcription factor is a cornerstone of tumor suppression.[1] In response to cellular stresses like genotoxic damage, hypoxia, or oncogene activation, p53 is stabilized and activated, leading to the transcriptional regulation of a wide array of target genes.[2] These genes orchestrate cellular responses that can range from temporary cell cycle arrest to permanent senescence or programmed cell death (apoptosis). The decision between these fates is crucial for preventing the propagation of damaged cells and the development of cancer.[3]
p53-dependent apoptosis proceeds primarily through the intrinsic, or mitochondrial, pathway.[1] This involves the transcriptional activation of pro-apoptotic members of the Bcl-2 protein family.[1] This family is comprised of three functional subgroups: the anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1), the pro-apoptotic effectors (Bax, Bak), and the pro-apoptotic BH3-only proteins (e.g., PUMA, Noxa, Bim).[4] In healthy cells, the anti-apoptotic members sequester the effector proteins, preventing them from oligomerizing and permeabilizing the mitochondrial outer membrane.[5] Following a p53-activating stress signal, BH3-only proteins are upregulated and act as critical initiators of apoptosis.[6][7]
PUMA: A Central Mediator of p53-Dependent Apoptosis
PUMA (also known as Bcl-2-binding component 3, or BBC3) was identified as a direct transcriptional target of p53.[6][8] Its expression is rapidly induced following DNA damage in a strictly p53-dependent manner.[6][9] The PUMA promoter contains two high-affinity p53 binding sites, and the direct binding of nuclear p53 to these sites is essential for PUMA induction and subsequent apoptosis in response to genotoxic agents.[10] Gene disruption studies have provided definitive evidence that PUMA is an essential mediator of p53-induced apoptosis; in its absence, cells are significantly protected from cell death induced by p53 activation or DNA damage.[3][11] PUMA's activity appears to be controlled exclusively at the transcriptional level, distinguishing it from other BH3-only proteins that are often regulated by post-translational modifications.[6][8]
The Core Mechanism: The this compound Domain
The pro-apoptotic function of PUMA is almost entirely dependent on its single BH3 domain.[3][6] This domain is an amphipathic α-helix that enables PUMA to interact with other Bcl-2 family members.[6] Both the BH3 domain and mitochondrial localization are essential for PUMA's ability to induce apoptosis.[6]
Signaling Pathway of p53-Dependent Apoptosis via PUMA
The signaling cascade begins with cellular stress, leading to the activation of p53 and its translocation to the nucleus. Here, p53 binds to the response elements in the PUMA promoter, driving its transcription and translation. The newly synthesized PUMA protein translocates to the mitochondria, where its BH3 domain initiates the apoptotic cascade.
References
- 1. Cysteine-based crosslinking approach for characterization of oligomeric pore-forming proteins in the mitochondrial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TUNEL staining [abcam.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Puma cooperates with Bim, the rate-limiting BH3-only protein in cell death during lymphocyte development, in apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. clyte.tech [clyte.tech]
- 7. bahargroup.org [bahargroup.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 10. TUNEL assay - Wikipedia [en.wikipedia.org]
- 11. broadpharm.com [broadpharm.com]
Regulation of PUMA BH3 Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PUMA (p53 Upregulated Modulator of Apoptosis), also known as BCL2 Binding Component 3 (BBC3), is a potent pro-apoptotic BH3-only protein belonging to the BCL-2 family.[1][2] It is a critical mediator of apoptosis in response to a wide array of cellular stresses, including DNA damage, growth factor withdrawal, endoplasmic reticulum (ER) stress, and oncogene activation.[3][4] Unlike many other BH3-only proteins that are regulated via post-translational modifications, PUMA's activity is primarily controlled at the level of its expression.[1][3] Its induction is governed by a complex network of signaling pathways and transcription factors, making it a central hub for integrating death signals. This document provides an in-depth technical overview of the molecular mechanisms regulating PUMA gene expression, details key experimental methodologies used in its study, and presents this information in a format accessible to researchers and drug development professionals.
Transcriptional Regulation of PUMA
The expression of PUMA is typically maintained at very low levels in healthy, unstressed cells and is rapidly induced transcriptionally in response to apoptotic stimuli.[3] The regulation of its gene, BBC3, involves a multitude of transcription factors that bind to conserved sites in its promoter and first intron.[3][5] This regulation can be broadly categorized into p53-dependent and p53-independent mechanisms.
p53-Dependent Induction
The tumor suppressor p53 is the most well-characterized transcriptional activator of PUMA.[1][6] In response to cellular stresses like genotoxic DNA damage, p53 is activated and binds directly to two conserved p53-responsive elements within the BBC3 promoter, driving robust PUMA expression.[3][7] This p53-PUMA axis is a cornerstone of the DNA damage response and is crucial for tumor suppression.[7] The induction of PUMA by p53 is essential for apoptosis following treatment with various chemotherapeutic agents.[8] Deletion of the p53 binding sites in the PUMA promoter abrogates its induction and the subsequent apoptotic response to DNA-damaging agents.[7] Homologs of p53, such as p73, can also bind to the same responsive elements to induce PUMA expression independently of p53.[3][6]
p53-Independent Induction
PUMA expression is also induced by a variety of stimuli in a p53-independent manner, highlighting its versatile role in apoptosis.[1][9] Several key transcription factors and signaling pathways are implicated in these responses.
The forkhead box O3a (FOXO3a) transcription factor is a critical mediator of PUMA induction following the withdrawal of cytokines or growth factors.[3][9] The PI3K-Akt signaling pathway, which promotes cell survival, negatively regulates FOXO3a by phosphorylation, sequestering it in the cytoplasm.[9] Upon growth factor deprivation, the PI3K-Akt pathway is inactivated, allowing FOXO3a to translocate to the nucleus and directly bind to the PUMA promoter to initiate transcription.[9]
Endoplasmic Reticulum (ER) stress, caused by the accumulation of unfolded proteins, is a potent inducer of PUMA-mediated apoptosis.[4][10] This response is primarily mediated by the transcription factor C/EBP homologous protein (CHOP).[3][11] During ER stress, the transcription factor ATF4 is induced, which in turn activates the expression of CHOP.[10] CHOP then binds to the PUMA promoter to drive its expression.[10][12] In some contexts, the IRE1-JNK-c-Jun signaling axis can also contribute to PUMA induction during ER stress.[4]
Several other transcription factors have been identified as regulators of PUMA expression in various contexts:
-
c-Myc: The oncogene c-Myc can activate PUMA expression, contributing to c-Myc-induced apoptosis.[3]
-
E2F1: A key regulator of the cell cycle, E2F1 can directly bind to the PUMA promoter and induce its expression.[3][6]
-
NF-κB: In response to inflammatory signals like TNF-α, the p65 component of NF-κB can translocate to the nucleus and directly activate PUMA transcription.[6][13]
-
Sp1: The transcription factor Sp1 is involved in PUMA expression induced by hydrogen peroxide and cooperates with p73 in response to serum starvation.[6]
Summary of PUMA Induction Data
The induction of PUMA expression varies significantly depending on the cell type and the nature of the stimulus. The following table summarizes quantitative data from selected studies.
| Cell Type | Stimulus | Fold Increase in PUMA mRNA | Key Transcription Factor(s) | Reference |
| Pancreatic β-cells | Proinflammatory Cytokines (IL-1β + IFN-γ) | Not specified, but significant induction shown | NF-κB | [13] |
| Pancreatic β-cells | Thapsigargin (ER Stressor) | ~6-fold | ER Stress Pathways (e.g., CHOP) | [13] |
| MEFs (p53 inactive) | Serum Deprivation | ~4-fold | FOXO3a | [9] |
| Huh-7 Hepatoma Cells | Palmitic Acid | ~3.5-fold | CHOP, AP-1 | [12] |
| Neonatal Cardiac Myocytes | Thapsigargin (ER Stressor) | Significant induction shown | CHOP | [11] |
Post-Transcriptional and Post-Translational Regulation
While transcriptional control is paramount, emerging evidence indicates that PUMA is also regulated at post-transcriptional and post-translational levels.
-
Post-Transcriptional Regulation: MicroRNAs (miRNAs) can regulate PUMA expression by binding to its mRNA, leading to degradation or translational repression. For instance, miR-BART5 from the Epstein-Barr virus and miR-221 have been shown to suppress PUMA expression.[6][14]
-
Post-Translational Regulation: In unstressed cells, the PUMA protein is subject to proteasomal degradation.[6] Phosphorylation of PUMA at serine 10 has been shown to promote its turnover via the proteasome, thereby repressing its apoptotic potential and promoting cell survival.[1][15]
Mechanism of Action
Once expressed, PUMA translocates to the mitochondria to initiate apoptosis.[8] It acts as a potent BH3-only "activator" or "sensitizer" protein. PUMA can bind with high affinity to all known anti-apoptotic Bcl-2 family members (e.g., Bcl-xL, Bcl-2, Mcl-1).[1][16] This interaction neutralizes their inhibitory function, thereby liberating the pro-apoptotic effector proteins BAX and BAK.[1] Freed BAX and BAK can then oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation.[1][4] Some studies also suggest PUMA can directly activate BAX and BAK.[17]
Key Experimental Protocols
Studying the regulation of PUMA expression involves a variety of molecular and cellular biology techniques. Below are generalized protocols for the most common assays.
Analysis of PUMA mRNA Expression by qRT-PCR
This method is used to quantify changes in PUMA mRNA levels following a specific treatment.
Protocol:
-
Cell Treatment: Plate cells at a desired density and treat with the stimulus of interest or a vehicle control for a predetermined time course.
-
RNA Isolation: Harvest cells and extract total RNA using a TRIzol-based reagent or a column-based kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR: Prepare a reaction mix containing cDNA template, SYBR Green master mix, and PUMA-specific forward and reverse primers. Run the reaction on a real-time PCR instrument. Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of PUMA mRNA using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Analysis of PUMA Protein Expression by Western Blot
This technique is used to detect and quantify the PUMA protein.
Protocol:
-
Cell Lysis: Following cell treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for PUMA overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if a specific transcription factor (e.g., p53, FOXO3a) binds directly to the PUMA promoter region in vivo.
Protocol:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and shear the chromatin into smaller fragments (200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest. Use Protein A/G beads to pull down the antibody-protein-DNA complexes. Include a negative control using a non-specific IgG antibody.
-
Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C. Degrade the protein using proteinase K.
-
DNA Purification: Purify the precipitated DNA.
-
Analysis: Use the purified DNA as a template for PCR or qPCR with primers designed to amplify the specific region of the PUMA promoter containing the putative binding site for the transcription factor. An enrichment of the PUMA promoter sequence in the specific antibody pull-down compared to the IgG control indicates direct binding.
Conclusion and Therapeutic Implications
The regulation of PUMA BH3 gene expression is a tightly controlled process central to cellular life-and-death decisions. Its induction via a network of stress-responsive transcription factors, most notably p53 and FOXO3a, positions PUMA as a critical sensor of cellular damage and imbalance.[3] Because its expression is often suppressed in cancer cells, leading to apoptosis evasion and therapeutic resistance, PUMA represents a promising target for cancer therapy.[3][18] Strategies aimed at restoring PUMA expression, either directly or by activating its upstream regulators, could sensitize cancer cells to conventional therapies.[19] Conversely, inhibiting PUMA may be beneficial in diseases characterized by excessive apoptosis, such as neurodegenerative disorders and certain cardiovascular conditions.[4][20] A thorough understanding of the intricate regulatory networks governing PUMA expression is therefore essential for the development of novel therapeutics targeting this potent apoptotic modulator.
References
- 1. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of P53 up-regulated modulator of apoptosis (PUMA) in ovarian development, cardiovascular and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The multifaceted role of PUMA in cell death pathways: its therapeutic potential across cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The nuclear function of p53 is required for PUMA-mediated apoptosis induced by DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. FOXO3a-dependent regulation of Puma in response to cytokine/growth factor withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuronal apoptosis induced by endoplasmic reticulum stress is regulated by ATF4-CHOP-mediated induction of the Bcl-2 homology 3-only member PUMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PUMA is critical for neonatal cardiomyocyte apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CHOP and AP-1 cooperatively mediate PUMA expression during lipoapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p53 Up-regulated Modulator of Apoptosis (PUMA) Activation Contributes to Pancreatic β-Cell Apoptosis Induced by Proinflammatory Cytokines and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BBC3 BCL2 binding component 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. Phosphorylation of Puma modulates its apoptotic function by regulating protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Evaluation of the BH3-only Protein Puma as a Direct Bak Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. geneticsmr.org [geneticsmr.org]
- 20. The role of P53 up-regulated modulator of apoptosis (PUMA) in ovarian development, cardiovascular and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The PUMA BH3 Signaling Cascade: A Technical Guide to a Core Apoptotic Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The p53-upregulated modulator of apoptosis (PUMA), also known as Bcl-2-binding component 3 (BBC3), is a potent pro-apoptotic protein belonging to the BH3-only subclass of the Bcl-2 family.[1][2] PUMA plays a critical role in initiating the intrinsic pathway of apoptosis in response to a wide array of cellular stresses, including DNA damage, growth factor withdrawal, and endoplasmic reticulum (ER) stress.[2][3] Its activity is tightly regulated, primarily at the transcriptional level, by tumor suppressors and transcription factors such as p53 and FOXO3a. Once expressed, PUMA triggers apoptosis by neutralizing anti-apoptotic Bcl-2 family members, leading to the activation of the effector proteins BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation.[3][4] Due to its central role in apoptosis, the PUMA signaling cascade is a key area of investigation in cancer biology and a promising target for therapeutic intervention.[2] This technical guide provides an in-depth overview of the PUMA BH3 signaling cascade, including quantitative data on protein interactions, detailed experimental protocols for its study, and visual diagrams of the key pathways and workflows.
Core Signaling Cascade
The PUMA-mediated apoptotic pathway is a tightly regulated process that translates cellular stress signals into a commitment to cell death. The core of this cascade involves the interaction of PUMA with other members of the Bcl-2 protein family at the mitochondrial outer membrane.
Upstream Regulation:
PUMA expression is induced by a variety of stress signals through both p53-dependent and p53-independent pathways.
-
p53-Dependent Pathway: In response to genotoxic stress, such as DNA damage, the tumor suppressor p53 is activated and accumulates in the nucleus. p53 directly binds to two consensus binding sites in the PUMA promoter, leading to robust transcriptional activation of the BBC3 gene.[5] This p53-PUMA axis is a major pathway for apoptosis induction following chemotherapy and radiotherapy.
-
p53-Independent Pathways: PUMA can also be induced independently of p53 by various stimuli.[6] Key transcription factors in these pathways include:
-
FOXO3a: In response to cytokine or growth factor withdrawal, the transcription factor FOXO3a is activated and drives PUMA expression.[7][8][9]
-
c-Jun: As part of the AP-1 complex, c-Jun can directly transactivate the PUMA promoter, particularly in response to ER stress.[1]
-
Other Transcription Factors: Other factors implicated in PUMA regulation include p73, NF-κB, E2F1, and CHOP, highlighting the integration of multiple stress signaling pathways.[10][11]
-
Core Mechanism at the Mitochondria:
Once expressed, PUMA translocates to the mitochondria where it orchestrates the activation of the intrinsic apoptotic pathway.[12]
-
Neutralization of Anti-Apoptotic Bcl-2 Proteins: PUMA, through its BH3 domain, binds with high affinity to all known anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1.[2][13][14] This interaction neutralizes their pro-survival function, which is to sequester the pro-apoptotic effector proteins BAX and BAK.[3]
-
Activation of BAX and BAK: By binding to the anti-apoptotic proteins, PUMA liberates BAX and BAK. There is also evidence that PUMA can directly interact with and activate BAX and BAK.[14][15]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize in the outer mitochondrial membrane, forming pores that lead to MOMP.[4][16] This is considered the "point of no return" in apoptosis.[16]
Downstream Events:
MOMP initiates a cascade of events that culminate in the dismantling of the cell.
-
Release of Apoptogenic Factors: The pores formed by BAX and BAK allow for the release of proteins from the mitochondrial intermembrane space into the cytosol. These include cytochrome c, Smac/DIABLO, and Omi/HtrA2.[17]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome then recruits and activates caspase-9, the initiator caspase of the intrinsic pathway.[4]
-
Execution of Apoptosis: Activated caspase-9 cleaves and activates effector caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
Quantitative Data
The interactions within the PUMA signaling cascade are characterized by specific binding affinities, which are crucial for the precise regulation of apoptosis.
| Interacting Proteins | Dissociation Constant (Kd) | Experimental Method | Reference |
| This compound and Bcl-xL | ~9 nM - 37 µM (depending on assay) | Isothermal Titration Calorimetry (ITC), Fluorescence Polarization | [14] |
| This compound and Bcl-2 | 20-35 nM range for stapled this compound | Fluorescence Polarization | [6] |
| This compound and Mcl-1 | ~0.83 µM | Isothermal Titration Calorimetry (ITC) | [18] |
| This compound and Bak | 26 ± 5 nM | Surface Plasmon Resonance (SPR) | [19] |
| p53 DBD and Bcl-xL | ~600 nM | Isothermal Titration Calorimetry (ITC) | [10] |
| p53 TAD and Mcl-1 | ~10-20 µM | Isothermal Titration Calorimetry (ITC) | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the this compound signaling cascade.
Co-Immunoprecipitation of PUMA and Bcl-2 Family Proteins
This protocol is for determining the in vivo interaction between PUMA and anti-apoptotic Bcl-2 family members.
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in IP Lysis Buffer (e.g., Pierce™ IP Lysis Buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 10-15 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody against the protein of interest (e.g., anti-PUMA or anti-Bcl-xL) and incubate overnight at 4°C on a rotator.
-
Add fresh Protein A/G agarose beads and incubate for 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads three times with ice-cold IP Lysis Buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
-
Western Blot Analysis:
-
Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the interacting proteins (e.g., anti-Bcl-xL if PUMA was immunoprecipitated).
-
Detect with an appropriate HRP-conjugated secondary antibody and chemiluminescent substrate.
-
Western Blotting for PUMA and Cleaved Caspase-3
This protocol is for quantifying changes in PUMA expression and caspase activation.
-
Protein Extraction:
-
Lyse cells as described in the co-immunoprecipitation protocol.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PUMA and cleaved caspase-3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
TUNEL Assay for Apoptosis Quantification
This protocol is for detecting DNA fragmentation, a hallmark of late-stage apoptosis.
-
Sample Preparation:
-
Fix cells or tissue sections with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.
-
-
TdT Labeling Reaction:
-
(Optional) Incubate with Equilibration Buffer for 10 minutes.
-
Prepare the TdT reaction mix containing TdT enzyme and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP).
-
Incubate samples with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber.
-
-
Detection:
-
If using a fluorescently labeled dUTP, proceed to imaging.
-
If using an indirectly labeled dUTP, incubate with a fluorescently labeled antibody or streptavidin conjugate.
-
-
Imaging and Quantification:
-
Counterstain nuclei with DAPI or Hoechst.
-
Image using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells.
-
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[3][5][6][13]
-
Cell Preparation:
-
Induce apoptosis in your cell population.
-
Harvest cells (including any floating cells) and wash with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC or PE) and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Chromatin Immunoprecipitation (ChIP) for p53/FOXO3a Binding to the PUMA Promoter
This protocol determines the in vivo binding of transcription factors to the PUMA promoter.
-
Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA by treating cells with formaldehyde (B43269).
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G agarose beads.
-
Incubate the chromatin with an antibody against the transcription factor of interest (e.g., anti-p53 or anti-FOXO3a) overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Purify the immunoprecipitated DNA.
-
-
Analysis by qPCR or Sequencing:
-
Quantify the amount of PUMA promoter DNA in the immunoprecipitated sample using quantitative PCR (qPCR) with primers specific for the PUMA promoter.
-
Alternatively, the DNA can be analyzed by high-throughput sequencing (ChIP-seq) to identify all genomic binding sites of the transcription factor.
-
Luciferase Reporter Assay for PUMA Promoter Activity
This protocol measures the transcriptional activity of the PUMA promoter.
-
Plasmid Construction and Transfection:
-
Clone the PUMA promoter region upstream of a luciferase reporter gene in a suitable vector.
-
Co-transfect the reporter plasmid along with an expression vector for the transcription factor of interest (e.g., p53 or FOXO3a) into cells. A control plasmid expressing Renilla luciferase is often co-transfected for normalization.
-
-
Cell Lysis and Luciferase Assay:
-
After a suitable incubation period, lyse the cells.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer and a luciferase assay reagent.
-
Measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
Compare the activity in the presence and absence of the transcription factor to determine its effect on PUMA promoter activity.
-
Visualizations
Signaling Pathway Diagrams
Caption: The this compound signaling cascade in apoptosis.
Experimental Workflow Diagrams
Caption: Workflow for Co-Immunoprecipitation.
Caption: Workflow for Chromatin Immunoprecipitation.
Conclusion and Future Directions
The this compound signaling cascade represents a critical checkpoint in the cellular decision to undergo apoptosis. Its central role in mediating cell death in response to a diverse range of stresses underscores its importance in both normal physiology and disease. A thorough understanding of this pathway, from its upstream transcriptional regulation to the downstream execution of apoptosis, is paramount for the development of novel therapeutic strategies. For cancer therapy, agents that induce PUMA expression or mimic its function hold great promise for sensitizing tumor cells to apoptosis. Conversely, inhibitors of PUMA could be beneficial in diseases characterized by excessive cell death, such as neurodegenerative disorders and ischemia-reperfusion injury. Future research will likely focus on further elucidating the complex interplay between PUMA and other Bcl-2 family members, identifying novel regulators of PUMA expression and function, and translating our growing knowledge of this pathway into effective clinical interventions.
References
- 1. TUNEL Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Mitochondrial outer membrane permeabilization at the single molecule level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. PUMA cooperates with direct activator proteins to promote mitochondrial outer membrane permeabilization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. Large-scale quantitative proteomic study of PUMA-induced apoptosis using two-dimensional liquid chromatography-mass spectrometry coupled with amino acid-coded mass tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FOXO3a-dependent regulation of Puma in response to cytokine/growth factor withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FOXO3a-dependent regulation of Puma in response to cytokine/growth factor withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The carboxyl-terminal sequence of PUMA binds to both anti-apoptotic proteins and membranes | eLife [elifesciences.org]
- 15. Frontiers | Co-operation of MCL-1 and BCL-XL anti-apoptotic proteins in stromal protection of MM cells from carfilzomib mediated cytotoxicity [frontiersin.org]
- 16. Mitochondrial outer membrane permeabilization - Wikipedia [en.wikipedia.org]
- 17. PUMA cooperates with direct activator proteins to promote mitochondrial outer membrane permeabilization and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Unveiling the Gatekeeper of Apoptosis: A Technical Guide to the Cellular Localization of PUMA BH3 Protein
For Immediate Release
A Comprehensive Whitepaper on the Subcellular Dynamics of the Pro-Apoptotic Protein PUMA, Offering Critical Insights for Researchers and Drug Development Professionals in Oncology and Neurodegenerative Diseases.
The p53-upregulated modulator of apoptosis (PUMA), a potent pro-apoptotic BH3-only protein, plays a pivotal role in initiating the intrinsic pathway of programmed cell death. Its ability to trigger apoptosis is intricately linked to its precise location within the cell. This technical guide provides an in-depth exploration of the cellular localization of PUMA, summarizing key quantitative data, detailing experimental methodologies, and illustrating the complex signaling networks that govern its function. Understanding the spatial dynamics of PUMA is paramount for the development of novel therapeutics that aim to modulate apoptotic pathways.
The Dynamic Residency of PUMA: From Cytosolic Quiescence to Mitochondrial Activation
Under normal physiological conditions in healthy cells, such as activated B-lymphocytes and certain cancer cell lines like Burkitt's lymphoma, PUMA is predominantly found in the cytosol.[1][2][3][4] This cytosolic sequestration serves as a crucial mechanism to prevent unsolicited apoptosis. However, in response to a diverse array of apoptotic stimuli, including DNA damage, growth factor withdrawal, and endoplasmic reticulum (ER) stress, PUMA undergoes a critical translocation from the cytosol to the mitochondria.[1][3] This relocalization is a key activation step, enabling PUMA to engage with its mitochondrial targets and initiate the apoptotic cascade.[1][3][5]
While the mitochondria are the primary site of PUMA's pro-apoptotic activity, recent studies have also identified the endoplasmic reticulum (ER) as a potential localization site for PUMA.[6][7] In fact, one study utilizing an unbiased quantitative approach with an EGFP-PUMA fusion protein reported that a significant portion of exogenously expressed PUMA localizes to the ER.[7]
Quantitative Distribution of PUMA
The subcellular distribution of PUMA is a key determinant of its function. While precise quantification can vary depending on the cell type and the nature of the apoptotic stimulus, the following table summarizes the general distribution patterns and a specific quantitative finding.
| Cellular Compartment | Condition | Relative Abundance | Reference |
| Cytosol | Healthy, non-apoptotic cells | High | [1][2][3][4] |
| Mitochondria | Apoptotic stimuli | High (translocated from cytosol) | [1][3][5] |
| Endoplasmic Reticulum | Exogenous expression | 55% of EGFP-PUMA-4E classified as ER-localized | [7] |
The Molecular Machinery of PUMA Translocation and Action
The journey of PUMA from the cytosol to the mitochondria is a tightly regulated process, governed by specific protein domains and signaling pathways.
The Role of the C-terminal and BH3 Domains
PUMA possesses two critical domains that dictate its localization and function. The C-terminal domain contains a hydrophobic region that acts as a mitochondrial targeting signal, essential for its translocation to the mitochondrial outer membrane.[1][8] In contrast, the BH3 domain is indispensable for PUMA's apoptotic activity. Once at the mitochondria, the BH3 domain of PUMA binds to and neutralizes anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Mcl-1.[1][5][9] This action liberates the pro-apoptotic effector proteins Bax and Bak, leading to their oligomerization, mitochondrial outer membrane permeabilization (MOMP), and the subsequent release of cytochrome c, ultimately triggering caspase activation and cell death.
Signaling Pathways Regulating PUMA Localization
Several signaling pathways converge to control the expression and subcellular localization of PUMA.
-
p53-Dependent Pathway: In response to genotoxic stress, the tumor suppressor p53 transcriptionally upregulates PUMA expression, leading to its accumulation and subsequent translocation to the mitochondria to initiate apoptosis.[10]
-
p38 MAPK Pathway: The translocation of PUMA from the cytosol to the mitochondria can be a caspase-independent process that is regulated by the p38 MAP kinase pathway.[1][3] Inhibition of p38 has been shown to prevent PUMA's mitochondrial translocation.[1][3]
-
EGFR/EGFRvIII Sequestration: In some cancer cells, such as glioblastoma, Epidermal Growth Factor Receptor (EGFR) and its variant EGFRvIII can bind to PUMA in the cytoplasm. This interaction sequesters PUMA away from the mitochondria, thereby inhibiting its pro-apoptotic function and contributing to therapeutic resistance.
Experimental Protocols for Studying PUMA Localization
Investigating the subcellular localization of PUMA requires specific and robust experimental techniques. Below are detailed methodologies for key experiments.
Immunofluorescence Staining for PUMA Visualization
This protocol allows for the direct visualization of PUMA's subcellular localization within intact cells.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)
-
Primary antibody against PUMA
-
Fluorescently labeled secondary antibody
-
Mitochondrial marker (e.g., MitoTracker dye or antibody against a mitochondrial protein like TOM20)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: Wash cells twice with ice-cold PBS. Fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Wash three times with PBS. Block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary anti-PUMA antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the appropriate fluorescently labeled secondary antibody (and mitochondrial marker antibody, if applicable) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. If using a mitochondrial dye like MitoTracker, follow the manufacturer's protocol prior to fixation. Counterstain nuclei with DAPI for 5 minutes. Wash twice with PBS. Mount the coverslip onto a microscope slide using mounting medium.
-
Imaging: Visualize the localization of PUMA using a fluorescence or confocal microscope.
Subcellular Fractionation for PUMA Quantification
This biochemical technique separates cellular components into different fractions, allowing for the quantification of PUMA in each compartment via Western blotting.
Materials:
-
Cell pellet
-
Hypotonic lysis buffer (e.g., containing HEPES, MgCl2, KCl, and protease inhibitors)
-
Dounce homogenizer
-
Mitochondria isolation buffer (e.g., containing sucrose, HEPES, and EDTA)
-
Centrifuge and ultracentrifuge
-
Bradford or BCA protein assay reagents
-
SDS-PAGE and Western blotting reagents
-
Antibodies against PUMA, a cytosolic marker (e.g., GAPDH), and a mitochondrial marker (e.g., VDAC or TOM20)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold hypotonic lysis buffer and incubate on ice for 15-30 minutes.
-
Homogenization: Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.
-
Nuclear Pelleting: Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 10 minutes at 4°C to pellet the nuclei.
-
Mitochondrial Fractionation: Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 20-30 minutes at 4°C. The resulting pellet contains the crude mitochondrial fraction, and the supernatant is the cytosolic fraction.
-
Washing: Wash the mitochondrial pellet with mitochondria isolation buffer to remove cytosolic contaminants.
-
Protein Quantification: Determine the protein concentration of the cytosolic and mitochondrial fractions.
-
Western Blot Analysis: Equal amounts of protein from each fraction are resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies against PUMA and cellular compartment markers to assess the purity of the fractions and the distribution of PUMA.
Co-Immunoprecipitation to Study PUMA Interactions
This method is used to identify proteins that interact with PUMA in its specific subcellular locations.
Materials:
-
Cell lysate or subcellular fractions
-
Co-immunoprecipitation (Co-IP) lysis buffer (e.g., containing a non-ionic detergent like NP-40 or CHAPS, and protease inhibitors)
-
Antibody against PUMA or its potential binding partner
-
Protein A/G-agarose or magnetic beads
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
-
Western blotting reagents
Procedure:
-
Lysate Preparation: Lyse cells or subcellular fractions in Co-IP lysis buffer.
-
Pre-clearing: Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody (e.g., anti-PUMA) and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against PUMA and its suspected interacting partners (e.g., Bcl-2, Bcl-xL, Bax).
Conclusion and Future Directions
The subcellular localization of PUMA is a critical checkpoint in the regulation of apoptosis. Its translocation from the cytosol to the mitochondria is a key event that unleashes its potent pro-apoptotic activity. A deeper understanding of the mechanisms that govern PUMA's localization and its interactions within different cellular compartments will be instrumental in the development of novel cancer therapies and interventions for neurodegenerative disorders where apoptosis plays a significant role. Future research should focus on developing high-resolution imaging techniques to track the dynamics of PUMA translocation in real-time and on identifying novel small molecules that can specifically modulate PUMA's subcellular distribution for therapeutic benefit.
References
- 1. "A C-terminus Mitochondrial-localization Region and BH3 Domain of Puma " by Liz A. Merwin [ir.lib.uwo.ca]
- 2. PUMA Dissociates Bax and Bcl-XL to Induce Apoptosis in Colon Cancer Cells* | Semantic Scholar [semanticscholar.org]
- 3. Contribution of membrane localization to the apoptotic activity of PUMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Subcellular localization of PUMA regulates its pro-apoptotic activity in Burkitt's lymphoma B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Subcellular localization of PUMA regulates its pro-apoptotic activity in Burkitt's lymphoma B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PUMA Dissociates Bax and Bcl-X(L) to induce apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PUMA cooperates with direct activator proteins to promote mitochondrial outer membrane permeabilization and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Structure and Function of PUMA's BH3 Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the PUMA (p53 Upregulated Modulator of Apoptosis) protein, with a technical focus on the structure of its critical BH3 domain, its conserved functional regions, and its central role in the intrinsic pathway of apoptosis. We will explore the signaling cascade it governs, present quantitative data on its protein interactions, and detail the experimental methodologies used to elucidate its structure and function.
PUMA Protein Structure and Conserved Domains
PUMA, also known as Bcl-2-binding component 3 (BBC3), is a potent pro-apoptotic member of the Bcl-2 family of proteins.[1] It is classified as a "BH3-only" protein, as its sequence homology to other Bcl-2 family members is restricted primarily to the Bcl-2 Homology 3 (BH3) domain.[2][3] The protein contains two primary functional domains that are essential for its apoptotic activity: the N-terminal BH3 domain and a C-terminal mitochondrial localization signal (MLS).[2][3][4]
The BH3 Domain
The BH3 domain is the core functional region responsible for PUMA's pro-apoptotic activity. Structural analyses have revealed that this domain forms an amphipathic α-helical structure.[2][3][5] This helix presents a hydrophobic face that inserts into a corresponding hydrophobic groove on the surface of anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1.[2][6] This high-affinity interaction is the basis for PUMA's ability to neutralize these survival proteins. The interaction is primarily driven by conserved hydrophobic residues within the BH3 motif.[7][8]
C-Terminal Mitochondrial Localization Signal (MLS)
For PUMA to execute its function, it must localize to the mitochondria. This is mediated by a hydrophobic domain at its C-terminus that acts as a mitochondrial localization signal.[3][4][7] Both the BH3 domain and the MLS are indispensable; the BH3 domain is required for the apoptotic signal, but this signal is only effective when the protein is correctly localized to the mitochondrial outer membrane.[3][4][9]
PUMA-Mediated Apoptosis Signaling Pathway
PUMA is a critical transducer of death signals originating from a wide array of cellular stresses, including DNA damage, growth factor withdrawal, and oncogene activation.[2][5] Its expression is primarily regulated at the transcriptional level by tumor suppressors and transcription factors such as p53, c-Myc, and FoxO3a.[2][3]
The canonical PUMA signaling pathway proceeds as follows:
-
Induction: In response to severe cellular stress (e.g., genotoxic damage), transcription factors like p53 are activated and bind to response elements in the PUMA gene, driving its transcription and translation.[2][4]
-
Mitochondrial Localization: Newly synthesized PUMA protein is targeted to the mitochondria via its C-terminal MLS.[4][7]
-
Neutralization of Anti-Apoptotic Proteins: At the mitochondrial outer membrane, the PUMA BH3 domain binds with high affinity to anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][2] These anti-apoptotic proteins normally function by sequestering the pro-apoptotic effector proteins Bax and Bak.
-
Activation of Bax and Bak: By binding to and neutralizing the anti-apoptotic Bcl-2 members, PUMA effectively releases Bax and Bak.[1][2]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Liberated Bax and Bak undergo a conformational change, oligomerize, and form pores in the outer mitochondrial membrane.[5]
-
Caspase Activation: The pores created by Bax/Bak permit the release of apoptogenic factors, including cytochrome c, from the mitochondrial intermembrane space into the cytosol.[2][5] Cytochrome c then associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[5]
Quantitative Analysis of PUMA-BH3 Interactions
The potency of PUMA stems from its ability to bind promiscuously and with high affinity to multiple anti-apoptotic Bcl-2 family members. Isothermal titration calorimetry (ITC) and other biophysical assays have been used to quantify these interactions. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating a stronger interaction.
| This compound Domain Interaction | Dissociation Constant (Kd) | Method |
| Mcl-1 | 1.8 nM | Calorimetry |
| Bcl-xL | Nanomolar Affinity | Not Specified |
| Bcl-2 | Nanomolar Affinity | Not Specified |
| Bcl-w | Nanomolar Affinity | Not Specified |
| A1 | Nanomolar Affinity | Not Specified |
| Table 1: Binding affinities of the this compound domain to various anti-apoptotic Bcl-2 family proteins. PUMA is noted for its ability to bind all anti-apoptotic members with high, nanomolar affinity.[10][11] |
Experimental Protocols
The elucidation of PUMA's structure and interaction network relies on a suite of advanced biochemical and structural biology techniques. Below are detailed protocols for two cornerstone methods.
Structure Determination by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for determining the high-resolution, three-dimensional structure of proteins in solution, providing insight into their native, dynamic state.[12][13]
Methodology:
-
Sample Preparation:
-
Express recombinant this compound peptide or the full-length protein in E. coli using minimal media supplemented with 15N-ammonium chloride and/or 13C-glucose. This isotopically labels the protein, which is essential for modern NMR experiments.[7][14]
-
Purify the labeled protein to >95% homogeneity using affinity and size-exclusion chromatography.
-
Prepare the NMR sample by dissolving the protein in a suitable buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) to a final concentration of approximately 1 mM.[2]
-
-
NMR Data Acquisition:
-
Acquire a series of multidimensional NMR experiments on a high-field spectrometer (e.g., 600 MHz or higher) equipped with a cryogenic probe.[2]
-
Resonance Assignment: Collect a suite of triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) to assign the chemical shifts of the backbone and side-chain atoms.[14] A 1H-15N HSQC spectrum is first used to verify sample quality, where each peak corresponds to a single N-H bond in the protein backbone.[15]
-
Distance Restraint Collection: Record 3D 15N-edited and 13C-edited NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. The cross-peaks in these spectra identify protons that are close in space (<6 Å), providing the crucial distance constraints for structure calculation.[14]
-
-
Structure Calculation and Refinement:
-
Process the NMR spectra using software like NMRPipe.
-
Manually or semi-automatically assign the NOESY cross-peaks to specific proton pairs.
-
Use the collected distance and dihedral angle restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH). This generates an ensemble of structures consistent with the experimental data.
-
Refine the structural ensemble in an explicit water model to improve stereochemical quality. The final result is a set of closely related structures representing the dynamic nature of the protein in solution.[2]
-
Interaction Analysis by Co-Immunoprecipitation (Co-IP)
Co-IP is a robust technique used to identify and validate protein-protein interactions in vitro or from cell lysates. It is frequently used to confirm that PUMA interacts with anti-apoptotic Bcl-2 proteins within the cellular environment.[1][16][17]
Methodology:
-
Cell Lysis:
-
Culture and harvest cells (e.g., HCT116) that endogenously express or have been transfected to express the proteins of interest.
-
Wash cells with cold PBS and lyse them on ice using a gentle, non-denaturing Co-IP lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Tween20 with protease and phosphatase inhibitors) to preserve protein complexes.[16]
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris. Collect the supernatant containing soluble proteins.[16]
-
-
Pre-Clearing (Optional but Recommended):
-
Incubate the cell lysate with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C.[1] This step removes proteins that non-specifically bind to the beads, reducing background in the final analysis.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., anti-PUMA antibody) for several hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.[17]
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold Co-IP lysis buffer.[3] This step is critical for removing non-specifically bound proteins while preserving the specific interaction between the bait (PUMA) and prey (e.g., Bcl-xL).
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads by boiling them in SDS-PAGE loading buffer.
-
Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and perform a Western blot.
-
Probe the Western blot with an antibody against the "prey" protein (e.g., anti-Bcl-xL) to confirm its interaction with the bait protein. The presence of a band for Bcl-xL in the PUMA immunoprecipitate confirms the interaction.
-
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. pnas.org [pnas.org]
- 3. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 4. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 6. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 7. Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 8. Frontiers | Structural Details of BH3 Motifs and BH3-Mediated Interactions: an Updated Perspective [frontiersin.org]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. bahargroup.org [bahargroup.org]
- 11. researchgate.net [researchgate.net]
- 12. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 13. users.cs.duke.edu [users.cs.duke.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 16. assaygenie.com [assaygenie.com]
- 17. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
PUMA (BBC3): A Technical Guide to its Gene, Protein, and Role in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p53 Upregulated Modulator of Apoptosis (PUMA), also known as Bcl-2 Binding Component 3 (BBC3), is a critical pro-apoptotic protein and a member of the Bcl-2 family. Encoded by the BBC3 gene in humans, PUMA plays a pivotal role in the intrinsic pathway of apoptosis. Its expression is tightly regulated, primarily at the transcriptional level, by tumor suppressors such as p53, in response to a variety of cellular stresses, including DNA damage and oncogenic stress. PUMA's primary function is to bind to and antagonize anti-apoptotic Bcl-2 family members, thereby liberating the pro-apoptotic proteins BAX and BAK to initiate mitochondrial outer membrane permeabilization and subsequent cell death. Given its central role in apoptosis, PUMA is a key area of investigation in cancer research and a potential target for therapeutic intervention. This guide provides an in-depth overview of the PUMA gene and protein, its mechanism of action, and key experimental protocols for its study.
PUMA (BBC3) Gene and Protein Sequence Analysis
The human BBC3 gene is located on chromosome 19q13.32. The gene consists of multiple exons, and alternative splicing can give rise to several protein isoforms, with PUMA-α and PUMA-β being the most studied. Both major isoforms contain the crucial BH3 (Bcl-2 Homology 3) domain, which is essential for their pro-apoptotic activity.
PUMA Protein Isoforms and Functional Domains
The PUMA protein is characterized by the presence of a BH3 domain, a motif common to the Bcl-2 family of proteins that is critical for their interactions. The BH3 domain of PUMA allows it to bind with high affinity to the hydrophobic groove of anti-apoptotic Bcl-2 proteins. Additionally, a C-terminal mitochondrial-localization signal (MLS) is responsible for targeting the protein to the mitochondria, where it executes its pro-apoptotic function.
Table 1: Human PUMA Protein Isoform Details
| Isoform | UniProt Accession | Length (Amino Acids) | Molecular Weight (Da) | Key Features |
| PUMA-α (Canonical) | Q9BXH1-1 | 193 | 20,532 | Contains the BH3 domain and mitochondrial localization signal. |
| PUMA-β | Q9BXH1-2 | 135 | 14,888 | Shorter isoform also containing the BH3 domain. |
| PUMA-γ | Q96PG8-2 | 109 | 11,895 | Lacks a significant portion of the N-terminus. |
| PUMA-δ | Q96PG8-1 | 123 | 13,387 | Alternative N-terminus compared to the alpha isoform. |
Amino Acid Sequence of Human PUMA-α (Canonical)
The BH3 domain is located within the C-terminal half of the protein and is essential for its interaction with other Bcl-2 family members.
Signaling Pathways and Mechanism of Action
PUMA is a central player in the apoptotic signaling cascade, acting as a direct sensor of cellular stress. Its expression is induced by a variety of stimuli through both p53-dependent and p53-independent pathways.
Transcriptional Regulation of PUMA
p53-Dependent Pathway: In response to genotoxic stress, such as DNA damage, the tumor suppressor protein p53 is activated and binds to consensus p53-binding sites within the BBC3 promoter, leading to a significant upregulation of PUMA transcription. This direct transcriptional activation makes PUMA a key effector of p53-mediated apoptosis.
p53-Independent Pathways: PUMA expression can also be induced independently of p53. The transcription factor FOXO3a, for instance, can directly bind to the PUMA promoter and activate its transcription in response to growth factor withdrawal. Other factors, such as NF-κB and the endoplasmic reticulum (ER) stress-specific transcription factor CHOP, can also drive PUMA expression.
p53-PUMA Signaling Pathway
Mechanism of PUMA-Induced Apoptosis
Once translated, the PUMA protein translocates to the mitochondria. Its primary mechanism of action is to bind to and neutralize anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1. This binding event liberates the effector pro-apoptotic proteins BAX and BAK, which are otherwise sequestered by the anti-apoptotic proteins. Freed BAX and BAK can then oligomerize and insert into the outer mitochondrial membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP). This permeabilization results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the caspase cascade, ultimately leading to the execution of apoptosis. While the primary mechanism is indirect, some studies suggest PUMA may also directly activate BAX and BAK.
Mechanism of PUMA-Induced Apoptosis
Quantitative Data
The pro-apoptotic function of PUMA is intrinsically linked to its binding affinity for anti-apoptotic Bcl-2 family members and its subsequent impact on the rate of apoptosis.
Table 2: Binding Affinities (Kd) of PUMA BH3 Peptide for Anti-Apoptotic Bcl-2 Family Proteins
| Anti-Apoptotic Protein | Binding Affinity (Kd, nM) |
| Bcl-2 | 20-35 |
| Bcl-xL | 20-35 |
| Mcl-1 | 20-35 |
| Bcl-w | 20-35 |
| A1/BFL-1 | 20-35 |
Note: The binding affinities are for a hydrocarbon-stapled this compound peptide and may vary depending on the specific assay conditions and the form of the PUMA protein used.
Table 3: Effect of PUMA Overexpression on Apoptosis in Cancer Cell Lines
| Cell Line | Cancer Type | Method of PUMA Induction | Fold Increase in Apoptosis (approx.) |
| HCT116 | Colorectal Cancer | Adenoviral-PUMA | >10 |
| PC-3 | Prostate Cancer | PUMA plasmid transfection | Significant increase in caspase-3 activation |
| A549 | Lung Cancer | Adenoviral-PUMA | Significant increase in apoptosis rate |
Note: The fold increase in apoptosis can vary significantly based on the cell line, the method and efficiency of PUMA overexpression, and the time point of analysis.
Experimental Protocols
Studying the function of PUMA involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Western Blotting for PUMA Protein Detection
This protocol outlines the detection of PUMA protein levels in cell lysates.
-
Sample Preparation:
-
Culture cells to the desired confluency and treat as required.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape adherent cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PUMA (e.g., rabbit polyclonal) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
Luciferase Reporter Assay for PUMA Promoter Activity
This assay measures the transcriptional activity of the PUMA promoter in response to various stimuli.
-
Cell Culture and Transfection:
-
Seed cells in a 24-well plate to be 70-80% confluent at the time of transfection.
-
Co-transfect cells with a luciferase reporter plasmid containing the PUMA promoter and a Renilla luciferase control plasmid for normalization.
-
Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Treatment:
-
After 24 hours of transfection, treat the cells with the desired stimulus (e.g., a DNA-damaging agent to activate p53).
-
-
Cell Lysis and Luciferase Assay:
-
After the treatment period, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Express the results as a fold change in luciferase activity relative to an untreated control.
-
siRNA-Mediated Knockdown of PUMA
This protocol is used to specifically reduce the expression of PUMA to study its functional role.
-
siRNA Transfection:
-
Seed cells in a 6-well plate so they are 30-50% confluent at the time of transfection.
-
Transfect the cells with a PUMA-specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent.
-
-
Incubation and Analysis:
-
Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Harvest the cells and assess the knockdown efficiency by Western blotting or qRT-PCR for PUMA expression.
-
Perform functional assays, such as apoptosis assays (e.g., Annexin V staining followed by flow cytometry), to determine the effect of PUMA knockdown.
-
Co-Immunoprecipitation (Co-IP) for PUMA-Protein Interactions
This technique is used to identify and validate interactions between PUMA and other proteins, such as Bcl-2 family members.
-
Cell Lysis:
-
Lyse cells in a non-denaturing Co-IP buffer (e.g., containing 1% Triton X-100 or CHAPS) with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody specific for PUMA or the interacting protein of interest overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against PUMA and the suspected interacting protein.
-
General Workflow for Studying PUMA Function
Conclusion
PUMA (BBC3) is a potent pro-apoptotic BH3-only protein that acts as a critical mediator of p53-dependent and -independent cell death. Its central role in apoptosis makes it a significant focus in cancer biology and a promising target for the development of novel anti-cancer therapies. A thorough understanding of its gene structure, protein function, and the signaling pathways that regulate its expression is essential for researchers and drug development professionals. The experimental protocols provided in this guide offer a foundation for the investigation of PUMA's multifaceted role in cellular homeostasis and disease. Further research into the intricate regulation and diverse functions of PUMA will undoubtedly continue to provide valuable insights into the fundamental processes of cell life and death.
The Role of the PUMA BH3 Domain in Cancer Cell Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evasion of apoptosis, or programmed cell death, is a cardinal hallmark of cancer, enabling tumor cells to survive, proliferate, and resist therapeutic interventions. Central to the intrinsic apoptotic pathway is the B-cell lymphoma 2 (Bcl-2) family of proteins, which comprises a delicate balance of pro-survival and pro-apoptotic members. The BH3-only proteins act as critical sensors of cellular stress and damage, initiating the apoptotic cascade. Among these, the p53 Upregulated Modulator of Apoptosis (PUMA), also known as Bcl-2 Binding Component 3 (BBC3), has emerged as a principal mediator of apoptosis in response to a wide array of oncogenic and therapeutic insults.[1][2]
PUMA is a potent pro-apoptotic molecule whose expression is tightly regulated, primarily at the transcriptional level by the tumor suppressor p53 in response to genotoxic stress.[3][4] However, numerous p53-independent pathways can also induce PUMA, highlighting its central role in cellular life-or-death decisions.[1][4] The pro-apoptotic function of PUMA is mediated by its Bcl-2 homology 3 (BH3) domain, a short amphipathic alpha-helical motif.[5] This domain is essential for PUMA's ability to interact with and neutralize anti-apoptotic Bcl-2 family proteins, thereby triggering the downstream events of mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[6][7]
Given its critical function, the PUMA-mediated apoptotic pathway is frequently impaired in various cancers, contributing to tumorigenesis and resistance to therapy.[1][2] Consequently, understanding the intricate molecular mechanisms governing the PUMA BH3 domain's function is paramount for the development of novel cancer therapeutics aimed at reactivating this potent death pathway. This technical guide provides an in-depth overview of the core functions of the this compound domain, its role in signaling pathways, quantitative interaction data, and key experimental protocols for its study.
Mechanism of Action: The this compound Domain as a Dual-Action Apoptotic Trigger
The BH3 domain is the functional cornerstone of PUMA's pro-apoptotic activity. PUMA is classified as a "BH3-only" protein, as it shares homology with the larger Bcl-2 family solely within this critical domain.[6] The current understanding supports a dual-action model for PUMA's BH3 domain, functioning as both a "sensitizer" and a "direct activator" of the apoptotic cascade.[6][8]
-
Sensitizer (B1316253) Role: In its sensitizer capacity, the this compound domain binds with high affinity to a hydrophobic groove on the surface of all known anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1).[4][9] This binding sequesters the pro-survival proteins, preventing them from inhibiting the pro-apoptotic effector proteins, BAX and BAK. By neutralizing the guardians of the mitochondrial membrane, PUMA "sensitizes" the cell to apoptotic stimuli.[6]
-
Direct Activator Role: Compelling evidence also supports a role for PUMA as a direct activator of the effector protein BAX.[4][8] The this compound domain can directly engage BAX, inducing a conformational change that leads to its oligomerization and insertion into the mitochondrial outer membrane.[8][10] This "hit and run" model suggests a transient interaction that is sufficient to trigger BAX activation.[11] PUMA has also been shown to directly bind and activate BAK.[12]
This dual functionality makes PUMA an exceptionally potent killer. It not only releases the brakes on apoptosis by sequestering pro-survival proteins but can also directly step on the accelerator by activating the core apoptotic effectors.
Signaling Pathways Involving PUMA Activation
PUMA expression is induced by a diverse range of cellular stresses, which are channeled through multiple signaling pathways. These can be broadly categorized as p53-dependent and p53-independent.
The p53-Dependent Pathway
The canonical pathway for PUMA induction is mediated by the tumor suppressor p53. In response to cellular stress, particularly DNA damage from genotoxic agents or radiation, p53 is stabilized and activated.[1][3] Activated p53 translocates to the nucleus and binds to specific response elements within the PUMA promoter, directly driving its transcription.[3] This p53-PUMA axis is a critical component of the DNA damage response and is fundamental to the efficacy of many conventional cancer therapies.[11]
p53-Independent Pathways
PUMA-mediated apoptosis is not exclusively dependent on p53. Various other transcription factors and signaling cascades can converge on the PUMA promoter to induce its expression, providing crucial alternative routes to apoptosis, especially in p53-mutant cancers.[1]
-
NF-κB Pathway: In certain contexts, such as in response to Tumor Necrosis Factor-alpha (TNF-α), the p65 component of the NF-κB complex can directly bind to the PUMA promoter and activate its transcription.[1]
-
FOXO3a Pathway: The transcription factor FOXO3a, a downstream target of the PI3K-AKT survival pathway, can induce PUMA expression. When the PI3K-AKT pathway is inhibited (e.g., due to growth factor withdrawal), active FOXO3a translocates to the nucleus and upregulates PUMA.[1][13]
-
Sp1/p73 Pathway: Following serum starvation, the transcription factors Sp1 and p73 (a p53 homolog) can cooperatively bind to distinct sites on the PUMA promoter to drive its expression.[13]
-
Other Inducers: Other factors implicated in p53-independent PUMA regulation include E2F1, the ER stress-induced transcription factor CHOP, and the JNK signaling pathway.[1][4]
Quantitative Data
The efficacy of PUMA-mediated apoptosis is rooted in the specific and high-affinity interactions between its BH3 domain and other Bcl-2 family members. The following tables summarize key quantitative data from the literature.
Table 1: this compound Domain Binding Affinities
The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating a stronger interaction. PUMA's BH3 domain binds promiscuously and tightly to pro-survival Bcl-2 proteins.
| This compound Domain Interacting Partner | Binding Affinity (Kd) | Method | Reference |
| Mcl-1 | 1.8 nM | Isothermal Titration Calorimetry (ITC) | |
| Bcl-xL | 2.6 - 13 nM | Fluorescence Polarization (FP) | [11] |
| Bcl-w | ~4 - 6 µM (in-cell) | qF³ | [1] |
| Bcl-2 | ~4 - 6 µM (in-cell) | qF³ | [1] |
| Bak | 26 ± 5 nM | Surface Plasmon Resonance (SPR) | [12] |
Table 2: Induction of PUMA Expression by Chemotherapeutic Agents
Various anticancer drugs induce apoptosis by upregulating PUMA. The half-maximal inhibitory concentration (IC50) reflects the drug's potency.
| Drug | Cancer Cell Line | IC50 | PUMA Expression Change | Reference |
| 5-Fluorouracil (5-FU) | HCT116 (colorectal) | ~1.5 µM | Marked up-regulation | [7] |
| 5-Fluorouracil (5-FU) | HCT116 (colorectal) | 20 µg/mL (~154 µM) | Significant up-regulation | [14] |
| Doxorubicin (B1662922) | A549 (lung) | 0.170 ± 0.006 µg/mL (~0.29 µM) | p53-dependent induction | [14] |
| Cisplatin (B142131) | A549 (lung) | 1.04 ± 0.21 µg/mL (~3.46 µM) | p53-dependent induction | [14] |
| Etoposide | Adrenocortical Carcinoma | N/A (100 mg/m²) | p53-dependent induction | [15] |
Experimental Protocols
Studying the this compound domain's role in apoptosis requires a range of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Co-Immunoprecipitation (Co-IP) of PUMA and Bcl-xL
This protocol is used to verify the physical interaction between PUMA and its binding partners like Bcl-xL in a cellular context.
Materials:
-
Cell culture plates and reagents
-
Transfection reagent and expression plasmids (e.g., FLAG-tagged PUMA, V5-tagged Bcl-xL)
-
Ice-cold PBS
-
CHAPS Lysis Buffer: 1% CHAPS, 150 mM NaCl, 10 mM Tris-HCl pH 7.4, supplemented with protease and phosphatase inhibitor cocktails.
-
Anti-FLAG M2 affinity gel (e.g., magnetic beads)
-
FLAG peptide (for elution)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies (anti-FLAG, anti-V5, anti-Bcl-xL)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T or HCT116) and transiently transfect with plasmids expressing tagged PUMA and/or Bcl-xL. Culture for 24-48 hours.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on the plate by adding 1 mL of ice-cold CHAPS Lysis Buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate 500 µg - 1 mg of protein lysate with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation.
-
Collect the beads using a magnetic stand and wash them three to five times with 1 mL of ice-cold lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the bound proteins by incubating the beads with 2X SDS sample buffer and boiling at 95°C for 5 minutes, or by competitive elution with FLAG peptide.
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the tags (FLAG for PUMA) and the suspected interacting partner (V5 or Bcl-xL).
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.[3][5][16]
-
Western Blot for PUMA Protein Expression
This protocol quantifies the level of PUMA protein in cell lysates following treatment with an apoptosis-inducing agent.
Materials:
-
Cell lysates prepared as in Co-IP protocol (RIPA or NP-40 buffer can also be used).
-
BCA or Bradford protein assay kit.
-
SDS-PAGE system.
-
PVDF membrane.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20).
-
Primary Antibody: Anti-PUMA antibody (e.g., from Cell Signaling or Sigma), diluted in blocking buffer (typically 1:1000).
-
Loading Control Antibody: Anti-β-actin or anti-GAPDH.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Sample Preparation:
-
Prepare cell lysates from control and treated cells.
-
Quantify protein concentration.
-
Normalize samples to equal protein concentration (e.g., 20-40 µg per lane) and add 4X SDS loading buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel (e.g., 12-15% for PUMA).
-
Run the gel to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PUMA antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
Quantitative Real-Time PCR (qRT-PCR) for PUMA mRNA
This protocol measures the relative abundance of PUMA mRNA transcripts to assess transcriptional upregulation.
Materials:
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen).
-
cDNA synthesis kit (e.g., QuantiTect Reverse Transcription Kit, Qiagen).
-
SYBR Green or TaqMan qPCR master mix.
-
qPCR instrument.
-
Primers for human PUMA (BBC3) and a reference gene (e.g., GAPDH, ACTB).
-
Example Human PUMA Forward Primer: 5'-GACGACCTCAACGCACAGTA-3'
-
Example Human PUMA Reverse Primer: 5'-AGGAGTCCCATGATGAGATTGT-3'
-
Example Human GAPDH Forward Primer: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
Example Human GAPDH Reverse Primer: 5'-GAAGATGGTGATGGGATTTC-3'
-
Procedure:
-
RNA Extraction:
-
Harvest control and treated cells.
-
Extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit according to the manufacturer's protocol.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix on ice: SYBR Green Master Mix, forward and reverse primers (final concentration of ~200-500 nM each), cDNA template, and nuclease-free water.
-
Run the reaction in a qPCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
Therapeutic Implications and Future Directions
The central role of PUMA in mediating apoptosis in response to chemotherapy and radiation makes it a protein of significant interest in oncology.[14] Low PUMA expression is often correlated with poor prognosis and resistance to treatment.[1] Therefore, strategies aimed at restoring PUMA function or mimicking its activity hold great therapeutic promise.
-
PUMA as a Biomarker: Measuring PUMA expression levels in tumors could serve as a predictive biomarker for the response to p53-activating therapies or other PUMA-inducing agents.
-
BH3 Mimetics: The development of small-molecule inhibitors that mimic the action of BH3-only proteins is a major area of cancer drug development. While many current BH3 mimetics target specific anti-apoptotic proteins like Bcl-2 (e.g., Venetoclax), understanding how PUMA interacts with the full repertoire of pro-survival proteins can guide the development of next-generation, broader-spectrum, or more targeted BH3 mimetics.[1]
-
Targeting PUMA Induction Pathways: For p53-mutant tumors, identifying and targeting the specific p53-independent pathways that can still induce PUMA offers a rational approach to re-sensitize cancer cells to apoptosis.
Future research should continue to unravel the complex post-translational modifications that regulate PUMA activity and explore novel small molecules that can directly stabilize or activate PUMA. A deeper understanding of the structural basis for the this compound domain's promiscuous yet high-affinity binding will be instrumental in designing more potent and selective therapeutics that can effectively "put the sting back" into the apoptotic machinery of cancer cells.
References
- 1. The carboxyl-terminal sequence of PUMA binds to both anti-apoptotic proteins and membranes | eLife [elifesciences.org]
- 2. Western Blot Protocol | Proteintech Group [ptglab.com]
- 3. PUMA Binding Induces Partial Unfolding within BCL-xL to Disrupt p53 Binding and Promote Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pro-Apoptotic BH3-only, Bcl-2 Family Member Puma Is Critical for Acute Ethanol-Induced Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bax activation by the BH3-only protein Puma promotes cell dependence on antiapoptotic Bcl-2 family members - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. Molecular Mechanisms and Tumor Biological Aspects of 5-Fluorouracil Resistance in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PUMA mediates the combinational therapy of 5-FU and NVP-BEZ235 in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determinants of BH3 binding specificity for Mcl-1 vs. Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Multimodal Interaction with BCL-2 Family Proteins Underlies the Pro-Apoptotic Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 5-Fluorouracil induces apoptosis of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Etoposide, doxorubicin and cisplatin plus mitotane in the treatment of advanced adrenocortical carcinoma: a large prospective phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 18. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative PCR Basics [sigmaaldrich.com]
Unveiling the Molecular Dance: A Technical Guide to the Transcriptional Activation of PUMA by p53
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the transcriptional activation of the pro-apoptotic gene PUMA (p53 Upregulated Modulator of Apoptosis) by the tumor suppressor protein p53. Understanding this critical signaling axis is paramount for the development of novel cancer therapeutics that aim to reactivate apoptotic pathways. This guide delves into the core molecular mechanisms, presents quantitative data from key studies, and provides detailed experimental protocols to facilitate further research in this field.
The p53-PUMA Signaling Axis: A Guardian of Genomic Integrity
The tumor suppressor p53 plays a central role in maintaining genomic stability by inducing cell cycle arrest, senescence, or apoptosis in response to cellular stress, such as DNA damage. A crucial effector of p53-mediated apoptosis is the BH3-only protein PUMA (also known as Bcl-2 Binding Component 3, BBC3). Upon activation, p53 directly binds to specific response elements within the PUMA promoter, leading to robust transcriptional upregulation of PUMA mRNA and subsequent protein expression.[1][2] PUMA then translocates to the mitochondria, where it antagonizes anti-apoptotic Bcl-2 family members, thereby liberating Bax and Bak to induce mitochondrial outer membrane permeabilization and initiate the caspase cascade, culminating in programmed cell death.[1][3]
The direct transcriptional activation of PUMA is a cornerstone of the p53-mediated apoptotic response. Gene-targeting studies have unequivocally demonstrated that the p53 binding sites in the PUMA promoter are indispensable for its induction following genotoxic stress.[1][3] The abrogation of these binding sites renders cells resistant to p53-dependent apoptosis.[3]
Quantitative Analysis of p53-Mediated PUMA Activation
The induction of PUMA by p53 is a quantifiable process. The following tables summarize key quantitative data from published studies, providing a comparative overview of the magnitude of PUMA upregulation in different experimental systems.
Table 1: p53-Dependent Induction of PUMA mRNA
| Cell Line | Stimulus | Fold Induction of PUMA mRNA | Reference |
| HCT116 | 5-Fluorouracil (5-FU) | ~2.5-fold | [4] |
| HT29 | PG3-Oc (1 µM, 18h) | >10-fold | [5] |
| HCT116 p53-/- | PG3-Oc (1 µM, 18h) | >10-fold | [5] |
| SW480 | PG3-Oc (1 µM, 18h) | >10-fold | [5] |
| IMR90 | Etoposide | Significant induction | [6] |
Table 2: p53-Dependent Induction of PUMA Protein
| Cell Line | Stimulus | Fold Induction of PUMA Protein | Reference |
| Wild-type Mice | Transverse Aortic Constriction (4 weeks) | 2.75-fold | |
| A2780s (p53 WT) | Cisplatin (5 µg/mL, 24h) | Significant induction | [7] |
| SKOV3 (p53-/-) | Cisplatin (5 µg/mL, 24h) | No induction | [7] |
| HT29 | PG3-Oc | Time and dose-dependent increase | [5] |
| SW480 | PG3-Oc | Time and dose-dependent increase | [5] |
Table 3: p53-Mediated Activation of PUMA Promoter in Luciferase Reporter Assays
| Cell System | p53 Status | Treatment | Fold Activation of PUMA Promoter | Reference |
| Cortical Neurons | Endogenous p53 | Camptothecin | Significant increase | [8] |
| H1299 (p53-null) | Transfected p53 mutants | Arsenic Trioxide (ATO) | >10 to >30-fold increase (for R282W and V272M mutants) | [9] |
| NCIH1299-wtP53 | Doxycycline-inducible wt-p53 | Doxycycline | Significant upregulation | [10] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of p53-mediated PUMA transcriptional activation.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for determining the in vivo binding of p53 to the PUMA promoter.
Materials:
-
Cells of interest (e.g., HCT116)
-
DNA-damaging agent (e.g., 5-Fluorouracil)
-
Formaldehyde (1% final concentration)
-
Glycine
-
Cell lysis buffer
-
Sonication equipment
-
Anti-p53 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Primers for qPCR targeting the p53 response elements in the PUMA promoter
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with the desired stimulus (e.g., 5-FU) to induce p53 activation. Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-p53 antibody or a control IgG overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the immunocomplexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight with the addition of proteinase K. Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Analysis: Quantify the amount of PUMA promoter DNA in the immunoprecipitated samples by quantitative PCR (qPCR) using primers flanking the p53 binding sites.
Luciferase Reporter Assay
This assay measures the ability of p53 to transcriptionally activate the PUMA promoter.
Materials:
-
Mammalian cell line (e.g., H1299, p53-null)
-
Luciferase reporter plasmid containing the PUMA promoter upstream of the luciferase gene (e.g., pGL4.10-PUMA-Luc)
-
p53 expression plasmid (or treatment to induce endogenous p53)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed cells in a multi-well plate. Co-transfect the cells with the PUMA promoter-luciferase reporter plasmid, a Renilla luciferase control plasmid, and a p53 expression plasmid (if using p53-null cells).
-
Treatment: If studying endogenous p53, treat the cells with a stimulus to activate p53.
-
Cell Lysis: After 24-48 hours, lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Activity Measurement: Measure the firefly luciferase activity, followed by the Renilla luciferase activity in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold activation over the control group.[8][10]
Western Blotting
This protocol is for detecting the expression levels of PUMA and p53 proteins.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PUMA, anti-p53, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the band intensities and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify the levels of PUMA mRNA.
Materials:
-
RNA extraction kit
-
Reverse transcriptase for cDNA synthesis
-
qPCR master mix (containing SYBR Green or a probe-based system)
-
Primers for PUMA and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from cells and synthesize cDNA using reverse transcriptase.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for PUMA and a reference gene.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of PUMA mRNA using the ΔΔCt method, normalizing to the reference gene.
Conclusion
The transcriptional activation of PUMA by p53 is a tightly regulated and critical process for inducing apoptosis in response to cellular damage. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals. A thorough understanding of this pathway will undoubtedly pave the way for the development of more effective cancer therapies that harness the power of programmed cell death.
References
- 1. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 3. The nuclear function of p53 is required for PUMA-mediated apoptosis induced by DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene-specific repression of the p53 target gene PUMA via intragenic CTCF–Cohesin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P53-independent partial restoration of the p53 pathway in tumors with mutated p53 through ATF4 transcriptional modulation by ERK1/2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The p53 Upregulated Modulator of Apoptosis (PUMA) Chemosensitizes Intrinsically Resistant Ovarian Cancer Cells to Cisplatin by Lowering the Threshold Set by Bcl-xL and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptotic Actions of p53 Require Transcriptional Activation of PUMA and Do Not Involve a Direct Mitochondrial/Cytoplasmic Site of Action in Postnatal Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Post-Translational Modifications of PUMA Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PUMA (p53 Upregulated Modulator of Apoptosis), also known as Bcl-2 Binding Component 3 (BBC3), is a potent pro-apoptotic protein belonging to the BH3-only subfamily of Bcl-2 proteins. As a critical mediator of apoptosis, PUMA's expression and activity are tightly regulated to maintain cellular homeostasis. While transcriptional regulation of PUMA by tumor suppressors like p53 is well-documented, a growing body of evidence highlights the pivotal role of post-translational modifications (PTMs) in modulating PUMA's function. These modifications, including phosphorylation and ubiquitination, provide a rapid and dynamic mechanism to control PUMA's stability, subcellular localization, and pro-apoptotic potency. This technical guide provides an in-depth overview of the core PTMs of the PUMA protein, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Data Presentation: Quantitative Effects of PUMA Post-Translational Modifications
The following tables summarize the key quantitative data regarding the impact of post-translational modifications on PUMA's function and related cellular processes.
| Modification | Site | Effect | Quantitative Measurement | Cell Type | Reference |
| Phosphorylation | Serine 10 (S10) | Decreased Protein Stability | The half-life of wild-type PUMA is significantly shorter than the S10A mutant. | HeLa | [1] |
| Phosphorylation | Serine 10 (S10) | Reduced Apoptotic Induction | Wild-type PUMA induced apoptosis in ~25% of transfected cells, whereas the non-phosphorylatable S10A mutant induced apoptosis in ~35% of cells. | HeLa | [1] |
| Transcriptional Regulation by p53 Acetylation | - | Increased PUMA Expression | Acetylation of p53 at K381/K382 in response to DNA damage is critical for PUMA promoter activation. | Mouse Primary Cortical Neurons | [2] |
| Transcriptional Regulation by p53 Acetylation | - | Increased PUMA Expression | Arsenic-induced overexpression of PUMA is associated with increased phosphorylation and acetylation of p53. | A549, 16HBE | [3] |
Table 1: Quantitative data on the effects of phosphorylation and upstream p53 acetylation on PUMA.
| Interacting Protein | PUMA Domain | Effect on Interacting Protein | Quantitative Measurement | Cell Type | Reference |
| Fatty Acid Synthase (FASN) | N-terminus (aa 44-102) | Increased Protein Stability | PUMA knockdown leads to a significant decrease in FASN protein levels. | ccRCC cells | [4] |
| Ubiquitin-Specific Protease 15 (USP15) | Not specified | Forms a complex with PUMA and FASN | PUMA interacts with USP15 to deubiquitinate and stabilize FASN. | ccRCC cells | [4] |
Table 2: Quantitative data on the interaction of PUMA with proteins involved in ubiquitination pathways.
Core Post-Translational Modifications of PUMA
Phosphorylation: A Key Regulator of PUMA Stability
Phosphorylation is a primary mechanism for the post-translational control of PUMA.[5] Multiple serine residues on PUMA have been identified as phosphorylation sites, with serine 10 (S10) being the most extensively studied.[1]
Key Findings:
-
Phosphorylation at Serine 10: Phosphorylation of PUMA at the conserved S10 residue promotes its recognition by the proteasome, leading to ubiquitination and subsequent degradation.[6][7] This modification effectively reduces the intracellular concentration of PUMA, thereby suppressing its pro-apoptotic activity.[1]
-
Kinases Involved: The IκB kinase (IKK) complex, specifically IKK1 and IKK2, has been identified as a key kinase responsible for phosphorylating PUMA at S10 in response to cytokine signaling, such as with Interleukin-3 (IL-3).[6][7] This represents a novel survival pathway where cytokine signaling can actively suppress apoptosis by targeting PUMA for degradation.
-
Functional Consequences: A non-phosphorylatable mutant of PUMA (S10A) exhibits increased protein stability and a greater capacity to induce apoptosis compared to the wild-type protein.[1] This highlights the inhibitory nature of S10 phosphorylation on PUMA's cell death function.
Ubiquitination: The Executioner of PUMA Degradation
Ubiquitination is the enzymatic process of attaching ubiquitin to a substrate protein, often targeting it for degradation by the proteasome. In the context of PUMA, ubiquitination is intricately linked to its phosphorylation status.
Key Findings:
-
Phosphorylation-Dependent Ubiquitination: Phosphorylation of PUMA at S10 serves as a signal for its ubiquitination and subsequent proteasomal degradation.[6] This demonstrates a hierarchical regulation where phosphorylation precedes ubiquitination to control PUMA's turnover.
-
A Non-Canonical Role in Deubiquitination: Recent studies have unveiled a surprising, non-apoptotic role for PUMA in the regulation of fatty acid metabolism in clear cell renal cell carcinoma (ccRCC).[4] In this context, PUMA forms a complex with the deubiquitinating enzyme USP15 and its substrate, Fatty Acid Synthase (FASN).[4] This PUMA-USP15-FASN axis leads to the deubiquitination and stabilization of FASN, promoting lipid accumulation and tumor progression.[4] This finding challenges the traditional view of PUMA solely as a pro-apoptotic protein.
Acetylation: An Indirect but Crucial Regulator
Currently, there is no direct evidence of PUMA protein acetylation. However, the acetylation of its primary transcriptional activator, p53, plays a critical role in regulating PUMA expression.
Key Findings:
-
p53 Acetylation and PUMA Transcription: The acetylation of p53 at specific lysine (B10760008) residues, such as K120 and K381/382, is essential for its ability to bind to the PUMA promoter and induce its transcription in response to cellular stress, such as DNA damage.[2][8]
-
Enzymes Involved in p53 Acetylation: The acetyltransferase Tip60, which is itself regulated by phosphorylation by GSK-3, is a key enzyme that acetylates p53, leading to the induction of PUMA expression.[9] Histone deacetylase (HDAC) inhibitors can modulate the acetylation pattern of p53, thereby influencing PUMA expression and apoptosis in a cell-type-specific manner.[2]
Signaling Pathways
The regulation of PUMA through post-translational modifications is embedded in complex signaling networks. The following diagrams, generated using the DOT language, illustrate these key pathways.
Caption: GSK-3/Tip60/p53 signaling pathway leading to PUMA expression.
References
- 1. Phosphorylation of Puma modulates its apoptotic function by regulating protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Up-regulation of PUMA caused the activation of p53 phosphorylation and acetylation, enhancing the interaction between PUMA and Bcl-X and mediating arsenic-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subcellular localization of PUMA regulates its pro-apoptotic activity in Burkitt's lymphoma B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of Puma modulates its apoptotic function by regulating protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytokine receptor signaling activates an IKK-dependent phosphorylation of PUMA to prevent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytokine receptor signaling activates an IKK-dependent phosphorylation of PUMA to prevent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of P53 up-regulated modulator of apoptosis (PUMA) in ovarian development, cardiovascular and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The multifaceted role of PUMA in cell death pathways: its therapeutic potential across cancer types - PMC [pmc.ncbi.nlm.nih.gov]
PUMA BH3: A Direct Activator of Apoptotic Effectors Bax and Bak – An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The BCL-2 family of proteins orchestrates the intrinsic pathway of apoptosis, with the BH3-only protein PUMA (p53-upregulated modulator of apoptosis) playing a critical role as a potent initiator of cell death. While the "indirect activation" model posits that BH3-only proteins induce apoptosis solely by neutralizing anti-apoptotic BCL-2 members, a growing body of evidence supports a "direct activation" model where specific BH3-only proteins, including PUMA, directly engage and activate the pro-apoptotic effector proteins Bax and Bak. This technical guide provides a comprehensive overview of the role of the PUMA BH3 domain as a direct activator of Bax and Bak, presenting quantitative binding data, detailed experimental protocols for studying this interaction, and visual representations of the key signaling pathways and experimental workflows.
The Direct Activation Model of Bax/Bak by this compound
The intrinsic apoptotic pathway converges on the activation of the multi-domain effector proteins Bax and Bak, which upon activation, oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation.[1][2] The activation of Bax and Bak is tightly regulated by other members of the BCL-2 family.
The "direct activation" model proposes that a subset of BH3-only proteins, termed "activators" (including PUMA, BIM, and BID), can directly bind to and induce a conformational change in Bax and Bak, leading to their activation.[3][4] This is in contrast to the "indirect" or "sensitizer" model, where other BH3-only proteins (like BAD and NOXA) primarily act by binding to and neutralizing anti-apoptotic BCL-2 proteins (e.g., BCL-2, BCL-xL, MCL-1), thereby liberating the activators to engage Bax and Bak.[5][6] PUMA is considered a potent activator BH3-only protein, capable of both neutralizing anti-apoptotic BCL-2 proteins and directly activating Bax and Bak.[7][8]
Quantitative Analysis of this compound Binding Affinities
The direct interaction between the this compound domain and the pro-apoptotic effectors Bax and Bak has been quantified using various biophysical techniques, most notably Surface Plasmon Resonance (SPR). These studies provide crucial insights into the binding kinetics and affinities that underpin the direct activation model.
| BH3-Only Protein | Binding Partner | Method | Dissociation Constant (Kd) | Reference |
| This compound | Bak | SPR | 26 ± 5 nM | [7] |
| This compound | Bax | Various | Low micromolar (estimated) | [4] |
| BIM BH3 | Bak | SPR | 260 ± 90 nM | [9] |
| BIM BH3 | Bax | SPR | IC50 in the range of 0.1–1μM | [8] |
| BID BH3 | Bax | Various | 25 nM (in the presence of membranes) | [10] |
| NOXA BH3 | Bax | Various | 25,000 nM (estimated) | [10] |
| BAD BH3 | Bax/Bak | Various | No direct binding reported | [11] |
Key Experimental Protocols
Investigating the direct activation of Bax and Bak by this compound requires a combination of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Demonstrate In-Cell Interaction
This protocol is designed to demonstrate the interaction between PUMA and Bax/Bak within a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Antibody specific to the "bait" protein (e.g., anti-PUMA)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., cell lysis buffer or PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Antibodies for Western blotting (anti-PUMA, anti-Bax, anti-Bak)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer for 30 minutes with gentle rotation at 4°C.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional but Recommended): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody against the bait protein (e.g., anti-PUMA) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
-
Elution: Resuspend the beads in elution buffer and boil at 95-100°C for 5-10 minutes to release the protein complexes.
-
Western Blot Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting to detect the bait protein (PUMA) and the co-immunoprecipitated prey proteins (Bax and/or Bak).[12][13][14]
In Vitro Bax/Bak Oligomerization Assay
This assay assesses the ability of this compound to directly induce the oligomerization of Bax or Bak in a cell-free system.
Materials:
-
Recombinant, purified Bax or Bak protein
-
Synthetic this compound peptide
-
Cross-linking agent (e.g., BMH - bismaleimidohexane, or CuPhe - copper-phenanthroline)
-
Reaction buffer (e.g., mitochondrial isolation buffer or a HEPES-based buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant Bax or Bak with the this compound peptide in the reaction buffer. Include a negative control with a scrambled or mutant this compound peptide and a positive control with a known activator like BIM BH3.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes) to allow for protein activation and oligomerization.
-
Cross-linking: Add the cross-linking agent to the reaction mixture and incubate for a further 15-30 minutes at room temperature.
-
Quenching: Stop the cross-linking reaction by adding a quenching agent (e.g., DTT for BMH).
-
SDS-PAGE and Western Blotting: Add non-reducing Laemmli sample buffer to the samples and resolve the proteins on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane and perform a Western blot using antibodies against Bax or Bak to visualize the monomeric, dimeric, and higher-order oligomeric species.[3][15]
Cytochrome c Release Assay from Isolated Mitochondria
This assay measures the functional consequence of Bax/Bak activation – the permeabilization of the mitochondrial outer membrane.[1]
Materials:
-
Freshly isolated mitochondria from cells or tissues
-
Mitochondrial assay buffer (e.g., containing KCl, MOPS, EGTA, and respiratory substrates)
-
Synthetic this compound peptide
-
Centrifuge capable of pelleting mitochondria (e.g., 10,000 x g)
-
SDS-PAGE and Western blotting reagents, including an anti-cytochrome c antibody
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from cultured cells or tissues using differential centrifugation. Determine the protein concentration of the mitochondrial preparation.
-
Reaction Setup: In a microcentrifuge tube, incubate a defined amount of isolated mitochondria with the this compound peptide in the mitochondrial assay buffer. Include appropriate controls (e.g., buffer alone, inactive peptide).
-
Incubation: Incubate the reactions at 30°C for 30-60 minutes.
-
Separation of Mitochondria and Supernatant: Pellet the mitochondria by centrifugation at 10,000 x g for 5 minutes at 4°C.
-
Sample Preparation: Carefully collect the supernatant, which contains the released cytochrome c. Lyse the mitochondrial pellet in a suitable buffer.
-
Western Blot Analysis: Load the supernatant and the mitochondrial pellet fractions onto an SDS-PAGE gel. Perform Western blotting and probe with an anti-cytochrome c antibody to determine the amount of cytochrome c released into the supernatant.[16][17][18]
Liposome Permeabilization Assay
This cell-free assay reconstitutes the core components of MOMP in a controlled, artificial membrane system.[19]
Materials:
-
Large unilamellar vesicles (LUVs) composed of lipids mimicking the mitochondrial outer membrane, encapsulating a fluorescent dye (e.g., ANTS) and a quencher (e.g., DPX).
-
Recombinant, purified Bax or Bak protein.
-
Synthetic this compound peptide.
-
A fluorescence plate reader.
Procedure:
-
Reaction Setup: In a 96-well black plate, combine the ANTS/DPX-loaded liposomes with recombinant Bax or Bak in a suitable buffer.
-
Initiation of Permeabilization: Add the this compound peptide to the wells to initiate Bax/Bak activation. Include controls such as liposomes alone, Bax/Bak alone, and a positive control with a known activator.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The release of ANTS and DPX from the liposomes leads to dequenching and an increase in fluorescence signal, which is proportional to the degree of membrane permeabilization.
-
Data Analysis: Normalize the fluorescence signal to the maximum release achieved by adding a detergent like Triton X-100.[19][20]
Visualizing the Molecular Interactions and Workflows
PUMA-Mediated Apoptotic Signaling Pathway
Caption: PUMA-mediated apoptosis signaling pathway.
Experimental Workflow for Demonstrating Direct Bax/Bak Activation by this compound
Caption: Experimental workflow for direct Bax/Bak activation.
Logical Model of BH3-Only Protein Interactions
Caption: Logical model of BH3-only protein interactions.
Conclusion and Future Directions
The evidence strongly supports the role of the this compound domain as a direct activator of Bax and Bak, a mechanism that is crucial for the induction of apoptosis in response to a variety of cellular stresses. The quantitative data on binding affinities, while still needing further characterization for the PUMA-Bax interaction, underscores the potency of this interaction. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the molecular intricacies of this process.
For drug development professionals, understanding the direct activation mechanism of PUMA provides a compelling rationale for the design of novel BH3-mimetic drugs. Small molecules that can specifically mimic the action of the this compound domain to directly activate Bax and Bak hold significant therapeutic potential for cancers that have developed resistance to apoptosis by upregulating anti-apoptotic BCL-2 proteins. Future research should focus on high-resolution structural studies of the PUMA-Bax/Bak complex to further elucidate the allosteric changes that lead to activation, which will be invaluable for the rational design of next-generation cancer therapeutics.
References
- 1. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]
- 2. The carboxyl-terminal sequence of PUMA binds to both anti-apoptotic proteins and membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Oligomerization of Bak and Bax during Apoptosis by Cysteine Linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BAX, BAK, and BOK: A Coming of Age for the BCL-2 Family Effector Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Evaluation of the BH3-only protein Puma as a direct Bak activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structure of Bax bound to the BH3 peptide of Bim identifies important contacts for interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BH3-only proteins target BCL-xL/MCL-1, not BAX/BAK, to initiate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. assaygenie.com [assaygenie.com]
- 15. researchgate.net [researchgate.net]
- 16. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 17. merckmillipore.com [merckmillipore.com]
- 18. abcam.cn [abcam.cn]
- 19. Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family - PubMed [pubmed.ncbi.nlm.nih.gov]
PUMA BH3 as a Sensitizer in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intrinsic pathway of apoptosis is a tightly regulated cellular suicide program critical for tissue homeostasis and the elimination of damaged or cancerous cells. Central to this pathway is the B-cell lymphoma 2 (Bcl-2) family of proteins, which comprises pro-apoptotic and anti-apoptotic members that dictate the cell's fate. The BH3-only proteins are a subset of the pro-apoptotic Bcl-2 family that act as sentinels of cellular stress. Upon activation, they initiate the apoptotic cascade. Among these, the p53-upregulated modulator of apoptosis (PUMA), particularly its Bcl-2 homology 3 (BH3) domain, has emerged as a potent "sensitizer" in apoptosis. This technical guide provides an in-depth exploration of the role of the PUMA BH3 domain as a sensitizer (B1316253), its mechanism of action, and the experimental methodologies used to investigate its function.
The Sensitizer Role of this compound in Apoptosis
PUMA is a critical mediator of apoptosis induced by a wide array of stimuli, including DNA damage, growth factor withdrawal, and oxidative stress, through both p53-dependent and -independent pathways.[1][2][3][4] Its primary function as a sensitizer involves binding to and neutralizing all known anti-apoptotic Bcl-2 family members (Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1) with high affinity.[2][5] This action releases the pro-apoptotic effector proteins, Bak and Bax, from their inhibition by the anti-apoptotic proteins. Once liberated, Bak and Bax can oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately culminating in cell death.[6][7]
While PUMA is primarily classified as a sensitizer, some evidence also suggests it may act as a direct activator of Bax.[8] This dual functionality underscores its potency as a pro-apoptotic molecule.
Quantitative Analysis of this compound Interactions
The efficacy of this compound as a sensitizer is rooted in its high-affinity interactions with anti-apoptotic Bcl-2 proteins. The following table summarizes the dissociation constants (Kd) of this compound peptides with various Bcl-2 family members, highlighting its promiscuous and potent binding capabilities.
| Interacting Protein | Dissociation Constant (Kd) | Method | Reference |
| Bcl-xL | 23 nM | Isothermal Titration Calorimetry (ITC) | [9] |
| Bcl-2 | 20-35 nM | Fluorescence Polarization | [10] |
| Mcl-1 | 3.9 nM | Isothermal Titration Calorimetry (ITC) | [11] |
| Bcl-w | 20-35 nM | Fluorescence Polarization | [10] |
| A1/BFL-1 | 20-35 nM | Fluorescence Polarization | [10] |
| Bak | 26 ± 5 nM | Surface Plasmon Resonance | [12] |
Signaling Pathways Involving this compound
The induction and action of PUMA as a sensitizer can be depicted in the following signaling pathways.
p53-Dependent PUMA Induction and Apoptosis Sensitization
Caption: p53-dependent induction of PUMA and sensitization to apoptosis.
This compound Sensitizer Mechanism of Action
Caption: The sensitizer mechanism of this compound in apoptosis.
Experimental Protocols
Investigating the role of this compound as a sensitizer in apoptosis requires a variety of specialized experimental techniques. The following are detailed protocols for key assays.
BH3 Profiling
BH3 profiling is a functional assay that measures the mitochondrial sensitivity to pro-apoptotic BH3 peptides.[13][14][15][16] This technique can determine a cell's "apoptotic priming," or its proximity to the apoptotic threshold.
Materials:
-
Cells of interest
-
Mannitol Experimental Buffer (MEB): 10 mM HEPES-KOH (pH 7.5), 150 mM Mannitol, 50 mM KCl, 0.02 mM EGTA, 0.02 mM EDTA, 0.1% BSA, 5 mM Succinate.[13]
-
BH3 peptides (e.g., PUMA, BIM, BAD, NOXA)
-
JC-1 dye or anti-cytochrome c antibody
-
Plate reader or flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend in MEB to a concentration of 1-5 x 10^6 cells/mL.
-
Permeabilization: Add digitonin to a final concentration of 0.001-0.005% (this may need optimization for different cell types) and incubate on ice for 5 minutes.
-
Peptide Treatment: Add BH3 peptides to the permeabilized cells in a 96-well plate at various concentrations. Include a DMSO control.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Detection of Mitochondrial Outer Membrane Permeabilization (MOMP):
-
JC-1 Staining: Add JC-1 dye and measure the fluorescence at 590 nm (red, aggregates in healthy mitochondria) and 530 nm (green, monomers in cytoplasm after mitochondrial depolarization). A decrease in the red/green fluorescence ratio indicates MOMP.
-
Cytochrome c Release: Alternatively, fix and permeabilize the cells, then stain with a fluorescently labeled anti-cytochrome c antibody and analyze by flow cytometry. A decrease in mitochondrial cytochrome c staining indicates its release into the cytoplasm.[14]
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions. In the context of this compound, it can be used to confirm its binding to anti-apoptotic Bcl-2 family members.[17][18][19]
Materials:
-
Cell lysate
-
Antibody specific to the "bait" protein (e.g., anti-PUMA or an epitope tag antibody if PUMA is tagged)
-
Protein A/G agarose (B213101) or magnetic beads
-
Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with protease and phosphatase inhibitors)
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Pre-clearing (optional): Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.[18]
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., Bcl-2, Bcl-xL).
Caspase Activity Assay
This assay measures the activity of executioner caspases (e.g., caspase-3), which are activated downstream of MOMP.[20][21][22]
Materials:
-
Cell lysate
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)
-
Assay buffer
-
Spectrophotometer or fluorometer
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates from treated and untreated cells.
-
Assay Reaction: In a 96-well plate, add cell lysate, assay buffer, and the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.
-
Measurement:
-
For the colorimetric substrate (Ac-DEVD-pNA), measure the absorbance at 405 nm.
-
For the fluorometric substrate (Ac-DEVD-AMC), measure the fluorescence with excitation at ~380 nm and emission at ~460 nm.[20]
-
-
Data Analysis: Compare the caspase activity in treated samples to untreated controls.
TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[23][24][25][26][27]
Materials:
-
Fixed cells or tissue sections
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TdT reaction mix (containing Terminal deoxynucleotidyl Transferase and labeled dUTPs, e.g., BrdUTP or fluorescently-labeled dUTP)
-
Detection reagents (e.g., fluorescently labeled anti-BrdU antibody)
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Fix cells or tissue sections with paraformaldehyde.
-
Permeabilization: Incubate the samples in permeabilization solution to allow the TdT enzyme to access the nucleus.[23]
-
Labeling: Incubate the samples with the TdT reaction mix for 1 hour at 37°C in a humidified chamber. This allows TdT to add labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[23]
-
Detection: If an indirect labeling method was used (e.g., BrdUTP), incubate with the detection reagent (e.g., fluorescently labeled anti-BrdU antibody).
-
Visualization: Mount the samples and visualize the labeled cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Conclusion
The this compound domain plays a pivotal role as a sensitizer in the intrinsic apoptotic pathway. Its ability to potently and promiscuously neutralize anti-apoptotic Bcl-2 proteins makes it a critical initiator of cell death in response to a wide range of cellular stresses. Understanding the molecular interactions and signaling pathways involving this compound is crucial for researchers in the fields of cell biology, cancer biology, and drug development. The experimental protocols detailed in this guide provide a robust framework for investigating the function of this compound and its potential as a therapeutic target. By leveraging these techniques, scientists can further unravel the complexities of apoptosis and develop novel strategies to manipulate this fundamental process for therapeutic benefit.
References
- 1. BH3-Only Proteins Noxa and Puma Are Key Regulators of Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pro-Apoptotic BH3-only, Bcl-2 Family Member Puma Is Critical for Acute Ethanol-Induced Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. BH3-only proteins in apoptosis and beyond: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bax activation by the BH3-only protein Puma promotes cell dependence on antiapoptotic Bcl-2 family members - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PUMA Binding Induces Partial Unfolding within BCL-xL to Disrupt p53 Binding and Promote Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multimodal Interaction with BCL-2 Family Proteins Underlies the Pro-Apoptotic Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bahargroup.org [bahargroup.org]
- 12. researchgate.net [researchgate.net]
- 13. content.sph.harvard.edu [content.sph.harvard.edu]
- 14. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conducting Dynamic BH3 Profiling Adapted From Letai Lab [protocols.io]
- 16. BH3 Profiling: A Functional Assay to Measure Apoptotic Priming and Dependencies | Springer Nature Experiments [experiments.springernature.com]
- 17. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. caspase3 assay [assay-protocol.com]
- 22. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 23. clyte.tech [clyte.tech]
- 24. assaygenie.com [assaygenie.com]
- 25. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 26. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 27. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: PUMA BH3 Peptide Synthesis and Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction: The p53-upregulated modulator of apoptosis (PUMA) is a potent pro-apoptotic protein belonging to the Bcl-2 homology 3 (BH3)-only subfamily of Bcl-2 proteins.[1][2] The PUMA BH3 domain is the minimal region required for its apoptotic activity, enabling it to bind to anti-apoptotic Bcl-2 family members, which leads to the release of pro-apoptotic factors and subsequent cell death.[3][4] Synthetic this compound peptide is a valuable tool for studying the mechanisms of apoptosis, screening for novel cancer therapeutics, and investigating protein-protein interactions within the Bcl-2 family.
This document provides a detailed protocol for the chemical synthesis of the human this compound peptide using Fmoc-based solid-phase peptide synthesis (SPPS), followed by its purification using reversed-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry.
This compound Peptide Sequence:
-
Sequence (Three-Letter Code): H-Glu-Glu-Gln-Trp-Ala-Arg-Glu-Ile-Gly-Ala-Gln-Leu-Arg-Arg-Met-Ala-Asp-Asp-Leu-Asn-Ala-Gln-Tyr-Glu-Arg-OH[2][4]
-
Sequence (One-Letter Code): EEQWAREIGAQLRRMADDLNAQYER[1][2][3]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of this compound peptide on a 0.1 mmol scale using standard Fmoc/tBu chemistry.
1.1 Materials and Reagents:
| Reagent/Material | Purpose | Supplier Example |
| Rink Amide or Wang Resin | Solid support for peptide synthesis | Sigma-Aldrich, Bachem |
| Fmoc-protected Amino Acids | Building blocks for the peptide chain | ChemPep, Anaspec |
| N,N-Dimethylformamide (DMF) | Primary solvent for synthesis | Fisher Scientific |
| Dichloromethane (DCM) | Solvent for resin swelling and washes | Fisher Scientific |
| Piperidine (B6355638) | Fmoc deprotection agent | Sigma-Aldrich |
| HATU (Coupling Reagent) | Amino acid activation | Chem-Impex |
| N,N-Diisopropylethylamine (DIEA) | Base for coupling reaction | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | Cleavage from resin | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Scavenger for cleavage | Sigma-Aldrich |
| Diethyl Ether (cold) | Peptide precipitation | Fisher Scientific |
| Acetonitrile (B52724) (ACN) | HPLC mobile phase | Fisher Scientific |
1.2 Synthesis Workflow:
1.3 Detailed Steps:
-
Resin Preparation:
-
Place 0.1 mmol of Wang resin in a fritted reaction vessel.
-
Swell the resin in DMF for 30-60 minutes.[5] After swelling, drain the DMF.
-
-
First Amino Acid Loading (Fmoc-Arg(Pbf)-OH):
-
Dissolve 5 equivalents of Fmoc-Arg(Pbf)-OH and 5 equivalents of an activating agent (like HOBt) in DMF.
-
Add the solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.
-
-
SPPS Cycle (for each subsequent amino acid): This cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the sequence, moving from the C-terminus to the N-terminus.
Caption: The repetitive cycle of Fmoc Solid-Phase Peptide Synthesis. -
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.[6][7] Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3 eq.) with HATU (3 eq.) and DIEA (5 eq.) in DMF for 5-10 minutes.[8]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.[8] Perform a Kaiser test to confirm reaction completion (a positive test indicates incomplete coupling).
-
-
Washing: Wash the resin with DMF (3x) to prepare for the next cycle.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid (Glu) is coupled, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.[8]
-
Filter the solution to separate the resin, collecting the filtrate which contains the peptide.
-
-
Peptide Precipitation and Collection:
-
Precipitate the peptide by adding the TFA filtrate to a 50 mL tube of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the pellet with cold diethyl ether two more times.
-
Dry the final white pellet under vacuum. The resulting crude product can be stored at -20°C.
-
Protocol 2: Peptide Purification by RP-HPLC
The crude peptide contains the target sequence along with impurities such as truncated or deletion sequences.[9] Reversed-phase HPLC is the standard method for purification.[9]
2.1 Materials and Equipment:
-
Preparative RP-HPLC system with a UV detector
-
C18 column (preparative scale)
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)[9][10]
-
Lyophilizer (Freeze-dryer)
2.2 Purification Steps:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN or DMSO can be added.
-
Chromatography:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 60 minutes). The exact gradient may require optimization.
-
Monitor the elution profile at 210-220 nm.[9]
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the target this compound peptide.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity (>95%).[1]
-
Lyophilization: Pool the pure fractions and freeze-dry them to obtain a fluffy, white powder. This is the final, purified peptide.
Protocol 3: Peptide Characterization
3.1 Identity Confirmation by Mass Spectrometry:
-
Technique: Use either Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF MS.
-
Procedure: Dissolve a small amount of the purified peptide and analyze. For LC-MS, using formic acid as the mobile phase additive is preferred over TFA to avoid ion suppression.[10][11]
-
Expected Result: The observed mass should match the theoretical mass of the this compound peptide (~3049.3 Da).
3.2 Purity Assessment by Analytical RP-HPLC:
-
Technique: Use an analytical C18 column with a similar gradient as the preparative method.
-
Procedure: Inject a small amount of the final lyophilized product.
-
Expected Result: The chromatogram should show a single major peak, with the peak area representing >95% of the total integrated area.
Summary of Expected Results:
| Parameter | Typical Result | Method of Analysis |
| Crude Yield | 60-80% (by weight) | Gravimetric |
| Purity (Post-Synthesis) | 50-70% | Analytical HPLC |
| Purity (Post-Purification) | >95% | Analytical HPLC |
| Final Yield (Purified) | 15-30% (of theoretical) | Gravimetric |
| Identity (Molecular Weight) | Observed: 3049.3 ± 1 Da Theoretical: 3049.3 Da | Mass Spectrometry |
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. genscript.com [genscript.com]
- 4. This compound - 1 mg [anaspec.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chempep.com [chempep.com]
- 8. Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. agilent.com [agilent.com]
- 11. lcms.cz [lcms.cz]
Application Notes and Protocols: Cloning, Expression, and Purification of PUMA BH3 Domain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the cloning, expression, and purification of the pro-apoptotic PUMA (p53 upregulated modulator of apoptosis) BH3 (Bcl-2 homology 3) domain. The protocols detailed below are intended for research purposes and can be adapted for various applications, including structural biology, drug screening, and functional assays.
Introduction
The PUMA protein is a critical mediator of apoptosis, induced by a variety of stress signals, including DNA damage and oncogene activation.[1][2][3] Its pro-apoptotic activity is primarily mediated by its BH3 domain, which allows it to bind to and antagonize anti-apoptotic Bcl-2 family proteins, such as Bcl-xL, Mcl-1, and Bcl-2.[1][3] This interaction liberates pro-apoptotic effector proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization and subsequent cell death.[3] The ability of the PUMA BH3 domain to potently induce apoptosis makes it a significant target for cancer therapy and drug development.
This document outlines the necessary steps to produce recombinant this compound domain in Escherichia coli using two common expression systems: the pGEX vector system for N-terminal Glutathione S-transferase (GST) fusion proteins and the pET vector system for N-terminal hexa-histidine (His6) tagged proteins.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data related to the this compound domain, gathered from published literature.
Table 1: Binding Affinities of this compound Domain
| Binding Partner | Method | Dissociation Constant (KD) | Reference |
| Bak | Surface Plasmon Resonance (SPR) | 26 ± 5 nM | [1] |
| Bcl-xL | Isothermal Titration Calorimetry (ITC) | Not explicitly stated, but potent binding is reported. | [4] |
| Mcl-1 | Isothermal Titration Calorimetry (ITC) | High affinity, within the nanomolar range. | [5] |
Table 2: Representative Protein Yields for GST-tagged Proteins in E. coli
| Expression System | Typical Yield Range | Reference |
| pGEX vectors | 1 - 10 mg/L of culture |
Note: Protein yields are highly dependent on the specific protein, expression conditions, and purification protocol.
Experimental Protocols
Protocol 1: Cloning of the this compound Domain
This protocol describes the amplification of the this compound domain from a human cDNA library and its subsequent cloning into pGEX-4T-1 and pET-28a(+) expression vectors.
1.1 Primer Design
The human PUMAα isoform (GenBank Accession No. NM_001127242) is used as a template for primer design. The BH3 domain of PUMA corresponds to amino acids 130-155.[5] Primers are designed to amplify this region and include restriction sites for directional cloning into the multiple cloning sites (MCS) of the target vectors.
-
pGEX-4T-1: Uses BamHI (forward primer) and EcoRI (reverse primer) restriction sites.
-
pET-28a(+): Uses NdeI (forward primer) and XhoI (reverse primer) restriction sites.
Forward Primer Design (with BamHI and NdeI sites):
-
pGEX-Fwd: 5'- CGC GGATCC GAG GAG CAA TGG GTC CAC GAG -3'
-
GGATCC is the recognition site for BamHI.
-
-
pET-Fwd: 5'- GGA ATT C CATATG GAG GAG CAA TGG GTC CAC GAG -3'
-
CATATG is the recognition site for NdeI.
-
Reverse Primer Design (with EcoRI and XhoI sites and a stop codon):
-
pGEX-Rev: 5'- CCG GAATTC TCA CGC TCG GTC GCG GAG GCG -3'
-
GAATTC is the recognition site for EcoRI.
-
TCA is a stop codon.
-
-
pET-Rev: 5'- CCG CTCGAG TCA CGC TCG GTC GCG GAG GCG -3'
-
CTCGAG is the recognition site for XhoI.
-
TCA is a stop codon.
-
1.2 PCR Amplification
-
Template: Human cDNA library or a plasmid containing the full-length PUMA cDNA.
-
Polymerase: High-fidelity DNA polymerase (e.g., Phusion).
-
PCR Reaction Mix (50 µL):
-
5x Phusion HF Buffer: 10 µL
-
10 mM dNTPs: 1 µL
-
Forward Primer (10 µM): 2.5 µL
-
Reverse Primer (10 µM): 2.5 µL
-
Template DNA: 10-50 ng
-
Phusion DNA Polymerase: 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds
-
30 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 62°C for 30 seconds
-
Extension: 72°C for 15 seconds
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
1.3 Restriction Digest and Ligation
-
Purify the PCR product using a PCR purification kit.
-
Digest the purified PCR product and the corresponding expression vector (pGEX-4T-1 or pET-28a(+)) with the appropriate restriction enzymes in a double digest reaction.
-
Purify the digested vector and insert from an agarose (B213101) gel using a gel extraction kit.
-
Perform a ligation reaction using T4 DNA ligase to insert the this compound domain into the digested vector.
1.4 Transformation
-
Transform the ligation product into a suitable cloning strain of E. coli (e.g., DH5α).
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (Ampicillin for pGEX, Kanamycin (B1662678) for pET).
-
Incubate overnight at 37°C.
-
Screen colonies by colony PCR and confirm positive clones by Sanger sequencing.
Protocol 2: Expression of GST-PUMA BH3
2.1 Transformation into Expression Host
-
Transform the confirmed pGEX-4T-1-PUMA_BH3 plasmid into a suitable E. coli expression strain, such as BL21(DE3).[5]
-
Plate on LB agar with ampicillin (B1664943) and incubate overnight at 37°C.
2.2 Protein Expression
-
Inoculate a single colony into 10 mL of LB medium with 100 µg/mL ampicillin and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM.[6]
-
Continue to grow the culture for an additional 3-5 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.[6][7]
2.3 Cell Lysis
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (PBS, pH 7.3, 1% Triton X-100, 1 mM PMSF, and a protease inhibitor cocktail).[6]
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C to remove cell debris.
2.4 Purification of GST-PUMA BH3
-
Equilibrate Glutathione Sepharose resin with Lysis Buffer.
-
Add the clarified lysate to the equilibrated resin and incubate with gentle rocking for 1-2 hours at 4°C.
-
Wash the resin three times with 10-20 column volumes of Wash Buffer (PBS, pH 7.3).[1]
-
Elute the GST-PUMA BH3 protein with Elution Buffer (50 mM Tris-HCl, pH 8.0, 10-20 mM reduced glutathione).[1] Collect fractions and analyze by SDS-PAGE.
-
Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., PBS with 10% glycerol).
Protocol 3: Expression of His6-PUMA BH3
3.1 Transformation and Expression
Follow the same transformation and expression steps as in Protocol 2, using the pET-28a(+)-PUMA_BH3 plasmid and an appropriate E. coli expression strain like BL21(DE3).[4] Use kanamycin as the selection antibiotic. Induce with IPTG as described previously.
3.2 Cell Lysis
-
Harvest and resuspend the cell pellet in His Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0, with 1 mM PMSF and protease inhibitors).
-
Lyse the cells by sonication and clarify the lysate by centrifugation as described in Protocol 2.3.
3.3 Purification of His6-PUMA BH3
-
Equilibrate a Ni-NTA agarose column with His Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of His Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20-40 mM imidazole, pH 8.0).[1][8]
-
Elute the His6-PUMA BH3 protein with His Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).[1] Collect and analyze fractions by SDS-PAGE.
-
Pool the purified fractions and dialyze against a suitable storage buffer.
Visualizations
Caption: this compound Signaling Pathway in Apoptosis.
Caption: Experimental Workflow for this compound Cloning and Expression.
References
- 1. Evaluation of the BH3-only Protein Puma as a Direct Bak Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. mdpi.com [mdpi.com]
- 4. PUMA Binding Induces Partial Unfolding within BCL-xL to Disrupt p53 Binding and Promote Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bahargroup.org [bahargroup.org]
- 6. cabd.es [cabd.es]
- 7. mdanderson.org [mdanderson.org]
- 8. neb.com [neb.com]
Application Notes and Protocols for PUMA BH3 Co-immunoprecipitation with Bcl-xL
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the co-immunoprecipitation (Co-IP) of the BH3-only protein PUMA (p53 upregulated modulator of apoptosis) with the anti-apoptotic protein Bcl-xL. This interaction is a critical event in the intrinsic pathway of apoptosis and a key target for the development of novel cancer therapeutics.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis. This family includes pro-apoptotic members, such as Bax and Bak, and anti-apoptotic members, including Bcl-2, Mcl-1, and Bcl-xL. The BH3-only proteins, like PUMA, act as sensors of cellular stress and initiators of apoptosis. Following cellular stresses such as DNA damage, the tumor suppressor p53 upregulates the expression of PUMA.[1][2] PUMA then binds to anti-apoptotic proteins like Bcl-xL through its BH3 domain, neutralizing their pro-survival function.[1] This sequestration of Bcl-xL by PUMA liberates pro-apoptotic effector proteins, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, programmed cell death.
Understanding the dynamics of the PUMA BH3-Bcl-xL interaction is crucial for elucidating the mechanisms of apoptosis and for the development of BH3 mimetic drugs that aim to disrupt this interaction in cancer cells. Co-immunoprecipitation is a powerful technique to study this protein-protein interaction within a cellular context.
Signaling Pathway
The binding of PUMA to Bcl-xL is a pivotal step in the p53-mediated apoptotic pathway. Upon cellular stress, p53 is activated and transcriptionally upregulates PUMA. PUMA then translocates to the mitochondria where it binds to Bcl-xL, preventing Bcl-xL from inhibiting the pro-apoptotic proteins Bax and Bak. This allows Bax and Bak to oligomerize and induce MOMP.
Quantitative Data Summary
The interaction between the this compound domain and Bcl-xL is characterized by a high binding affinity. This has been quantified using various biophysical techniques, as summarized in the table below.
| Measurement Technique | Interacting Partners | Dissociation Constant (Kd) | Reference |
| Isothermal Titration Calorimetry (ITC) | This compound peptide & Bcl-xL | 4 nM - 20 nM | --INVALID-LINK-- |
| Fluorescence Polarization Assay | This compound peptide & Bcl-xL | ~6 µM (in live cells) | --INVALID-LINK-- |
| Surface Plasmon Resonance (SPR) | This compound peptide & Bak | 26 ± 5 nM | --INVALID-LINK-- |
Experimental Protocol: Co-immunoprecipitation of PUMA and Bcl-xL
This protocol is optimized for mammalian cell lines and can be adapted based on experimental needs.
Materials
-
Cell Lines: HCT116, DU145, or other cell lines endogenously or exogenously expressing PUMA and Bcl-xL.
-
Antibodies:
-
Anti-Bcl-xL antibody for immunoprecipitation (e.g., rabbit monoclonal).
-
Anti-PUMA antibody for western blot detection (e.g., mouse monoclonal).
-
Normal rabbit IgG (for negative control).
-
-
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 or 1% CHAPS, with freshly added protease and phosphatase inhibitor cocktail.
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
Wash Buffer: Co-IP Lysis Buffer with reduced detergent concentration (e.g., 0.1% Triton X-100).
-
Elution Buffer: 2x Laemmli sample buffer or a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
-
Equipment:
-
Cell scraper.
-
Microcentrifuge.
-
End-over-end rotator.
-
Magnetic rack (for magnetic beads).
-
SDS-PAGE and western blotting equipment.
-
Experimental Workflow
Step-by-Step Methodology
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold Co-IP Lysis Buffer and scraping.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add 20-30 µL of Protein A/G beads to the cell lysate.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the anti-Bcl-xL antibody to the pre-cleared lysate.
-
As a negative control, add an equivalent amount of normal rabbit IgG to a separate aliquot of the lysate.
-
Incubate overnight at 4°C on an end-over-end rotator.
-
-
Immune Complex Capture:
-
Add 30-50 µL of Protein A/G beads to each sample.
-
Incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis by Western Blot:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with the anti-PUMA antibody to detect the co-immunoprecipitated PUMA.
-
It is also recommended to probe for Bcl-xL to confirm the successful immunoprecipitation of the bait protein.
-
Conclusion
This protocol provides a robust framework for investigating the interaction between this compound and Bcl-xL. Successful co-immunoprecipitation and subsequent detection of PUMA will confirm the presence of this complex within the cellular environment. This methodology is invaluable for basic research into apoptosis and for the preclinical evaluation of drugs designed to modulate this critical protein-protein interaction. Careful optimization of antibody concentrations, lysis, and wash conditions may be necessary for different cell types and experimental systems.
References
Application Notes and Protocols for PUMA Protein Detection via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
PUMA (p53 upregulated modulator of apoptosis), also known as Bcl-2-binding component 3 (BBC3), is a critical pro-apoptotic protein belonging to the BH3-only subclass of the Bcl-2 family.[1][2] PUMA plays a pivotal role in initiating the intrinsic apoptotic pathway in response to a variety of cellular stresses, most notably DNA damage.[3] Its expression is tightly regulated, and upon induction, PUMA translocates to the mitochondria where it antagonizes anti-apoptotic Bcl-2 family members, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization, and subsequent caspase activation.[2][4] Given its central role in programmed cell death, the accurate detection and quantification of PUMA protein levels are essential for research in cancer biology, neurodegenerative diseases, and the development of novel therapeutics.[3] Western blotting is a widely used and powerful technique for the specific detection and semi-quantitative analysis of PUMA protein expression in cell and tissue lysates.
Signaling Pathway
The p53 tumor suppressor protein is a key transcriptional activator of PUMA.[2] In response to cellular stress, such as DNA damage, p53 is stabilized and activated, leading to the upregulation of PUMA gene expression. PUMA then translocates to the mitochondria to initiate apoptosis.
Caption: The p53-PUMA signaling pathway in apoptosis.
Experimental Workflow
The Western blot protocol for PUMA detection involves a series of sequential steps beginning with sample preparation and culminating in signal detection and analysis.
Caption: General workflow for PUMA protein detection by Western blot.
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| PUMA Molecular Weight | ~23 kDa[1][2] | PUMA has two isoforms, PUMA-α (23 kDa) and PUMA-β (18 kDa), both of which have apoptotic properties.[4] |
| Positive Control Lysates | K562 cell lysate[2] | Lysates from cells treated with DNA damaging agents (e.g., etoposide) can also serve as positive controls.[5] Consider using a PUMA overexpression lysate as a specific positive control. |
| Protein Loading Amount | 20-50 µg of total protein per lane | For low-expressing cells or tissues, up to 100 µg may be necessary.[6] |
| Primary Antibody (anti-PUMA) | Polyclonal or Monoclonal | Several validated antibodies are commercially available.[3][7] |
| Primary Antibody Dilution | 1:500 - 1:2000 (application dependent) | Refer to the manufacturer's datasheet for optimal dilution.[5][8] A common starting dilution is 1:1000.[9] |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG | Use at the manufacturer's recommended dilution (typically 1:2000 - 1:10000). |
| Loading Control | β-actin, GAPDH, or α-tubulin | Use at a dilution of 1:1000 to 1:5000.[1][5] |
Detailed Experimental Protocol
1. Materials and Reagents
-
Cell Lysis Buffer: RIPA buffer is recommended for whole-cell lysates.[10][11]
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
-
Protease and Phosphatase Inhibitor Cocktail: Add fresh to the lysis buffer before use.[6]
-
Protein Assay Kit: Bicinchoninic acid (BCA) assay kit.[10]
-
Laemmli Sample Buffer (2x):
-
4% SDS
-
20% Glycerol
-
120 mM Tris-HCl, pH 6.8
-
0.02% Bromophenol Blue
-
10% β-mercaptoethanol (add fresh)[12]
-
-
SDS-PAGE Gels: 12% or 15% polyacrylamide gels are suitable for resolving PUMA (~23 kDa).
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes (0.22 µm or 0.45 µm pore size).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.[10]
2. Cell Lysis and Protein Extraction
-
For Adherent Cells:
-
Wash cells with ice-cold PBS.[12]
-
Aspirate PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mL for a 10 cm dish).[13]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[12]
-
Incubate on ice for 30 minutes with occasional vortexing.[10]
-
-
For Suspension Cells:
-
Pellet cells by centrifugation at 1,000 x g for 5 minutes at 4°C.[11]
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in ice-cold lysis buffer with inhibitors.
-
-
For All Samples:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
3. Protein Quantification
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.[10]
4. Sample Preparation for SDS-PAGE
-
Dilute the protein samples to the desired concentration with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each protein sample.[12]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[12]
5. SDS-PAGE
-
Load 20-50 µg of denatured protein per well into a 12% or 15% polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein migration.
-
Run the gel in Tris-Glycine-SDS running buffer until the dye front reaches the bottom of the gel.
6. Electrotransfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
For wet transfer, a typical condition is 100V for 60-90 minutes at 4°C.[6]
-
After transfer, confirm successful protein transfer by staining the membrane with Ponceau S.[14]
7. Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[1][10]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PUMA antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[10]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[10]
8. Signal Detection
-
Prepare the ECL substrate according to the manufacturer's instructions.[10]
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[10]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
9. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the PUMA protein band to the corresponding loading control band to correct for variations in protein loading.
References
- 1. Anti-PUMA antibody. Rabbit polyclonal (ab9643) | Abcam [abcam.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. Subcellular localization of PUMA regulates its pro-apoptotic activity in Burkitt's lymphoma B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P53/PUMA are potential targets that mediate the protection of brain-derived neurotrophic factor (BDNF)/TrkB from etoposide-induced cell death in neuroblastoma (NB) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. PUMA Antibodies | Antibodies.com [antibodies.com]
- 8. PUMA Binding Induces Partial Unfolding within BCL-xL to Disrupt p53 Binding and Promote Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Puma Antibody | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 12. Sample preparation for western blot | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
Application Notes and Protocols for Conducting Apoptosis Assays with PUMA BH3 Overexpression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BCL-2 homology 3 (BH3)-only protein, p53-upregulated modulator of apoptosis (PUMA), is a potent pro-apoptotic molecule critical in the intrinsic apoptosis pathway.[1][2] Its overexpression is a key strategy for inducing apoptosis in cancer cells, making it a valuable tool in cancer research and drug development.[3][4] PUMA initiates apoptosis by neutralizing anti-apoptotic BCL-2 family proteins, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation.[2][5]
These application notes provide detailed protocols for three key assays to quantify apoptosis following the overexpression of the PUMA BH3 domain: Annexin V/Propidium Iodide (PI) staining for detecting phosphatidylserine (B164497) externalization, Caspase-3/7 activity assay for measuring executioner caspase activation, and a mitochondrial membrane potential assay using JC-1 to assess mitochondrial integrity.
This compound Signaling Pathway in Apoptosis
Upon cellular stress or DNA damage, transcription factors such as p53 induce the expression of PUMA.[3] The BH3 domain of PUMA is essential for its pro-apoptotic function. It interacts with and neutralizes anti-apoptotic BCL-2 family proteins (e.g., BCL-2, BCL-xL, MCL-1), thereby liberating the pro-apoptotic effector proteins BAX and BAK.[2][5] Activated BAX and BAK oligomerize at the outer mitochondrial membrane, leading to MOMP and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase. Caspase-9, in turn, activates the executioner caspases, such as caspase-3 and caspase-7, which cleave a multitude of cellular substrates, culminating in the morphological and biochemical hallmarks of apoptosis.
Caption: this compound-mediated intrinsic apoptosis pathway.
Experimental Workflow
The general workflow for conducting apoptosis assays following this compound overexpression involves cell culture and transfection, followed by the specific apoptosis assay and data analysis.
Caption: General experimental workflow for apoptosis assays.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of this compound overexpression on apoptosis.
Table 1: Percentage of Apoptotic Cells by Annexin V/PI Staining
| Cell Line | Treatment | Apoptotic Cells (%) (Mean ± SD) | Reference |
| GBC-SD (Gallbladder Cancer) | Control | 5.0 ± 1.7 | [6] |
| GBC-SD (Gallbladder Cancer) | PUMA Overexpression | 35.0 ± 4.5 | [6] |
| EHGB-1 (Gallbladder Cancer) | Control | 5.4 ± 1.8 | [6] |
| EHGB-1 (Gallbladder Cancer) | PUMA Overexpression | 28.6 ± 3.9 | [6] |
Table 2: Caspase-3/7 Activity
| Cell Line | Treatment | Fold Increase in Caspase-3/7 Activity (Mean ± SD) | Reference |
| HepG2 (Hepatocellular Carcinoma) | Control | 1.0 (Baseline) | [7] |
| HepG2 (Hepatocellular Carcinoma) | miR-483-3p inhibitor (increases PUMA) | 2.5 ± 0.3 | [7] |
| U87 (Glioma) | Control | 1.0 (Baseline) | |
| U87 (Glioma) | As-miR-221/222 (increases PUMA) | ~3.5-fold increase |
Table 3: Mitochondrial Membrane Potential (ΔΨm) using JC-1
| Cell Line | Treatment | Red/Green Fluorescence Ratio (Mean ± SD) | Reference |
| L1210 (Leukemia) | Control (S cells) | 1.8 ± 0.2 | [8] |
| L1210 (Leukemia) | P-gp overexpressing (R cells, lower JC-1 accumulation) | 0.6 ± 0.1 | [8] |
| Ovarian Cancer Cells | Ad-PUMA infection | Decrease in ΔΨm observed | [9] |
Note: The data presented are representative and may vary depending on the cell type, experimental conditions, and method of PUMA overexpression.
Experimental Protocols
Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol details the detection of phosphatidylserine externalization on the outer leaflet of the plasma membrane, an early marker of apoptosis, using Annexin V, and distinguishes necrotic cells with compromised membrane integrity using Propidium Iodide (PI).[7][10]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed and culture cells to the desired confluency.
-
Transfect cells with a this compound expression vector or a control vector.
-
Incubate for 24-48 hours post-transfection.
-
-
Cell Harvesting:
-
For adherent cells, gently detach using trypsin-EDTA and neutralize with complete medium. For suspension cells, proceed to the next step.
-
Collect cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
FITC (Annexin V) is typically detected in the FL1 channel, and PI in the FL2 channel.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls for compensation.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: Caspase-3/7 Activity Assay (Luminescence-based)
This protocol measures the activity of the executioner caspases, caspase-3 and caspase-7, which are key mediators of apoptosis. The assay utilizes a proluminescent substrate that is cleaved by active caspases to generate a luminescent signal.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a white-walled 96-well plate at a density appropriate for your cell line.
-
Transfect cells with a this compound expression vector or a control vector and incubate for the desired duration (e.g., 24 hours).
-
-
Assay Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Data Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all experimental readings.
-
Express the results as fold change in caspase activity relative to the control-treated cells.
Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay assesses the integrity of the mitochondrial membrane potential, which is disrupted during the early stages of apoptosis. JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells as red fluorescent aggregates, while in apoptotic cells with depolarized mitochondria, it remains in the cytoplasm as green fluorescent monomers.[8][11]
Materials:
-
JC-1 dye
-
Cell culture medium
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a black-walled, clear-bottom 96-well plate.
-
Transfect with this compound or control vectors and incubate for the desired time.
-
-
JC-1 Staining:
-
Prepare a working solution of JC-1 in pre-warmed cell culture medium (final concentration typically 1-10 µg/mL).
-
Remove the culture medium from the cells and add the JC-1 staining solution.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with pre-warmed PBS or culture medium.
-
-
Data Acquisition:
-
Fluorescence Microscopy: Image the cells using filters for red (J-aggregates, excitation ~585 nm, emission ~590 nm) and green (J-monomers, excitation ~514 nm, emission ~529 nm) fluorescence.
-
Fluorescence Plate Reader: Measure the fluorescence intensity at the respective wavelengths.
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity for each sample.
-
A decrease in the red/green ratio indicates mitochondrial membrane depolarization and an increase in apoptosis.
-
Express the results as a percentage of the control or as a fold change in the red/green ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PUMA, a novel proapoptotic gene, is induced by p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Puma cooperates with Bim, the rate-limiting BH3-only protein in cell death during lymphocyte development, in apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Expression and inhibitory effects of p53-upregulated modulator of apoptosis in gallbladder carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. europeanreview.org [europeanreview.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ratiometric high-resolution imaging of JC-1 fluorescence reveals the subcellular heterogeneity of astrocytic mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Probing the PUMA BH3/Bcl-xL Interaction: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for performing binding assays between the pro-apoptotic PUMA BH3 domain and the anti-apoptotic protein Bcl-xL. This information is intended for researchers, scientists, and drug development professionals investigating the intrinsic apoptotic pathway and developing novel therapeutics targeting this critical protein-protein interaction.
Introduction
The interaction between the BH3-only protein PUMA (p53 upregulated modulator of apoptosis) and Bcl-xL, a member of the anti-apoptotic Bcl-2 family, is a key regulatory point in the intrinsic apoptotic pathway.[1][2][3] PUMA acts as a potent inhibitor of anti-apoptotic Bcl-2 proteins, including Bcl-xL.[1] By binding to the hydrophobic groove of Bcl-xL, PUMA displaces pro-apoptotic effector proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[1][4] Dysregulation of this pathway is a hallmark of many cancers, making the this compound/Bcl-xL interaction a prime target for the development of BH3 mimetic drugs.[5][6]
These application notes provide protocols for commonly used in vitro binding assays to characterize the interaction between this compound and Bcl-xL, including Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
PUMA-Bcl-xL Signaling Pathway
The binding of the this compound domain to Bcl-xL is a critical event that disrupts the sequestration of pro-apoptotic proteins by Bcl-xL, thereby promoting apoptosis.
Quantitative Binding Data
The following table summarizes representative quantitative data for the interaction between this compound peptides and Bcl-xL from various studies. These values can serve as a benchmark for researchers performing similar assays.
| Assay Type | This compound Peptide Sequence | Bcl-xL Construct | Binding Affinity (Kd) | IC50 | Reference(s) |
| Fluorescence Polarization | Not specified | Bcl-xLΔC | 2.6–13 nM | N/A | [7] |
| Fluorescence Polarization | Not specified | Bcl-xL | 0.14 µM | N/A | [8] |
| Isothermal Titration | This compound | Bcl-xLΔC | High Affinity | N/A | [1] |
| FRET | Full-length PUMA | Full-length Bcl-xL | ~6-9 µM (apparent) | N/A | [5] |
Note: Binding affinities can vary depending on the specific constructs used (e.g., full-length vs. truncated proteins), peptide sequences, and experimental conditions.
Experimental Workflow for a Binding Assay
The general workflow for assessing the binding of this compound to Bcl-xL involves protein/peptide preparation, performing the binding assay, and subsequent data analysis.
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This protocol describes a competitive FP assay to determine the binding affinity of an unlabeled this compound peptide for Bcl-xL.
Materials:
-
Recombinant Human Bcl-xL protein (e.g., ab180062 from Abcam, or from other commercial sources).[4][9][10]
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3).[11]
-
Unlabeled this compound peptide.
-
Assay Buffer: 20 mM Na2HPO4 pH 7.4, 50 mM NaCl, 1 mM EDTA, and 0.05% Pluronic F-68.[12]
-
Black, low-volume 384-well plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare Reagents:
-
Reconstitute lyophilized Bcl-xL protein and peptides in an appropriate buffer as per the manufacturer's instructions.[10] Determine the protein concentration.
-
Prepare a stock solution of the fluorescently labeled peptide and the unlabeled this compound peptide.
-
-
Assay Setup:
-
In a 384-well plate, add a fixed concentration of Bcl-xL and the fluorescently labeled peptide to each well. A good starting point is a Bcl-xL concentration that results in a significant polarization shift upon binding to the fluorescent peptide.
-
Add serial dilutions of the unlabeled this compound peptide to the wells. Include control wells with no unlabeled peptide (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the unlabeled this compound peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the unlabeled peptide that displaces 50% of the bound fluorescent peptide.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Recombinant Human Bcl-xL protein.
-
This compound peptide.
-
ITC instrument (e.g., MicroCal VP-ITC or ITC200).[1]
-
Dialysis buffer (e.g., 10 mM sodium phosphate, pH 7.2, 1 mM DTT).[8]
Procedure:
-
Sample Preparation:
-
Dialyze both the Bcl-xL protein and the this compound peptide extensively against the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of both protein and peptide solutions.
-
-
ITC Experiment:
-
Load the Bcl-xL solution (typically 10 µM) into the sample cell of the calorimeter.[1]
-
Load the this compound peptide solution (typically 100 µM) into the injection syringe.[1]
-
Perform a series of injections (e.g., an initial 2 µl injection followed by multiple 6 µl injections for a VP-ITC) of the peptide into the protein solution while monitoring the heat change.[1]
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the integrated heat per injection against the molar ratio of peptide to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Recombinant Human Bcl-xL protein.
-
This compound peptide.
-
Immobilization and running buffers.
Procedure:
-
Ligand Immobilization:
-
Immobilize the Bcl-xL protein onto the sensor chip surface using standard amine coupling chemistry.
-
-
Analyte Injection:
-
Inject a series of concentrations of the this compound peptide over the sensor chip surface.
-
Monitor the change in the SPR signal (response units, RU) over time.
-
-
Data Analysis:
-
Generate sensorgrams by plotting RU versus time.
-
Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for studying the this compound/Bcl-xL interaction. The choice of assay will depend on the specific research question, available equipment, and desired throughput. Accurate characterization of this interaction is crucial for understanding the regulation of apoptosis and for the development of novel cancer therapeutics.
References
- 1. PUMA Binding Induces Partial Unfolding within BCL-xL to Disrupt p53 Binding and Promote Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BH3-Only Proteins Noxa and Puma Are Key Regulators of Induced Apoptosis [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The carboxyl-terminal sequence of PUMA binds to both anti-apoptotic proteins and membranes | eLife [elifesciences.org]
- 6. The carboxyl-terminal sequence of PUMA binds to both anti-apoptotic proteins and membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multimodal Interaction with BCL-2 Family Proteins Underlies the Pro-Apoptotic Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BclxL Changes Conformation upon Binding to Wild-type but Not Mutant p53 DNA Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. novusbio.com [novusbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Functional and physical interaction between Bcl-XL and a BH3-like domain in Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of PUMA BH3 Cellular Localization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescence staining of the p53-upregulated modulator of apoptosis (PUMA), with a specific focus on the cellular localization of its BH3 domain. Understanding the subcellular location of PUMA, a key pro-apoptotic BH3-only protein, is critical for elucidating its role in apoptosis and for the development of novel cancer therapeutics.
Introduction
PUMA is a critical mediator of apoptosis, or programmed cell death, induced by a variety of cellular stresses.[1] Its activity is tightly regulated, in part, by its subcellular localization. In healthy cells, PUMA is primarily found in the cytosol.[2][3] Upon receiving an apoptotic stimulus, PUMA translocates to the mitochondria, where its BH3 domain interacts with anti-apoptotic Bcl-2 family members.[4][5] This interaction neutralizes their protective function, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization, and subsequent caspase activation, ultimately resulting in cell death.[5][6] The translocation of PUMA to the mitochondria is a key activation step and a hallmark of its pro-apoptotic function.[2] This process can be regulated by signaling pathways such as the p38 MAPK pathway.[2][7]
Monitoring the cellular localization of the PUMA BH3 domain through immunofluorescence provides a powerful tool to assess the apoptotic status of cells and to screen for compounds that modulate PUMA activity.
Signaling Pathway for PUMA-Mediated Apoptosis
The following diagram illustrates the signaling pathway leading to PUMA-mediated apoptosis, highlighting the central role of its translocation to the mitochondria.
Experimental Workflow for Immunofluorescence Staining
This diagram outlines the key steps for performing immunofluorescence staining to visualize PUMA cellular localization.
Quantitative Data on PUMA Cellular Localization
The following table summarizes the expected quantitative changes in PUMA subcellular localization following the induction of apoptosis. This data is representative and may vary depending on the cell type and apoptotic stimulus used.
| Treatment Group | % of Cells with Predominantly Cytosolic PUMA | % of Cells with Punctate Mitochondrial PUMA Staining | Pearson's Correlation Coefficient (PUMA and Mitochondria) |
| Untreated Control | > 90% | < 10% | < 0.2 |
| Apoptotic Stimulus (e.g., Etoposide) | < 20% | > 80% | > 0.7 |
| Apoptotic Stimulus + p38 MAPK Inhibitor | > 70% | < 30% | < 0.3 |
Detailed Experimental Protocols
Materials and Reagents
-
Cells: Adherent cell line of interest (e.g., HeLa, U2OS)
-
Culture medium: Appropriate for the cell line
-
Glass coverslips: Sterile, 12 mm or 18 mm diameter
-
Apoptotic stimulus: E.g., Etoposide (Sigma-Aldrich), Anisomycin (Sigma-Aldrich), or UV irradiation
-
p38 MAPK inhibitor (optional): E.g., SB203580 (Sigma-Aldrich)
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5% Normal Goat Serum in PBS
-
Primary Antibody: Rabbit anti-PUMA (BH3 domain specific) antibody (e.g., from RayBiotech, Cat# 102-11901, or similar validated antibody).[8] Recommended dilution: 1:100 - 1:500.
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594). Recommended dilution: 1:500 - 1:1000.
-
Mitochondrial Stain: MitoTracker Red CMXRos (Invitrogen) or an antibody against a mitochondrial marker like TOM20.
-
Nuclear Stain: 4',6-diamidino-2-phenylindole (DAPI)
-
Mounting Medium: Anti-fade mounting medium (e.g., ProLong Gold Antifade Mountant)
Protocol for Immunofluorescence Staining of PUMA
-
Cell Seeding:
-
Sterilize glass coverslips by dipping in 70% ethanol (B145695) and passing through a flame.
-
Place sterile coverslips into the wells of a 12-well or 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of the experiment.
-
Incubate overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Induction of Apoptosis:
-
Treat the cells with the desired apoptotic stimulus for the appropriate time and concentration (e.g., 50 µM Etoposide for 16-24 hours). Include an untreated control group.
-
For inhibitor studies, pre-treat cells with the p38 MAPK inhibitor (e.g., 10 µM SB203580) for 1 hour before adding the apoptotic stimulus.
-
-
Mitochondrial Staining (if using MitoTracker):
-
30 minutes before fixation, add pre-warmed medium containing MitoTracker Red CMXRos (final concentration 100-200 nM) to the cells.
-
Incubate for 30 minutes at 37°C.
-
Wash twice with pre-warmed PBS.
-
-
Fixation:
-
Carefully aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Add 1 mL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PUMA antibody in Blocking Buffer to the desired concentration.
-
Aspirate the Blocking Buffer from the wells.
-
Add the diluted primary antibody solution to the coverslips (use a sufficient volume to cover the cells, e.g., 200-300 µL).
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody solution to the coverslips.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining:
-
Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
If a mitochondrial antibody (e.g., anti-TOM20) is used instead of MitoTracker, it should be incubated along with the PUMA primary antibody (if from a different host species) or sequentially.
-
Incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Briefly dip the coverslips in distilled water to remove salt crystals.
-
Wick away excess water from the edge of the coverslip with a kimwipe.
-
Place a small drop of mounting medium onto a clean microscope slide.
-
Gently place the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish if desired.
-
Allow the mounting medium to cure according to the manufacturer's instructions (usually overnight at room temperature in the dark).
-
-
Imaging and Analysis:
-
Visualize the stained cells using a confocal or high-resolution fluorescence microscope.
-
Capture images using appropriate filter sets for DAPI (blue), the PUMA-associated fluorophore (e.g., green for Alexa Fluor 488), and the mitochondrial stain (e.g., red for MitoTracker Red or Alexa Fluor 594).
-
For quantitative analysis, acquire multiple random fields of view for each experimental condition.
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the co-localization of PUMA and mitochondrial signals. Pearson's correlation coefficient is a common metric for this.
-
Alternatively, score a significant number of cells (e.g., >100 per condition) for their PUMA localization pattern (predominantly cytosolic vs. punctate mitochondrial).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak PUMA Signal | Low PUMA expression in the cell line. | Use a positive control cell line or induce PUMA expression with a known stimulus. |
| Ineffective primary antibody. | Validate the antibody by Western blot. Test a range of antibody concentrations. | |
| Inadequate permeabilization. | Increase Triton X-100 concentration or incubation time. | |
| High Background Staining | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., serum from the secondary antibody host species). |
| Secondary antibody is non-specific. | Run a secondary antibody-only control. | |
| Primary antibody concentration is too high. | Titrate the primary antibody to a lower concentration. | |
| PUMA Signal Does Not Co-localize with Mitochondria After Apoptotic Stimulus | The chosen stimulus does not induce PUMA translocation in this cell line. | Try a different apoptotic agent or a different time course. |
| The p38 MAPK pathway is not the primary regulator of PUMA translocation in this context. | ||
| Issues with the mitochondrial stain. | Ensure the viability of the MitoTracker stain or validate the mitochondrial antibody. |
These detailed notes and protocols provide a robust framework for investigating the cellular localization of the this compound domain, offering valuable insights into the mechanisms of apoptosis for both basic research and drug discovery applications.
References
- 1. Contribution of membrane localization to the apoptotic activity of PUMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stress Relief Techniques: p38 MAPK Determines the Balance of Cell Cycle and Apoptosis Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Subcellular localization of PUMA regulates its pro-apoptotic activity in Burkitt's lymphoma B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PUMA antibody (55120-1-AP) | Proteintech [ptglab.com]
- 6. Life in the balance: how BH3-only proteins induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
PUMA BH3 Gene Knockdown Using Specific siRNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p53 upregulated modulator of apoptosis (PUMA), also known as Bcl-2-binding component 3 (BBC3), is a critical pro-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) protein family.[1][2] As a BH3-only protein, PUMA plays a pivotal role in the intrinsic pathway of apoptosis by neutralizing anti-apoptotic Bcl-2 family members, thereby promoting mitochondrial outer membrane permeabilization and subsequent caspase activation.[3][4] Its expression is regulated by the tumor suppressor p53 and is involved in both p53-dependent and -independent apoptotic signaling.[1][2][5] Given its central role in programmed cell death, PUMA is a significant target in cancer research and drug development. The specific knockdown of PUMA using small interfering RNA (siRNA) is a powerful technique to investigate its function and therapeutic potential.
These application notes provide detailed protocols for the knockdown of the PUMA BH3 gene using specific siRNA, including methods for validating the knockdown and assessing its functional consequences on apoptosis.
Signaling Pathway of PUMA-Mediated Apoptosis
PUMA is a key mediator of apoptosis induced by a wide array of stimuli, including DNA damage, hypoxia, and growth factor withdrawal.[5][6] Upon activation, PUMA translocates to the mitochondria where it binds to and inhibits anti-apoptotic Bcl-2 family proteins such as Bcl-2 and Bcl-xL.[3][7] This action liberates the pro-apoptotic effector proteins BAX and BAK, leading to their oligomerization on the outer mitochondrial membrane.[3][5] This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which in turn activates the caspase cascade, culminating in apoptosis.[4][7]
Experimental Workflow for PUMA Knockdown and Analysis
The following diagram outlines the general workflow for a PUMA siRNA knockdown experiment, from cell culture to functional analysis.
Data Presentation
Table 1: Summary of PUMA Knockdown Efficiency
| Cell Line | siRNA Type | Transfection Reagent | Time Post-Transfection | mRNA Knockdown (%) | Protein Knockdown (%) | Reference |
| HCT116 | shRNA | Lentiviral vector | 72h | Not specified | Significant reduction | [8] |
| HCT116 | siRNA | Not specified | 48h | ~80% | Significant reduction | [9] |
| PC-3 | siRNA | Not specified | 24h | Not specified | Significant reduction | [10] |
| INS-1E | siRNA Smart Pool | Not specified | 72h | ~70% | Significant reduction | [11] |
Table 2: Functional Effects of PUMA Knockdown on Apoptosis
| Cell Line | Apoptosis Inducer | Apoptosis Assay | Result | Reference |
| HCT15 | Osimertinib | Nuclear fragmentation, Annexin V/PI, Caspase-3/7 activity | Significant reduction in apoptosis | [8] |
| HCT116 | ABT-737 | Caspase-3 activation, Cell death | Marked resistance to apoptosis | [9] |
| PC-3 | (-)-gossypol | Viable cell count, Colony formation | Attenuation of apoptosis | [10] |
| INS-1E | Cytokines | HO/PI staining, Cleaved caspase-3 | Partial prevention of cell death | [11] |
Experimental Protocols
Protocol 1: siRNA Transfection for PUMA Knockdown
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Cells of interest (e.g., HCT116, PC-3)
-
Complete culture medium
-
PUMA-specific siRNA and non-targeting control siRNA (20 µM stock)
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[12]
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 10-50 pmol of siRNA (PUMA-specific or control) into 100 µL of Opti-MEM™.
-
In a separate tube, dilute 3-5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~200 µL). Mix gently and incubate for 5-15 minutes at room temperature.[13][14]
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the siRNA-lipid complex to each well.
-
Add 800 µL of complete culture medium to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. The optimal incubation time should be determined experimentally.
Protocol 2: Quantitative Real-Time PCR (qPCR) for PUMA mRNA Levels
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., SuperScript™ II Reverse Transcriptase)
-
SYBR™ Green PCR Master Mix
-
PUMA-specific primers and housekeeping gene primers (e.g., GAPDH, 18S rRNA)
-
qPCR instrument
Procedure:
-
RNA Extraction: At the desired time point post-transfection, harvest the cells and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR™ Green Master Mix, forward and reverse primers (for PUMA and housekeeping gene), and cDNA template.
-
Perform qPCR using a standard thermal cycling protocol.
-
-
Data Analysis: Calculate the relative expression of PUMA mRNA using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control.[15]
Protocol 3: Western Blotting for PUMA Protein Levels
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PUMA and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Protein Extraction: Lyse the transfected cells in RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PUMA overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensity and normalize to the loading control.[1][16]
Protocol 4: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest both adherent and floating cells from each well.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[17]
-
-
Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[18]
-
Quantify the percentage of live, early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
-
Protocol 5: Caspase-3/7 Activity Assay
Materials:
-
Caspase-Glo® 3/7 Assay Kit
-
Luminometer
Procedure:
-
Assay Setup:
-
Plate transfected cells in a 96-well plate.
-
At the desired time point, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescence is proportional to the amount of caspase activity.[8][19]
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Knockdown Efficiency | Suboptimal siRNA concentration | Titrate siRNA concentration (e.g., 10-100 nM).[20] |
| Inefficient transfection | Optimize transfection reagent volume and cell density. Ensure cells are healthy and subconfluent.[21] | |
| Incorrect timing of analysis | Perform a time-course experiment (24, 48, 72 hours) to determine the optimal time for knockdown. | |
| High Cell Toxicity | High concentration of siRNA or transfection reagent | Reduce the concentration of siRNA and/or transfection reagent.[20] |
| Prolonged exposure to transfection complex | Reduce the incubation time with the transfection complex. | |
| Inconsistent Results | Variation in cell passage number | Use cells within a consistent and low passage number range. |
| Pipetting errors | Prepare master mixes for transfection reagents and siRNA to ensure consistency.[22] | |
| mRNA knockdown but no protein reduction | Long protein half-life | Extend the incubation time post-transfection to allow for protein turnover.[23] |
| Antibody issues in Western blot | Validate the primary antibody for specificity and use an appropriate dilution. |
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 3. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The multifaceted role of PUMA in cell death pathways: its therapeutic potential across cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. PUMA, a novel proapoptotic gene, is induced by p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Bax activation by the BH3-only protein Puma promotes cell dependence on antiapoptotic Bcl-2 family members - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. siRNA knockdown [protocols.io]
- 14. m.youtube.com [m.youtube.com]
- 15. Noxa and Puma genes regulated by hTERT promoter can mitigate growth and induce apoptosis in hepatocellular carcinoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. kumc.edu [kumc.edu]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. haematologica.org [haematologica.org]
- 20. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 21. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 22. Guidelines for transfection of siRNA [qiagen.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Generation of PUMA Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
The p53-upregulated modulator of apoptosis (PUMA), a BH3-only member of the Bcl-2 protein family, is a critical mediator of apoptosis in response to a wide array of cellular stresses. As a key player in both p53-dependent and -independent apoptotic pathways, PUMA represents a significant target for research in cancer, neurodegenerative diseases, and ischemic injury. The generation of PUMA knockout (KO) mouse models has been instrumental in elucidating its physiological and pathological roles. These models provide an invaluable in vivo platform for studying the mechanisms of apoptosis and for the preclinical evaluation of novel therapeutic agents. This document provides detailed application notes and protocols for the generation and validation of PUMA knockout mouse models, intended to guide researchers in leveraging this powerful tool for their scientific investigations.
Introduction
PUMA, encoded by the Bbc3 gene, is a potent pro-apoptotic protein that is induced by various stimuli, including DNA damage, growth factor withdrawal, and endoplasmic reticulum stress.[1] Its primary function is to initiate the intrinsic apoptotic pathway by binding to and inhibiting anti-apoptotic Bcl-2 family members, thereby liberating Bax and Bak to induce mitochondrial outer membrane permeabilization and subsequent caspase activation.[2] Given its central role in programmed cell death, dysregulation of PUMA has been implicated in numerous human diseases.
The development of PUMA knockout mice has provided profound insights into its in vivo functions. These mice exhibit significant resistance to apoptosis in various tissues following exposure to stimuli such as ionizing radiation and ischemia-reperfusion injury.[2][3] Consequently, PUMA KO models are extensively used to investigate the role of apoptosis in diverse pathological conditions and to assess the efficacy of apoptosis-modulating therapies.
This guide offers a comprehensive overview of the methodologies for generating PUMA knockout mice, including both CRISPR-Cas9-mediated gene editing and traditional embryonic stem (ES) cell targeting. Detailed protocols for the validation of the knockout at the genomic and protein levels are also provided, along with a summary of key quantitative data and observed phenotypes from published studies.
PUMA Signaling Pathway in Apoptosis
PUMA acts as a critical initiator of the intrinsic apoptotic pathway. Upon transcriptional upregulation by factors such as p53 or FOXO3a in response to cellular stress, PUMA protein translocates to the mitochondria. There, it binds to and neutralizes anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1), releasing the pro-apoptotic effector proteins Bax and Bak. This allows Bax and Bak to oligomerize and form pores in the outer mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, initiating a caspase cascade that culminates in the execution of apoptosis.
Quantitative Data from PUMA Knockout Mouse Models
The following tables summarize key quantitative findings from studies utilizing PUMA knockout mice, demonstrating their resistance to various apoptotic stimuli.
Table 1: Resistance to Apoptosis in PUMA KO Mice
| Tissue/Cell Type | Apoptotic Stimulus | Wild-Type (WT) Apoptosis Rate | PUMA KO Apoptosis Rate | Fold Reduction in Apoptosis | Reference(s) |
| Colonic Crypts | Azoxymethane (AOM) | Markedly Increased | >90% reduction vs. WT | >10 | [4] |
| Liver | Diethylnitrosamine (DEN) | Significantly Increased | >40% suppression vs. WT | ~1.7 | [5] |
| Small Intestine | Ischemia/Reperfusion | 30% DNA fragmentation | 18% DNA fragmentation | ~1.7 | [3] |
| Thymocytes | γ-irradiation (5 Gy) | ~70-fold decrease in cell number | Significantly protected vs. WT | - | [6] |
| Cardiomyocytes | Ischemia/Reperfusion | Infarct size ~38.2% | Infarct size ~14.4% | ~2.7 | [7] |
Table 2: Phenotypic Consequences of PUMA Knockout in Disease Models
| Disease Model | Phenotype in WT Mice | Phenotype in PUMA KO Mice | Key Quantitative Change | Reference(s) |
| AOM/DSS-induced Colon Cancer | High tumor incidence (avg. 2.1 tumors/mouse) | Increased tumor incidence (avg. 5.7 tumors/mouse) | ~2.7-fold increase in tumor number | [4] |
| DEN-induced Hepatocarcinogenesis | High tumor incidence (avg. 32.2 tumors/mouse) | Reduced tumor incidence (avg. 12.1 tumors/mouse) | ~2.7-fold decrease in tumor number | [5] |
| Ischemia/Reperfusion Heart Injury | Lethal in >90% of mice | ~20% survival rate | >2-fold increase in survival | [7] |
| p53-mediated premature aging | Segmental progeria phenotypes, early death | Rescued progeria phenotypes, normal lifespan | - | [8] |
Experimental Protocols
I. Generation of PUMA Knockout Mice via CRISPR-Cas9
This protocol outlines the generation of PUMA knockout mice by direct injection of CRISPR-Cas9 components into zygotes.
1. sgRNA Design and Synthesis:
-
Design two or more single guide RNAs (sgRNAs) targeting an early exon of the mouse Bbc3 gene to induce a frameshift mutation. Use online tools (e.g., CHOPCHOP, CRISPOR) to design sgRNAs with high on-target and low off-target scores.
-
Synthesize sgRNAs in vitro using a T7 RNA polymerase kit or order commercially synthesized sgRNAs.
2. Cas9 Preparation:
-
Use commercially available, high-purity Cas9 protein or in vitro transcribe Cas9 mRNA.
3. Zygote Microinjection:
-
Harvest zygotes from superovulated female mice.
-
Prepare an injection mix containing sgRNAs and Cas9 protein/mRNA in an appropriate injection buffer.
-
Microinject the CRISPR-Cas9 mix into the cytoplasm or pronucleus of the zygotes.
4. Embryo Transfer:
-
Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.
5. Genotyping of Founder (F0) Mice:
-
Extract genomic DNA from tail biopsies of the resulting pups.
-
Perform PCR amplification of the targeted region of the Bbc3 gene.
-
Analyze the PCR products by Sanger sequencing or a T7 endonuclease I assay to identify founders with indel mutations.
6. Establishment of the Knockout Line:
-
Breed founder mice with wild-type mice to generate F1 offspring.
-
Genotype F1 mice to confirm germline transmission of the mutated allele.
-
Intercross heterozygous F1 mice to generate homozygous PUMA knockout mice.
II. Generation of PUMA Knockout Mice via Embryonic Stem Cell Targeting
This protocol describes the traditional method of generating knockout mice using homologous recombination in ES cells.
1. Targeting Vector Construction:
-
Design a targeting vector containing homology arms corresponding to the genomic region of the Bbc3 gene.
-
Insert a positive selection cassette (e.g., neomycin resistance gene) to replace a critical exon of the Bbc3 gene.
-
Include a negative selection cassette (e.g., diphtheria toxin A) outside the homology arms to select against random integration.
2. ES Cell Culture and Transfection:
-
Culture mouse ES cells on a feeder layer of mitotically inactivated mouse embryonic fibroblasts.
-
Linearize the targeting vector and introduce it into the ES cells via electroporation.
3. Selection of Targeted ES Cell Clones:
-
Select for ES cells that have undergone homologous recombination by culturing them in the presence of the positive selection agent (e.g., G418).
-
Screen resistant clones by PCR and Southern blotting to identify correctly targeted clones.
4. Generation of Chimeric Mice:
-
Inject the targeted ES cells into blastocysts harvested from donor female mice.
-
Transfer the injected blastocysts into the uteri of pseudopregnant surrogate mothers.
5. Germline Transmission and Establishment of the Knockout Line:
-
Identify chimeric offspring by coat color.
-
Breed chimeric mice with wild-type mice to test for germline transmission of the targeted allele.
-
Genotype the offspring to identify heterozygotes.
-
Intercross heterozygous mice to produce homozygous PUMA knockout mice.
III. Validation of PUMA Knockout
1. Genotyping by PCR:
-
DNA Extraction: Isolate genomic DNA from tail biopsies or ear punches.
-
Primer Design: Design three primers: a forward primer upstream of the targeted region, a reverse primer within the deleted region (for the wild-type allele), and a reverse primer within the selection cassette or spanning the deletion (for the knockout allele).
-
PCR Reaction: Perform PCR using a three-primer mix. This will generate different sized products for wild-type, heterozygous, and homozygous knockout animals.
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel to determine the genotype of each mouse.
2. Validation by Western Blot:
-
Protein Extraction: Prepare protein lysates from various tissues (e.g., spleen, thymus, or primary cells) of wild-type, heterozygous, and homozygous PUMA knockout mice.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for PUMA.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Confirmation: The absence of the PUMA protein band in the homozygous knockout samples confirms the successful knockout at the protein level. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.
Conclusion
PUMA knockout mouse models are indispensable tools for investigating the fundamental mechanisms of apoptosis and its role in health and disease. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals to effectively generate, validate, and utilize these models in their research endeavors. The choice between CRISPR-Cas9 and ES cell targeting will depend on the specific resources and expertise available. Regardless of the method chosen, rigorous validation at both the genomic and protein levels is crucial to ensure the reliability of the experimental results. The use of PUMA knockout mice will undoubtedly continue to advance our understanding of apoptosis and facilitate the development of novel therapeutic strategies for a wide range of human diseases.
References
- 1. The multifaceted role of PUMA in cell death pathways: its therapeutic potential across cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p53 independent induction of PUMA mediates intestinal apoptosis in response to ischaemia–reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PUMA Suppresses Intestinal Tumorigenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PUMA-mediated apoptosis drives chemical hepatocarcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In several cell types tumour suppressor p53 induces apoptosis largely via Puma but Noxa can contribute - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. Puma is required for p53-induced depletion of adult stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PUMA BH3 Protein-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The p53 Upregulated Modulator of Apoptosis (PUMA), also known as Bcl-2 Binding Component 3 (BBC3), is a critical pro-apoptotic protein belonging to the BH3-only subclass of the Bcl-2 family.[1] PUMA's function is primarily mediated through its Bcl-2 homology 3 (BH3) domain, which allows it to interact with and antagonize anti-apoptotic Bcl-2 family members, thereby triggering the intrinsic apoptosis pathway.[2][3] It is a key mediator of apoptosis in response to a wide array of cellular stresses, including DNA damage and growth factor withdrawal, in both p53-dependent and independent manners.[4][5] Understanding the specifics of PUMA BH3 interactions is crucial for cancer research and the development of targeted therapeutics. These notes provide an overview of the PUMA signaling pathway and detailed protocols for key methods used to study its protein-protein interactions.
PUMA-Mediated Apoptotic Signaling Pathway
PUMA acts as a crucial sensor for apoptotic stimuli, transducing death signals to the mitochondria.[2] Upon activation by transcription factors like p53 or FOXO3a, PUMA expression is upregulated.[6] The PUMA protein then binds to anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL, Mcl-1) via its BH3 domain. This interaction neutralizes their inhibitory effect on the pro-apoptotic effector proteins BAX and BAK.[2] Freed from inhibition, BAX and BAK can oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[3][4] Some evidence also suggests PUMA can directly activate BAX and BAK.[2][7]
References
- 1. The Role of BH3-Only Proteins in Tumor Cell Development, Signaling, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The multifaceted role of PUMA in cell death pathways: its therapeutic potential across cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BH3-Only Proteins Noxa and Puma Are Key Regulators of Induced Apoptosis [mdpi.com]
- 6. The role of P53 up-regulated modulator of apoptosis (PUMA) in ovarian development, cardiovascular and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the BH3-only Protein Puma as a Direct Bak Activator - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PUMA BH3 in High-Throughput Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p53 upregulated modulator of apoptosis (PUMA), a potent pro-apoptotic BH3-only protein, is a critical mediator of cell death in response to various cellular stresses. Its mechanism of action involves binding to and neutralizing anti-apoptotic Bcl-2 family proteins (such as Bcl-2, Bcl-xL, and Mcl-1), thereby liberating pro-apoptotic effector proteins Bax and Bak to initiate mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis. The interaction between the PUMA BH3 domain and anti-apoptotic proteins represents a key regulatory node in the apoptotic pathway, making it an attractive target for the discovery of novel anti-cancer therapeutics. High-throughput screening (HTS) assays utilizing the this compound peptide are powerful tools for identifying small molecules that can modulate these protein-protein interactions and restore apoptotic sensitivity in cancer cells.
These application notes provide an overview and detailed protocols for the use of this compound in three common HTS formats: Dynamic BH3 Profiling (DBP), Fluorescence Polarization (FP), and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
Signaling Pathway of PUMA-Mediated Apoptosis
The this compound domain is central to its pro-apoptotic function. Upon cellular stress, PUMA is upregulated and its BH3 domain binds to the hydrophobic groove of anti-apoptotic Bcl-2 family members, sequestering them. This prevents the anti-apoptotic proteins from inhibiting the pro-apoptotic effector proteins Bax and Bak. Unbound Bax and Bak can then oligomerize in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors, ultimately activating the caspase cascade and executing apoptosis.
Data Presentation: this compound Binding Affinities
The affinity of the this compound peptide for different anti-apoptotic Bcl-2 family proteins is a critical parameter for assay design and interpretation. The following table summarizes reported binding affinities (Kd) from various studies. These values can vary depending on the specific assay conditions and constructs used.
| Anti-apoptotic Protein | This compound Binding Affinity (Kd) | Reference |
| Bcl-2 | ~4-6 µM (in live cells) | [1] |
| Bcl-xL | ~4-6 µM (in live cells) | [1] |
| Mcl-1 | ~5-10 µM (in live cells) | [1] |
| Bcl-w | ~4-6 µM (in live cells) | [1] |
Note: Binding affinities can be significantly influenced by the experimental setup (e.g., purified proteins vs. in-cell assays, full-length vs. truncated proteins).
Experimental Protocols
High-Throughput Dynamic BH3 Profiling (HT-DBP)
This cell-based assay measures how a test compound sensitizes cells to apoptosis induced by a BH3 peptide. An increase in this compound-induced cell death after compound treatment indicates that the compound primes the cells for apoptosis.
Materials:
-
Cancer cell line of interest
-
384-well clear-bottom imaging plates
-
Compound library
-
This compound peptide (e.g., EQWAREIGAQLRRMADDLNAQYERR)
-
Permeabilization buffer (e.g., Digitonin-based)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., anti-Cytochrome c antibody, Hoechst for nuclear staining)
-
Automated liquid handler
-
High-content imaging system
Protocol:
-
Cell Seeding: Seed cells into 384-well plates at a density that ensures they are in a logarithmic growth phase at the time of the assay.
-
Compound Treatment: Using an automated liquid handler, add compounds from the library to the desired final concentration. Include appropriate controls (e.g., DMSO as a negative control, a known apoptosis-inducing agent as a positive control).
-
Incubation: Incubate the plates for a predetermined time (e.g., 24 hours) to allow the compounds to exert their effects.
-
Permeabilization and Peptide Addition:
-
Wash the cells with PBS.
-
Add the permeabilization buffer containing the this compound peptide. The optimal concentration of this compound peptide should be determined empirically to induce a sub-maximal level of apoptosis in control cells.
-
-
Incubation: Incubate for a period sufficient to induce MOMP (e.g., 1-4 hours).
-
Fixation and Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells again (if necessary for antibody entry, e.g., with Triton X-100).
-
Incubate with the primary antibody against Cytochrome c.
-
Wash and incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the percentage of cells that have released cytochrome c (indicated by a diffuse cytoplasmic staining pattern) in each well.
-
Calculate the "delta priming" by subtracting the percentage of apoptotic cells in the DMSO control from that in the compound-treated wells. Hits are identified as compounds that significantly increase delta priming.
-
Fluorescence Polarization (FP) Competition Assay
This is a biochemical assay that measures the disruption of the interaction between a fluorescently labeled this compound peptide and a purified anti-apoptotic protein by a test compound.
Materials:
-
Purified recombinant anti-apoptotic protein (e.g., Bcl-xL, Mcl-1)
-
Fluorescently labeled this compound peptide (e.g., FITC-PUMA BH3)
-
384-well black, low-volume plates
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Compound library
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation:
-
Determine the Kd of the fluorescent this compound peptide for the anti-apoptotic protein to establish optimal assay concentrations (typically, protein concentration at Kd and peptide concentration at ~1-5 nM).
-
-
Assay Setup:
-
Add assay buffer to all wells of a 384-well plate.
-
Add the fluorescent this compound peptide to all wells except for the blank.
-
Add the anti-apoptotic protein to all wells except for the blank and the "free peptide" control wells.
-
Add test compounds from the library to the appropriate wells. Include DMSO controls.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours), protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the DMSO controls.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value for active compounds.
-
AlphaScreen Assay
This is a bead-based proximity assay that measures the interaction between two molecules. For this application, one partner (e.g., this compound) is linked to a donor bead and the other (e.g., an anti-apoptotic protein) to an acceptor bead. Interaction brings the beads into close proximity, generating a luminescent signal. An inhibitor will disrupt this interaction and reduce the signal.
Materials:
-
Biotinylated this compound peptide
-
GST-tagged or His-tagged anti-apoptotic protein (e.g., GST-Bcl-xL)
-
Streptavidin-coated donor beads
-
Anti-GST or anti-His acceptor beads
-
384-well white, opaque plates (e.g., ProxiPlate)
-
Assay buffer
-
Compound library
-
AlphaScreen-compatible plate reader
Protocol:
-
Reagent Preparation:
-
Optimize the concentrations of the biotinylated this compound peptide and the tagged anti-apoptotic protein through a cross-titration experiment to find the optimal signal-to-background ratio.
-
-
Assay Setup:
-
Add the tagged anti-apoptotic protein and the biotinylated this compound peptide to the wells of a 384-well plate.
-
Add the test compounds or DMSO.
-
Incubate to allow for binding (e.g., 30-60 minutes at room temperature).
-
-
Bead Addition:
-
Add a mixture of the streptavidin donor beads and anti-tag acceptor beads to all wells. This step should be performed in subdued light.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 1-3 hours) to allow for bead-protein binding.
-
Measurement: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the DMSO controls.
-
Identify hits as compounds that cause a significant decrease in the AlphaScreen signal.
-
Conclusion
The use of this compound in high-throughput screening provides a robust and biologically relevant platform for the discovery of novel apoptosis-inducing agents. The choice of assay format—cell-based like HT-DBP or biochemical like FP and AlphaScreen—will depend on the specific goals of the screening campaign. HT-DBP offers the advantage of assessing compound activity in a cellular context, while FP and AlphaScreen are well-suited for identifying direct inhibitors of the this compound-anti-apoptotic protein interaction. By following the detailed protocols and considering the principles outlined in these application notes, researchers can effectively leverage this compound as a powerful tool in cancer drug discovery.
References
Application Notes: Developing PUMA BH3 as a Therapeutic Target
Introduction
PUMA (p53 upregulated modulator of apoptosis), also known as Bcl-2-binding component 3 (BBC3), is a potent pro-apoptotic protein belonging to the Bcl-2 homology 3 (BH3)-only subgroup of the Bcl-2 family.[1][2][3] Its primary function is to trigger the intrinsic pathway of apoptosis in response to a wide array of cellular stresses, including DNA damage, growth factor withdrawal, and oncogene activation.[2][4] PUMA expression can be induced by both p53-dependent and p53-independent pathways, making it a crucial mediator of cell death in diverse physiological and pathological contexts.[1][2][5]
The pro-apoptotic activity of PUMA is mediated by its single BH3 domain.[2][6] This domain allows PUMA to bind with high affinity to all known anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1.[2][3][7][8] By neutralizing these survival proteins, PUMA liberates the effector proteins Bax and/or Bak, which then oligomerize at the mitochondrial outer membrane.[1][2][9] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of apoptogenic factors like cytochrome c, and the subsequent activation of the caspase cascade, culminating in cell death.[1][4][9]
The central role of PUMA in apoptosis presents a dual therapeutic opportunity:
-
Cancer Therapy : Many tumors evade apoptosis by downregulating PUMA function, often through p53 mutation or overexpression of anti-apoptotic Bcl-2 proteins.[1][4] Inducing PUMA expression or mimicking the action of its BH3 domain with "BH3 mimetic" drugs can restore the apoptotic response and kill cancer cells.[1][10]
-
Tissue Protection : Conversely, inhibiting PUMA activity can protect healthy cells from excessive apoptosis, a common side effect of cancer treatments like chemotherapy and radiation, which cause damage to rapidly dividing tissues.[2]
These application notes provide an overview of the PUMA signaling pathway, quantitative data on its interactions, and detailed protocols for key experiments relevant to the development of PUMA BH3-targeted therapeutics.
PUMA-Mediated Apoptotic Signaling Pathway
The PUMA signaling cascade is a critical checkpoint in the regulation of apoptosis. Upon exposure to cellular stress, transcription factors such as p53, c-Myc, or FOXO3a induce the expression of PUMA.[2][6] The PUMA protein then translocates to the mitochondria, where its BH3 domain engages with anti-apoptotic Bcl-2 proteins.[11] This interaction disrupts the sequestration of Bax and Bak, allowing them to activate and trigger the downstream apoptotic cascade.
Quantitative Data
The therapeutic potential of targeting the this compound domain is rooted in its specific and high-affinity interactions with anti-apoptotic Bcl-2 family proteins. Understanding these binding affinities is crucial for designing selective and potent BH3 mimetics.
Table 1: Binding Affinities of this compound Peptide to Anti-Apoptotic Bcl-2 Proteins
This table summarizes the equilibrium dissociation constants (KD or Ki) for the interaction between the this compound peptide and various anti-apoptotic Bcl-2 family members. Lower values indicate tighter binding.
| Anti-Apoptotic Protein | Binding Affinity (KD / Ki, nM) | Assay Method | Reference |
| Bcl-xL | < 36 | NMR-based screening | [8] |
| Bcl-2 | < 36 | NMR-based screening | [8] |
| Mcl-1 | < 36 | NMR-based screening | [8] |
| Bcl-w | < 36 | NMR-based screening | [8] |
| A1 / Bfl-1 | < 36 | NMR-based screening | [8] |
| Bak | 290 ± 130 | Surface Plasmon Resonance | [12] |
Note: The BH3 domains of PUMA and Bim are recognized for their ability to bind to all five anti-apoptotic proteins.[8] PUMA neutralizes all five known anti-apoptotic Bcl-2 members through high-affinity interactions.[7]
Table 2: Examples of Therapeutic Agents Targeting the PUMA Pathway
Various strategies are being explored to modulate PUMA activity for therapeutic benefit, from natural compounds to synthetic small molecules and gene-based therapies.
| Agent / Strategy | Mechanism of Action | Therapeutic Goal | Selected Findings | Reference |
| PUMA Inducers | ||||
| Resveratrol | Increases p53 expression, leading to PUMA activation. | Cancer Therapy | A plant-derived stilbenoid under investigation for its ability to induce apoptosis in cancer cells. | [1] |
| Adenovirus-PUMA | Gene therapy to directly express PUMA in cancer cells. | Cancer Therapy | Induces apoptosis more effectively than p53 adenovirus, especially in cells with inhibited p53.[1] In malignant glioma cells, induced massive apoptosis regardless of p53 status.[13] | [1][13] |
| MEK Inhibitors (e.g., U0126) | Induce PUMA-dependent apoptosis in melanoma cells. | Cancer Therapy | Kinase inhibitors can promote apoptosis in cancer cells by upregulating PUMA.[2] | [2] |
| This compound Mimetics / Inhibitors | ||||
| ABT-737 / ABT-263 | Small molecule BH3 mimetics that inhibit Bcl-2, Bcl-xL, and Bcl-w, functionally mimicking PUMA's role in freeing Bax/Bak. | Cancer Therapy | Potent inhibitors that induce apoptosis in cells dependent on these anti-apoptotic proteins.[8][14][15] | [8][14][15] |
| Designed this compound Peptides | Engineered peptides with modified BH3 domains to achieve high selectivity for a specific anti-apoptotic protein (e.g., Bfl-1). | Cancer Therapy / Research Tool | Variants of this compound have been designed to be >150-fold selective for Bfl-1, potently inducing apoptosis in Bfl-1-dependent cells. | [16] |
| Small Molecule PUMA Inhibitors | Compounds designed to disrupt the interaction between PUMA and Bcl-2 family proteins. | Tissue Protection | In silico screening has identified compounds that could potentially mitigate radiation-induced apoptosis.[7] | [7] |
Experimental Protocols
Developing drugs that target the this compound interaction requires robust assays to characterize binding, cellular activity, and mechanism of action.
Protocol 1: BH3 Profiling to Assess Mitochondrial Apoptotic Priming
Objective: To measure how close a cell is to the threshold of apoptosis and to identify its dependence on specific anti-apoptotic Bcl-2 proteins. This is achieved by exposing permeabilized cells to a panel of BH3 peptides, including this compound, and measuring mitochondrial outer membrane permeabilization (MOMP).[16][17]
Materials:
-
Cell lines of interest
-
Digitonin (B1670571) or a similar mild detergent for permeabilization
-
BH3 peptides (e.g., PUMA, BIM, BAD, NOXA) at various concentrations
-
Mitochondrial membrane potential-sensitive dye (e.g., JC-1) or Cytochrome c release antibody
-
Plate reader or flow cytometer
Methodology:
-
Cell Preparation: Harvest cells and wash with a suitable buffer (e.g., MEB - Mannitol Extraction Buffer). Resuspend cells at a concentration of 1-2 x 106 cells/mL.
-
Permeabilization: Add a mild detergent like digitonin to the cell suspension to selectively permeabilize the plasma membrane while leaving mitochondrial membranes intact. Incubate for 5-10 minutes on ice.
-
Peptide Treatment: Aliquot the permeabilized cells into a 96-well plate. Add the panel of BH3 peptides (including a this compound peptide) at titrated concentrations. Include appropriate controls (e.g., vehicle only).
-
MOMP Induction: Incubate the plate at room temperature or 37°C for 30-60 minutes to allow the peptides to interact with mitochondrial proteins.
-
Detection of MOMP:
-
Using JC-1 Dye: Add JC-1 dye to each well.[16] In healthy, polarized mitochondria, JC-1 forms aggregates that fluoresce red. Upon MOMP and loss of membrane potential, JC-1 remains in its monomeric form and fluoresces green.
-
Using Cytochrome c Immunostaining: Alternatively, fix the cells and perform immunofluorescence staining for cytochrome c. Its release from the mitochondria into the cytoplasm indicates MOMP.
-
-
Data Acquisition: Measure fluorescence using a plate reader or analyze cells by flow cytometry. A shift from red to green fluorescence (with JC-1) or a diffuse cytoplasmic cytochrome c signal indicates MOMP.
-
Analysis: Quantify the percentage of mitochondrial depolarization for each peptide concentration. High sensitivity to the this compound peptide suggests the cells are primed for apoptosis and are reliant on the anti-apoptotic proteins that PUMA inhibits.
Protocol 2: Co-Immunoprecipitation (Co-IP) for PUMA-Bcl-xL Interaction
Objective: To qualitatively demonstrate the physical interaction between PUMA and an anti-apoptotic protein like Bcl-xL within a cellular context.
Materials:
-
Cell lysates from cells expressing PUMA and Bcl-xL
-
Co-IP lysis buffer
-
Antibody against Bcl-xL (for immunoprecipitation)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Antibody against PUMA (for Western blotting)
-
SDS-PAGE and Western blotting equipment
Methodology:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer containing protease inhibitors. This preserves protein-protein interactions. Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-Bcl-xL antibody (or control IgG) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation to form antigen-antibody complexes.
-
Capture Complexes: Add fresh Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with Co-IP buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and heating at 95°C for 5-10 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-PUMA antibody to detect its presence. A band corresponding to PUMA in the anti-Bcl-xL lane (but not the IgG control) confirms the interaction.[18]
Protocol 3: Fluorescence Polarization (FP) Assay for Binding Affinity
Objective: To quantitatively measure the binding affinity (KD) between a this compound peptide and a purified anti-apoptotic protein in vitro.
Principle: A small, fluorescently labeled this compound peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a much larger anti-apoptotic protein, its tumbling slows dramatically, causing a significant increase in polarization.
Materials:
-
Fluorescently labeled this compound peptide (e.g., FITC-PUMA BH3)
-
Purified recombinant anti-apoptotic protein (e.g., Bcl-xL)
-
Assay buffer
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Reagent Preparation: Prepare a stock solution of the fluorescently labeled this compound peptide at a constant, low concentration (e.g., 5-10 nM). Prepare a serial dilution of the purified anti-apoptotic protein.
-
Assay Setup: In a 384-well plate, add the fixed concentration of labeled this compound peptide to each well.
-
Titration: Add the serially diluted anti-apoptotic protein to the wells. Include wells with only the labeled peptide as a control for minimum polarization.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using a plate reader.
-
Data Analysis: Plot the change in millipolarization (mP) units against the concentration of the anti-apoptotic protein. Fit the resulting sigmoidal curve using a one-site binding equation to calculate the equilibrium dissociation constant (KD).
Therapeutic Strategy and Drug Discovery
The development of PUMA-targeted therapies follows two main logical paths depending on the desired clinical outcome: inducing apoptosis in cancer or preventing it in healthy tissue.
The discovery of small molecules that either mimic this compound (agonists) or block its interaction (antagonists) follows a structured workflow common to modern drug development.
References
- 1. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 2. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The multifaceted role of PUMA in cell death pathways: its therapeutic potential across cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Development of Small-Molecule PUMA Inhibitors for Mitigating Radiation-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BH3-mimetics: recent developments in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Evaluation of the BH3-only Protein Puma as a Direct Bak Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Efficacy of PUMA for Malignant Glioma Cells Regardless of the p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The carboxyl-terminal sequence of PUMA binds to both anti-apoptotic proteins and membranes | eLife [elifesciences.org]
- 15. Bax activation by the BH3-only protein Puma promotes cell dependence on antiapoptotic Bcl-2 family members - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Epistatic mutations in this compound drive an alternate binding mode to potently and selectively inhibit anti-apoptotic Bfl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rupress.org [rupress.org]
Designing PUMA BH3 Mutant Constructs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and characterizing PUMA (p53 upregulated modulator of apoptosis) BH3 domain mutant constructs. This document outlines key mutations, their impact on binding affinities to anti-apoptotic Bcl-2 family proteins, and detailed protocols for essential experiments.
Introduction
PUMA is a potent pro-apoptotic BH3-only protein that plays a critical role in inducing apoptosis through the mitochondrial pathway.[1] Its BH3 domain is the primary site of interaction with anti-apoptotic Bcl-2 family members, such as Bcl-xL, Mcl-1, and Bcl-2, as well as the pro-apoptotic protein Bak.[2][3] By binding to and neutralizing anti-apoptotic proteins, PUMA liberates the pro-apoptotic effectors Bax and Bak, leading to mitochondrial outer membrane permeabilization and subsequent cell death.[4] Understanding the molecular determinants of these interactions is crucial for the development of targeted cancer therapeutics.
Recent studies have revealed a "double-bolt lock" mechanism for PUMA's high-affinity binding, which involves both its BH3 domain and its C-terminal sequence (CTS).[5][6] This dual interaction contributes to PUMA's resistance to displacement by certain BH3-mimetic drugs.[5][6] Designing mutant constructs of the PUMA BH3 domain allows for the dissection of these interactions, enabling the development of peptides with altered binding specificities and affinities.
Data Presentation: this compound Mutant Binding Affinities
The following tables summarize quantitative binding data (dissociation constants, Kd) for wild-type and mutant this compound peptides interacting with various Bcl-2 family proteins. Lower Kd values indicate stronger binding affinity.
Table 1: Binding Affinities of this compound Peptides to Pro-apoptotic Bak
| This compound Construct | Mutation(s) | Bak Kd (nM) | Effect on Binding | Reference(s) |
| Wild-type | - | 26 ± 5 | - | [2] |
| Puma3E | L141E/M144E/L148E | Diminished binding | Inhibitory | [2] |
| PumaIG | M144I/A145G | Tighter binding | Enhancing | [2] |
Table 2: Apparent Dissociation Constants (Kd) of PUMA Constructs to Anti-apoptotic Proteins in Live Cells
| PUMA Construct | Interacting Protein | Apparent Kd (µM) - DMSO Control | Apparent Kd (µM) - With BH3 Mimetic (A-1331852 for Bcl-xL, AZD-4320 for Bcl-2) | Reference(s) |
| VPUMA | CBcl-xL | ~9 | Not specified | [5] |
| VPUMA-d26 | CBcl-xL | ~9 | ~37 | [5] |
| PUMAV | CBcl-xL | ~4-6 | Detectable inhibition | [5] |
| PUMAV | CBcl-2 | ~4-6 | Detectable inhibition | [5] |
| PUMA(BID-BH3)-d26V | CBcl-xL | ~5-10 | Displaced | [5] |
| PUMA(BID-BH3)-d26V | CBcl-2 | ~5-10 | Displaced | [5] |
Mandatory Visualizations
Signaling Pathway
Caption: p53-PUMA signaling pathway leading to apoptosis.
Experimental Workflow
Caption: Workflow for designing and characterizing this compound mutants.
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay
This protocol is for determining the binding affinity between a fluorescently labeled this compound peptide (the tracer) and a Bcl-2 family protein.
Materials:
-
Fluorescently labeled this compound peptide (e.g., FITC-PUMA BH3)
-
Purified Bcl-2 family protein (e.g., Bcl-xL, Mcl-1)
-
FP buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20)
-
Black, non-binding surface 96-well or 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Determine Optimal Tracer Concentration: a. Prepare a serial dilution of the fluorescently labeled this compound peptide in FP buffer. b. Add the dilutions to the microplate. c. Measure the fluorescence intensity and polarization at the appropriate excitation and emission wavelengths for your fluorophore. d. Select a concentration that gives a stable and robust fluorescence signal (typically in the low nanomolar range).
-
Saturation Binding Experiment: a. Prepare a serial dilution of the purified Bcl-2 family protein in FP buffer. b. In the microplate, add a fixed concentration of the fluorescently labeled this compound peptide (determined in step 1) to each well. c. Add the serial dilutions of the Bcl-2 family protein to the wells. Include a control with only the labeled peptide (no protein). d. Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium. e. Measure the fluorescence polarization of each well. f. Plot the change in millipolarization (mP) as a function of the protein concentration and fit the data to a one-site binding equation to determine the Kd.
-
Competitive Binding Assay (for unlabeled mutants): a. Prepare a serial dilution of the unlabeled this compound mutant peptide. b. In the microplate, add a fixed concentration of the fluorescently labeled wild-type this compound peptide and a fixed concentration of the Bcl-2 family protein (a concentration that gives ~50-80% of the maximal polarization signal). c. Add the serial dilutions of the unlabeled mutant peptide to the wells. d. Incubate and measure fluorescence polarization as described above. e. Plot the polarization signal against the concentration of the unlabeled competitor and fit the data to determine the IC50, from which the Ki can be calculated.
Protocol 2: Surface Plasmon Resonance (SPR)
This protocol is for measuring the real-time binding kinetics and affinity of this compound peptides to an immobilized Bcl-2 family protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Purified Bcl-2 family protein (ligand)
-
This compound peptide (analyte)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl pH 2.0)
Procedure:
-
Ligand Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS. c. Inject the purified Bcl-2 family protein (dissolved in an appropriate immobilization buffer, e.g., 10 mM sodium acetate (B1210297) pH 4.5) over the activated surface. The protein will covalently bind to the surface. d. Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
Analyte Binding Analysis: a. Prepare a series of dilutions of the this compound peptide in running buffer. b. Inject the different concentrations of the this compound peptide over the immobilized Bcl-2 family protein surface, starting with the lowest concentration. c. Monitor the association of the peptide to the protein in real-time. d. After the association phase, inject running buffer alone to monitor the dissociation of the peptide. e. Between each peptide injection, regenerate the sensor surface by injecting the regeneration solution to remove all bound peptide.
-
Data Analysis: a. The SPR instrument software will generate sensorgrams showing the binding response over time. b. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Protocol 3: Co-Immunoprecipitation (Co-IP)
This protocol is for detecting the interaction between this compound mutants and Bcl-2 family proteins in a cellular context.
Materials:
-
Cultured cells expressing tagged versions of the this compound mutant and the Bcl-2 family protein.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Antibody specific to the tag on the "bait" protein (e.g., anti-FLAG, anti-HA).
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash buffer (e.g., lysis buffer or PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Western blotting reagents.
Procedure:
-
Cell Lysis: a. Harvest cells and wash with ice-cold PBS. b. Lyse the cells in ice-cold lysis buffer on ice for 30 minutes with gentle agitation. c. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. d. Transfer the supernatant (cleared lysate) to a new tube.
-
Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator. b. Pellet the beads and transfer the pre-cleared lysate to a new tube. c. Add the specific antibody against the tagged "bait" protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation. d. Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: a. Pellet the beads by centrifugation or using a magnetic rack. b. Discard the supernatant. c. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution and Detection: a. After the final wash, remove all supernatant. b. Resuspend the beads in elution buffer (e.g., 2x SDS-PAGE sample buffer) and boil for 5-10 minutes to elute the protein complexes. c. Pellet the beads and load the supernatant onto an SDS-PAGE gel. d. Perform Western blotting using an antibody against the "prey" protein to detect the interaction.
References
- 1. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 2. Evaluation of the BH3-only Protein Puma as a Direct Bak Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Puma cooperates with Bim, the rate-limiting BH3-only protein in cell death during lymphocyte development, in apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The carboxyl-terminal sequence of PUMA binds to both anti-apoptotic proteins and membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The carboxyl-terminal sequence of PUMA binds to both anti-apoptotic proteins and membranes | eLife [elifesciences.org]
Quantitative Analysis of PUMA BH3 Domain Binding Affinity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the quantitative analysis of the binding affinity of the PUMA (p53 Upregulated Modulator of Apoptosis) BH3 domain with its anti-apoptotic Bcl-2 family protein partners. Understanding these interactions is critical for apoptosis research and the development of novel cancer therapeutics.
Introduction to PUMA-Mediated Apoptosis
PUMA is a potent pro-apoptotic BH3-only protein that plays a crucial role in initiating the intrinsic pathway of apoptosis.[1][2] It is a principal mediator of p53-dependent and -independent cell death in response to various cellular stresses, including DNA damage.[3] PUMA exerts its pro-apoptotic function by binding to and neutralizing all known anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1.[4] This action releases the pro-apoptotic effector proteins Bax and Bak, leading to their oligomerization, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation.[1] The high affinity and broad specificity of the PUMA BH3 domain make it a key regulator of apoptosis and a subject of intense study for therapeutic intervention.
PUMA-Mediated Apoptotic Signaling Pathway
The following diagram illustrates the central role of PUMA in the intrinsic apoptotic pathway.
Caption: PUMA-mediated apoptotic signaling pathway.
Quantitative Binding Affinity of this compound
The binding affinity of the this compound domain for anti-apoptotic Bcl-2 family proteins is a critical determinant of its pro-apoptotic potency. This section summarizes the reported binding constants (Kd), and where available, kinetic (Kon, Koff) and thermodynamic (ΔH, -TΔS) parameters for these interactions.
| Anti-apoptotic Protein | Binding Affinity (Kd) | Association Rate (Kon) (M⁻¹s⁻¹) | Dissociation Rate (Koff) (s⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (-TΔS) (kcal/mol) | Technique | Reference |
| Mcl-1 | 1.8 nM | Not Reported | Not Reported | -11.1 | -0.8 | ITC | [1] |
| Bcl-xL | < 20 nM | Not Reported | Not Reported | Not Reported | Not Reported | Not Specified | [4] |
| Bcl-2 | < 20 nM | Not Reported | Not Reported | Not Reported | Not Reported | Not Specified | [4] |
| Bcl-w | < 20 nM | Not Reported | Not Reported | Not Reported | Not Reported | Not Specified | [4] |
| Bfl-1/A1 | < 20 nM | Not Reported | Not Reported | Not Reported | Not Reported | Not Specified | [4] |
Note: The binding affinities for Bcl-xL, Bcl-2, Bcl-w, and Bfl-1/A1 are reported as being in the low nanomolar range, similar to Bim.[4]
Experimental Protocols for Binding Affinity Determination
Accurate and reproducible quantification of this compound binding affinity is essential. The following sections provide detailed protocols for three commonly used biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).
Experimental Workflow for ITC
Caption: Workflow for ITC analysis of this compound binding.
Detailed ITC Protocol
1. Materials:
-
Purified, C-terminally truncated anti-apoptotic Bcl-2 family protein (e.g., Bcl-xL ΔC21, Mcl-1 ΔN151ΔC27).
-
Synthetic this compound peptide (e.g., residues 133-157: EQWAREIGAQLRRMADDLNAQYERR).
-
ITC Buffer: 20 mM sodium phosphate, pH 7.4, 150 mM NaCl, 1 mM DTT.
-
Isothermal Titration Calorimeter (e.g., Malvern MicroCal PEAQ-ITC or equivalent).
2. Procedure:
-
Protein and Peptide Preparation:
-
Express and purify the Bcl-2 family protein to >95% purity.
-
Synthesize the this compound peptide to >95% purity.
-
Accurately determine the concentrations of both the protein and the peptide using a reliable method (e.g., BCA assay or UV-Vis spectroscopy).
-
-
Dialysis:
-
Dialyze both the protein and the peptide solution against the ITC buffer overnight at 4°C using a dialysis cassette with an appropriate molecular weight cutoff. This step is crucial to minimize buffer mismatch effects.
-
-
Instrument Setup:
-
Set the experimental temperature to 25°C.
-
Set the reference power to 10 µcal/s.
-
Set the stirring speed to 750 rpm.
-
-
Sample Loading:
-
Load the sample cell (typically ~200 µL) with the Bcl-2 family protein at a concentration of 10-20 µM.
-
Load the injection syringe (typically ~40 µL) with the this compound peptide at a concentration of 100-200 µM (approximately 10-fold higher than the protein concentration).
-
-
Titration:
-
Perform an initial injection of 0.4 µL to remove any air from the syringe tip, and discard this data point during analysis.
-
Perform 19 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections.
-
-
Control Titration:
-
Perform a control experiment by titrating the this compound peptide into the ITC buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the peaks of the binding isotherm to obtain the heat change per injection.
-
Fit the integrated data to a one-site binding model using the instrument's analysis software to determine the Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte in solution to a ligand immobilized on a sensor chip. It provides kinetic information, including the association rate (Kon) and dissociation rate (Koff), from which the equilibrium dissociation constant (Kd) can be calculated.
Experimental Workflow for SPR
Caption: Workflow for SPR analysis of this compound binding.
Detailed SPR Protocol
1. Materials:
-
Purified, C-terminally truncated anti-apoptotic Bcl-2 family protein with an available amine group for coupling (e.g., Bcl-xL ΔC21).
-
Synthetic this compound peptide.
-
SPR Instrument (e.g., Biacore T200).
-
Sensor Chip CM5.
-
Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl).
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.5.
2. Procedure:
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran (B179266) surface of the CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.
-
Inject the Bcl-2 family protein (diluted to 20-50 µg/mL in immobilization buffer) over the activated surface to achieve an immobilization level of approximately 2000-4000 Response Units (RU).
-
Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared similarly but without the protein injection.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the this compound peptide in running buffer, typically ranging from 1 nM to 1 µM.
-
Inject the this compound peptide dilutions over the ligand and reference flow cells at a flow rate of 30 µL/min.
-
Allow for an association time of 180 seconds and a dissociation time of 300 seconds.
-
-
Surface Regeneration:
-
After each peptide injection, regenerate the sensor surface by injecting the regeneration solution for 30 seconds.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgrams.
-
Perform a global fit of the sensorgrams to a 1:1 Langmuir binding model using the instrument's analysis software.
-
This analysis will yield the association rate (Kon), dissociation rate (Koff), and the equilibrium dissociation constant (Kd = Koff/Kon).
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is well-suited for high-throughput screening and determining binding affinities in a competitive assay format.
Experimental Workflow for FP
Caption: Workflow for FP analysis of this compound binding.
Detailed FP Protocol
1. Materials:
-
Purified, C-terminally truncated anti-apoptotic Bcl-2 family protein.
-
Fluorescently labeled this compound peptide (e.g., with FITC or TAMRA at the N-terminus).
-
Unlabeled this compound peptide.
-
FP Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, 0.01% Tween-20.
-
384-well, black, flat-bottom microplates.
-
Plate reader with fluorescence polarization capabilities.
2. Procedure:
-
Direct Binding Assay (to determine Kd of the tracer):
-
Prepare a solution of the fluorescently labeled this compound peptide at a constant concentration (e.g., 5 nM) in FP assay buffer.
-
Prepare a serial dilution of the Bcl-2 family protein in FP assay buffer.
-
In a 384-well plate, mix the fluorescent peptide with the protein dilutions.
-
Include wells with only the fluorescent peptide (for minimum polarization) and wells with the fluorescent peptide and the highest concentration of protein (for maximum polarization).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using the plate reader (e.g., excitation at 485 nm and emission at 535 nm for FITC).
-
Plot the polarization values against the protein concentration and fit the data to a one-site binding model to determine the Kd of the tracer.
-
-
Competitive Binding Assay:
-
Prepare a solution containing the Bcl-2 family protein at a concentration that gives approximately 70-80% of the maximum polarization signal from the direct binding assay.
-
Prepare a solution of the fluorescently labeled this compound peptide at its Kd concentration determined previously.
-
Prepare a serial dilution of the unlabeled this compound peptide.
-
In a 384-well plate, mix the protein, fluorescent peptide, and the serial dilutions of the unlabeled peptide.
-
Include control wells for minimum and maximum polarization.
-
Incubate and measure the fluorescence polarization as described above.
-
-
Data Analysis:
-
Plot the polarization values against the logarithm of the unlabeled peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of unlabeled peptide that displaces 50% of the bound fluorescent peptide).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).
-
These detailed protocols and the accompanying quantitative data provide a robust framework for researchers to accurately assess the binding affinity of the this compound domain, facilitating further investigations into apoptosis and the development of targeted cancer therapies.
References
- 1. bahargroup.org [bahargroup.org]
- 2. Puma cooperates with Bim, the rate-limiting BH3-only protein in cell death during lymphocyte development, in apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PUMA Binding Induces Partial Unfolding within BCL-xL to Disrupt p53 Binding and Promote Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determinants of BH3 binding specificity for Mcl-1 vs. Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low PUMA BH3 Protein Expression
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low PUMA (p53 upregulated modulator of apoptosis) BH3 protein expression in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing low or no PUMA protein expression in my cells?
Low PUMA expression is a common issue that can arise from several factors at the transcriptional and post-translational levels. In normal, unstressed cells, PUMA expression is typically kept very low.[1] The basal expression levels are actively suppressed.[2]
Here are the primary reasons for low PUMA expression:
-
Lack of Sufficient Inducing Stimulus: PUMA expression is induced by a variety of cellular stresses.[3] If your experimental conditions do not include an appropriate stimulus, PUMA levels will remain low.
-
Dysfunctional Transcriptional Activation: The PUMA gene (BBC3) is transcriptionally activated by several key transcription factors.[1] Issues with these factors or their signaling pathways will result in poor PUMA expression.
-
Post-Translational Degradation: PUMA protein is subject to rapid degradation through the proteasome and lysosomal pathways.[4][5]
-
Epigenetic Silencing: In some cancer cell lines, the PUMA gene promoter can be silenced by DNA methylation.[6]
Troubleshooting Steps:
-
Ensure appropriate induction: Verify that your experimental setup includes a known inducer of PUMA expression relevant to your cell type.
-
Check the integrity of key signaling pathways: Confirm the activation of transcription factors known to regulate PUMA.
-
Inhibit protein degradation: Treat cells with proteasome or lysosome inhibitors to determine if PUMA is being rapidly degraded.
-
Assess for epigenetic silencing: In cases of persistent low expression in cancer cells, consider analyzing the methylation status of the PUMA promoter.
2. What are the key transcription factors that regulate PUMA expression?
PUMA expression is regulated by both p53-dependent and p53-independent pathways.[7]
| Transcription Factor | Inducing Stimuli | Key Signaling Pathway |
| p53 | Genotoxic stress (e.g., DNA damage from chemotherapy or irradiation), oncogene activation.[1][8] | p53 is activated by stress signals, leading to its binding to the PUMA promoter and transcriptional activation.[4] |
| FOXO3a | Cytokine/growth factor withdrawal, ER stress.[1][9] | The PI3K-AKT pathway normally phosphorylates and inactivates FOXO3a by retaining it in the cytoplasm. Inhibition of this pathway allows FOXO3a to translocate to the nucleus and activate PUMA transcription.[2] |
| NF-κB (p65 subunit) | Inflammatory cytokines (e.g., TNF-α).[10] | TNF-α activates the NF-κB pathway, leading to the translocation of the p65 subunit to the nucleus where it can directly bind to the PUMA promoter.[10] |
| p73 | Serum starvation, some forms of DNA damage.[1][11] | p73, a p53 homolog, can bind to the same responsive elements in the PUMA promoter.[1] |
| E2F1 | ER stress.[1] | Involved in PUMA induction following endoplasmic reticulum stress. |
| CHOP | ER stress.[1] | A key transcription factor in the unfolded protein response that can induce PUMA expression. |
| c-Jun | ER stress.[2] | A component of the AP-1 complex, it can be activated by the JNK pathway to induce PUMA. |
| Sp1 | Serum starvation.[11] | Works in concert with p73 to activate PUMA transcription. |
Signaling Pathway Diagrams
Caption: Transcriptional regulation of PUMA expression.
3. How can I experimentally increase PUMA protein expression?
To increase PUMA expression, you can either stimulate its transcription or inhibit its degradation.
Methods to Increase PUMA Expression:
| Method | Experimental Approach | Rationale |
| Induce with Genotoxic Stress | Treat cells with DNA damaging agents like etoposide (B1684455), doxorubicin, or expose them to UV or gamma irradiation. | These stimuli robustly activate p53, a potent transcriptional activator of PUMA.[1][8] |
| Growth Factor Deprivation | Culture cells in serum-free or cytokine-deficient media. | This inhibits the PI3K-AKT pathway, leading to the activation of the FOXO3a transcription factor which induces PUMA.[9] |
| Use of Specific Inducers | Treat cells with TNF-α to activate the NF-κB pathway.[10] | This provides a p53-independent mechanism for PUMA induction. |
| Proteasome Inhibition | Treat cells with a proteasome inhibitor such as MG132 or bortezomib. | PUMA protein is degraded by the proteasome, and inhibiting this process can lead to its accumulation.[4][8] |
| Lysosomal Inhibition | Treat cells with lysosomal inhibitors like chloroquine. | PUMA can also be degraded via chaperone-mediated autophagy in lysosomes.[2][12] |
| Gene Transfection | Transfect cells with a PUMA expression vector. | This bypasses endogenous regulation and directly leads to the production of PUMA protein.[13] |
Experimental Protocols
Protocol 1: Induction of PUMA Expression by Etoposide Treatment
-
Cell Seeding: Plate your cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of etoposide in DMSO. Dilute the etoposide to the desired final concentration (e.g., 10-50 µM) in complete cell culture medium.
-
Incubation: Remove the old medium from the cells and replace it with the etoposide-containing medium. Incubate the cells for the desired time period (e.g., 12-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Quantify the protein concentration of the lysates, and proceed with SDS-PAGE and Western blotting using a validated anti-PUMA antibody.
Protocol 2: Stabilization of PUMA Protein using a Proteasome Inhibitor
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Treatment: Prepare a stock solution of MG132 in DMSO. Dilute MG132 to a final concentration of 10-20 µM in complete cell culture medium.
-
Incubation: Add the MG132-containing medium to the cells and incubate for 4-6 hours. Note: Longer incubation times can be toxic to cells.
-
Cell Lysis and Analysis: Proceed with cell lysis and Western blot analysis as described in Protocol 1 to assess the accumulation of PUMA protein.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low PUMA expression.
4. What is the role of post-translational modifications in regulating PUMA expression?
Post-translational modifications, particularly phosphorylation, play a crucial role in regulating PUMA protein stability and, consequently, its expression levels.
-
Phosphorylation and Degradation: PUMA can be phosphorylated at multiple serine residues.[2] Phosphorylation at serine 10 has been identified as a key event that marks the PUMA protein for proteasomal degradation.[5][8] This rapid turnover ensures that PUMA levels remain low in the absence of an apoptotic stimulus.[5]
-
Regulation by Kinases: The NEMO/IKK1/IKK2 complex has been identified as a kinase that can phosphorylate PUMA.[14]
5. Why might PUMA expression be low in cancer cells?
Low PUMA expression is a common feature in many cancers and can contribute to therapeutic resistance.
-
p53 Mutations: A significant number of human tumors have mutations in the TP53 gene, which prevents the induction of PUMA in response to DNA damage from treatments like chemotherapy and radiation.[8]
-
Overexpression of Anti-apoptotic Bcl-2 Family Proteins: Some cancers overexpress anti-apoptotic proteins like Bcl-2 and Mcl-1, which can counteract the pro-apoptotic function of PUMA.[8]
-
Epigenetic Silencing: The PUMA gene can be silenced through DNA methylation in some cancers, such as Burkitt lymphoma, preventing its expression.[6]
-
Aberrant Signaling Pathways: In acute myeloid leukemia (AML), activated MAPK/MEK and overexpressed MDM2 can suppress PUMA-mediated apoptosis.[4]
References
- 1. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of P53 up-regulated modulator of apoptosis (PUMA) in ovarian development, cardiovascular and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The multifaceted role of PUMA in cell death pathways: its therapeutic potential across cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of Puma modulates its apoptotic function by regulating protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection against PUMA Gene Expression in Myc-Driven B-Cell Lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 9. FOXO3a-dependent regulation of Puma in response to cytokine/growth factor withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PUMA is directly activated by NF-κB and contributes to TNF-α-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sp1 and p73 activate PUMA following serum starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. geneticsmr.org [geneticsmr.org]
- 14. DSpace [digital.library.adelaide.edu.au]
PUMA BH3 Antibody Specificity Validation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of PUMA BH3 antibodies.
Frequently Asked Questions (FAQs)
Q1: What is PUMA and why is its BH3 domain important?
PUMA (p53 upregulated modulator of apoptosis) is a pro-apoptotic protein belonging to the Bcl-2 family.[1][2][3] It is a key mediator of apoptosis, or programmed cell death, in response to a variety of cellular stresses, including DNA damage and growth factor withdrawal.[4][5] PUMA's function is primarily mediated by its Bcl-2 homology 3 (BH3) domain. This domain allows PUMA to interact with and inhibit anti-apoptotic Bcl-2 family proteins (like Bcl-2 and Bcl-xL), thereby promoting the activation of pro-apoptotic effector proteins Bax and Bak, which ultimately lead to mitochondrial outer membrane permeabilization and cell death.[1][2][6]
Q2: What are the common challenges in validating this compound antibody specificity?
Validating this compound antibody specificity can be challenging due to several factors:
-
Low Endogenous Expression: PUMA protein levels are often low in unstressed cells and are induced by specific stimuli.[7]
-
Antibody Cross-Reactivity: The BH3 domain is a short motif shared by several other Bcl-2 family proteins, increasing the potential for antibody cross-reactivity.
-
Post-Translational Modifications: While PUMA is primarily regulated at the transcriptional level, potential post-translational modifications could influence antibody binding.[1]
-
Complex Interactions: PUMA engages in numerous protein-protein interactions which could mask the epitope recognized by the antibody.[6][8]
Q3: What are the essential experiments for validating a this compound antibody?
A thorough validation of a this compound antibody should include a combination of the following experiments:
-
Western Blotting (WB): To verify the antibody detects a protein of the correct molecular weight in cells or tissues known to express PUMA.
-
Knockout (KO) or Knockdown (KD) Validation: To demonstrate loss of signal in cells where the PUMA gene has been genetically deleted or its expression silenced. This is considered the gold standard for antibody specificity validation.
-
Immunoprecipitation (IP): To confirm the antibody can pull down endogenous or overexpressed PUMA protein.
-
Immunofluorescence (IF) / Immunohistochemistry (IHC): To verify the antibody shows the expected subcellular localization of PUMA, which is primarily mitochondrial.[9][10]
-
Peptide Competition Assay: To show that the antibody binding can be specifically blocked by pre-incubation with the peptide immunogen.
Troubleshooting Guides
Western Blotting
| Issue | Possible Cause | Recommendation |
| No or Weak Signal | Low PUMA expression in the chosen cell line/tissue. | Use a positive control cell line known to express PUMA (e.g., HL-60) or treat cells with an inducer of PUMA expression (e.g., etoposide, γ-irradiation).[7][10][11] |
| Insufficient protein loading. | Load at least 20-30 µg of total protein per lane. For detecting low-abundance proteins, up to 100 µg may be necessary.[7] | |
| Inefficient antibody binding. | Optimize antibody dilution. Ensure the use of a fresh antibody dilution for each experiment.[7] | |
| Multiple Non-Specific Bands | Antibody concentration is too high. | Increase the antibody dilution. |
| Insufficient blocking or washing. | Block the membrane for at least 1 hour at room temperature. Ensure adequate washing steps (e.g., 3 x 5 minutes with TBST).[12] | |
| Cross-reactivity with other BH3-only proteins. | Perform a peptide competition assay or, ideally, validate with a PUMA KO/KD cell line. | |
| Band at Incorrect Molecular Weight | PUMA has a predicted molecular weight of ~23 kDa.[13] | Post-translational modifications or alternative splicing could alter the apparent molecular weight. Confirm with a KO/KD model. |
| Non-specific binding. | Optimize blocking conditions and antibody dilution. |
Immunofluorescence / Immunohistochemistry
| Issue | Possible Cause | Recommendation |
| High Background Staining | Antibody concentration is too high. | Titrate the primary antibody to find the optimal concentration. |
| Inadequate blocking. | Use an appropriate blocking solution (e.g., normal goat serum) for at least 1 hour.[14] | |
| No Specific Signal | Low PUMA expression. | Induce PUMA expression with appropriate stimuli before fixation. |
| Incorrect fixation or permeabilization. | Optimize fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.1-0.3% Triton X-100) protocols. | |
| Incorrect Subcellular Localization | Non-specific antibody binding. | Co-stain with a mitochondrial marker (e.g., MitoTracker) to confirm co-localization. Validate with a PUMA KO/KD model. |
Experimental Protocols & Data
PUMA Expression and Interaction Data
The following table summarizes key binding affinities and expression characteristics of PUMA.
| Interaction | Method | Affinity (KD) | Cell/System | Reference |
| This compound : Bak | Surface Plasmon Resonance | 26 ± 5 nM | In vitro (with CHAPS) | [15] |
| This compound : Bak | Surface Plasmon Resonance | 290 ± 130 nM | In vitro (without CHAPS) | [15] |
| PUMA : Bcl-xL | qF³ in live cells | ~6-9 µM | BMK-dko cells | [14][16] |
| PUMA : Bcl-2 | qF³ in live cells | ~6-9 µM | BMK-dko cells | [14][16] |
| PUMA : Bcl-w | qF³ in live cells | ~6-9 µM | BMK-dko cells | [14][16] |
Key Experimental Methodologies
1. Western Blotting Protocol for PUMA Detection
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-50 µg of protein per lane on a 12-15% polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with the anti-PUMA BH3 antibody (e.g., at a 1:1000 dilution) overnight at 4°C.[10]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
2. Knockout/Knockdown Validation Workflow
3. Immunoprecipitation Protocol
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., CHAPS buffer).[17]
-
Pre-clearing: Pre-clear the lysate with Protein A/G agarose (B213101) beads for 1 hour.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-PUMA BH3 antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G agarose beads and incubate for 2-4 hours.
-
Washing: Wash the beads three to five times with lysis buffer.
-
Elution: Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluate by Western blotting with the same or a different PUMA antibody.
Signaling Pathway Diagrams
PUMA-Mediated Apoptotic Pathway
The expression of PUMA is induced by various stress signals, most notably through the p53 tumor suppressor pathway.[1][3] Once expressed, PUMA binds to anti-apoptotic Bcl-2 proteins, liberating Bax and Bak to induce mitochondrial apoptosis.[1][6]
References
- 1. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The multifaceted role of PUMA in cell death pathways: its therapeutic potential across cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. A PUMA mechanism unfolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. raybiotech.com [raybiotech.com]
- 11. Puma cooperates with Bim, the rate-limiting BH3-only protein in cell death during lymphocyte development, in apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. upingbio.com [upingbio.com]
- 14. The carboxyl-terminal sequence of PUMA binds to both anti-apoptotic proteins and membranes | eLife [elifesciences.org]
- 15. Evaluation of the BH3-only Protein Puma as a Direct Bak Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The carboxyl-terminal sequence of PUMA binds to both anti-apoptotic proteins and membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
reducing non-specific binding in PUMA BH3 immunoprecipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in PUMA BH3 immunoprecipitation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background and non-specific binding in a this compound immunoprecipitation experiment?
High background in co-immunoprecipitation (Co-IP) can originate from several sources, leading to the presence of non-specific proteins in the final eluate.[1] The most common culprits include:
-
Non-specific binding to IP antibody: The antibody may cross-react with other proteins. Using an affinity-purified antibody is recommended.[2]
-
Non-specific binding to beads: Proteins can adhere to the agarose (B213101) or magnetic beads.[3][4] This is more common with agarose beads than magnetic beads.[4]
-
Inefficient washing: Insufficient or overly gentle washing can leave non-specifically bound proteins.[1]
-
High antibody concentration: Using too much antibody can increase non-specific binding.[1][2]
-
Cell lysis issues: Harsh lysis conditions can denature proteins and expose non-specific binding sites.[1] Conversely, incomplete lysis can release interfering substances.[1]
-
Contamination from biological fluids: Samples like tissue lysates may contain lipids, carbohydrates, or nucleic acids that contribute to background.[5]
Q2: What is pre-clearing and should I perform it for my this compound IP?
Pre-clearing is a step to reduce non-specific binding by incubating the cell lysate with beads (without the primary antibody) before the immunoprecipitation.[3][6] This removes proteins from the lysate that would non-specifically bind to the beads themselves.
Recommendation: Pre-clearing is highly recommended, especially when using agarose beads or when high background is a known issue.[4][6] For this compound IP, which may involve complex interactions with Bcl-2 family proteins, pre-clearing can significantly improve the purity of the pulldown.
Q3: How can I optimize my washing steps to reduce background?
Insufficient washing is a common cause of high background.[1] Here are some optimization strategies:
-
Increase the number and duration of washes: Performing 3-5 washes with increased incubation time for each wash can help remove non-specifically bound proteins.[1][7]
-
Optimize wash buffer composition: The stringency of the wash buffer is critical.[1] You can adjust the salt and detergent concentrations to disrupt weak, non-specific interactions while preserving the specific this compound interaction.
| Component | Concentration Range | Purpose & Considerations |
| Salt (e.g., NaCl) | 150 mM - 1 M | Increasing salt concentration reduces ionic and electrostatic interactions, thus lowering background. High concentrations might disrupt weaker specific interactions.[1][8] |
| Non-ionic Detergent (e.g., NP-40, Triton X-100) | 0.1% - 1.0% | Helps to solubilize proteins and reduce non-specific hydrophobic interactions.[1][8] High concentrations can potentially disrupt specific interactions. |
| Reducing Agents (e.g., DTT, β-mercaptoethanol) | 1-2 mM | Can reduce non-specific interactions mediated by disulfide bridges. May affect proteins whose structure or interaction depends on disulfide bonds.[1][8] |
Q4: What is the role of blocking agents in reducing non-specific binding?
Blocking agents are used to saturate non-specific binding sites on the beads, preventing them from binding to other proteins in the lysate.[6][9] Commonly used blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk.[6][9]
Recommendation: Pre-blocking the beads with a 1-5% BSA solution in PBS for at least one hour before adding the antibody can significantly reduce background.[2][6]
Troubleshooting Guide
Issue 1: High Background in the Final Eluate
High background can obscure the specific interactions of your this compound protein.
| Possible Cause | Recommended Solution |
| Non-specific binding to beads | Perform a pre-clearing step by incubating the lysate with beads alone before adding the antibody.[3][6] Consider switching to magnetic beads, which tend to have lower non-specific binding than agarose beads.[4][6] |
| Inefficient Washing | Increase the number of wash steps (3-5 times).[1][7] Increase the stringency of your wash buffer by adjusting salt and detergent concentrations (see table above).[1][8] |
| Antibody concentration too high | Titrate your antibody to determine the optimal concentration that maximizes specific pulldown while minimizing background.[1][2] |
| Non-specific antibody binding | Use a high-affinity, purified antibody specific for your this compound protein. Include an isotype control to check for non-specific binding of the antibody itself.[6] |
| Cell lysis is too harsh | Use a milder lysis buffer. RIPA buffer is more stringent than buffers containing non-ionic detergents like NP-40 or Triton X-100.[8][10] |
Issue 2: Weak or No Signal for the this compound Protein or its Interacting Partners
A weak or absent signal can be due to several factors throughout the IP workflow.
| Possible Cause | Recommended Solution |
| Low protein expression | Ensure your cells or tissues express sufficient levels of the this compound protein and its expected binding partners. You may need to increase the amount of starting material.[10] |
| Disruption of protein-protein interactions | The lysis buffer may be too harsh, disrupting the interaction between the this compound domain and its binding partners.[10] Use a less stringent lysis buffer for Co-IP experiments. |
| Inefficient antibody-antigen binding | Ensure the antibody is validated for immunoprecipitation. Not all antibodies that work for Western blotting are suitable for IP. Polyclonal antibodies often perform better in IP as they can bind to multiple epitopes.[2][11] |
| Inefficient elution | Ensure your elution buffer is appropriate for disrupting the antibody-antigen interaction without denaturing the proteins of interest. A common method is to use a low pH buffer (e.g., 0.1 M glycine, pH 2.5) and then neutralize the eluate.[8] |
Experimental Protocols
Protocol 1: Pre-clearing Lysate and Blocking Beads
-
Bead Preparation: Resuspend the required amount of Protein A/G beads in lysis buffer.
-
Washing: Centrifuge the beads and discard the supernatant. Wash the beads three times with ice-cold lysis buffer.
-
Blocking: After the final wash, resuspend the beads in lysis buffer containing 1-5% BSA. Incubate for at least 1 hour at 4°C with gentle rotation.[2][6]
-
Pre-clearing: After blocking, wash the beads with lysis buffer. Add the cell lysate to the beads and incubate for 30-60 minutes at 4°C with gentle rotation.[10]
-
Collect Pre-cleared Lysate: Centrifuge the mixture and carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This lysate is now ready for immunoprecipitation.
Protocol 2: Immunoprecipitation of this compound Protein
-
Antibody Incubation: Add the optimal amount of your anti-PUMA BH3 antibody to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Beads: Add the pre-blocked Protein A/G beads to the lysate-antibody mixture. Incubate for another 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer.[1][7] For the final wash, transfer the beads to a new microcentrifuge tube to avoid co-elution of proteins bound to the tube wall.[7][12]
-
Elution: After the final wash, remove all supernatant. Add elution buffer (e.g., 2x Laemmli buffer for Western blotting or a non-denaturing elution buffer for functional assays) and incubate to release the protein complexes from the beads.
-
Analysis: Collect the eluate by centrifugation. The sample is now ready for analysis by Western blotting or other downstream applications.
Visualizations
Caption: Workflow for reducing non-specific binding in immunoprecipitation.
Caption: Simplified this compound signaling pathway leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 4. tandfonline.com [tandfonline.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. Immunoprecipitation Protocols | Antibodies.com [antibodies.com]
- 8. Tips for Immunoprecipitation | Rockland [rockland.com]
- 9. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 10. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. 8 Top Tips For Immunoprecipitation | Proteintech Group [ptglab.com]
- 12. IP Troubleshooting | Proteintech Group [ptglab.com]
Technical Support Center: Mitigating Off-Target Effects of PUMA BH3 siRNA
Welcome to the technical support center for researchers utilizing PUMA BH3 siRNA. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate potential off-target effects in your experiments. Our goal is to ensure the specificity and reliability of your gene knockdown studies targeting the pro-apoptotic protein PUMA.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of this compound siRNA experiments?
Q2: Why is it crucial to mitigate off-target effects when studying PUMA?
A2: PUMA (p53 upregulated modulator of apoptosis) is a potent pro-apoptotic protein belonging to the BH3-only subfamily of Bcl-2 proteins.[4] Its primary function is to induce apoptosis by binding to and neutralizing anti-apoptotic Bcl-2 family members, thereby activating Bax and Bak.[4][5] Given its central role in cell death pathways, off-target effects that mimic or interfere with apoptotic processes can significantly confound the interpretation of results.
Q3: What are the primary strategies to reduce this compound siRNA off-target effects?
A3: Several strategies can be employed to minimize off-target effects:
-
siRNA Pooling: Using a pool of multiple siRNAs targeting different regions of the PUMA mRNA can reduce the concentration of any single siRNA, thereby lowering the likelihood of off-target binding by any individual sequence.[6]
-
Chemical Modifications: Modifying the siRNA duplex, for instance with 2'-O-methylation, can enhance specificity and reduce miRNA-like off-target effects without compromising on-target silencing.[6]
-
Optimized siRNA Design: Employing advanced design algorithms that screen for potential off-target matches across the transcriptome can significantly improve the specificity of your this compound siRNA.[7]
-
Dose Optimization: Using the lowest effective concentration of siRNA that achieves significant PUMA knockdown can minimize off-target effects, as these are often concentration-dependent.[8]
Q4: How can I validate the specificity of my this compound siRNA?
A4: Validation is a critical step. Here are key approaches:
-
Rescue Experiments: After confirming knockdown, introduce a version of the PUMA gene that is resistant to the siRNA (e.g., due to silent mutations in the siRNA target site). Restoration of the original phenotype confirms the specificity of the siRNA effect.
-
Control siRNAs: Always include negative control siRNAs (non-targeting sequences) and positive controls (siRNA against a well-characterized housekeeping gene) in your experiments.[10]
Troubleshooting Guides
Problem 1: Low PUMA Knockdown Efficiency
| Possible Cause | Troubleshooting Step |
| Suboptimal Transfection Conditions | Optimize transfection parameters, including cell density, siRNA concentration, and the ratio of siRNA to transfection reagent.[12] Different cell lines may require different optimization. |
| Ineffective siRNA Sequence | Test multiple siRNA sequences targeting different regions of the PUMA mRNA. Not all sequences will be equally effective.[9] |
| siRNA Degradation | Ensure proper storage of siRNA stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Use nuclease-free reagents and consumables. |
| Incorrect Timing of Analysis | Perform a time-course experiment to determine the optimal time point for assessing PUMA mRNA and protein knockdown (typically 24-72 hours post-transfection).[12] |
| High Protein Stability | PUMA protein may have a long half-life. Even with efficient mRNA knockdown, protein levels may take longer to decrease. Extend the time course of your experiment to 96 hours.[12] |
Problem 2: Inconsistent or Unexpected Phenotypes
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | - Use a pool of at least three different PUMA siRNAs. - Perform a rescue experiment by re-introducing a siRNA-resistant PUMA construct. - Lower the siRNA concentration to the minimum effective dose.[8] |
| Cell Line-Specific Responses | The apoptotic threshold and signaling pathways can vary between cell lines. Confirm your findings in a second, relevant cell line. |
| Activation of Compensatory Pathways | Knockdown of PUMA might lead to the upregulation of other pro-apoptotic BH3-only proteins. Analyze the expression of related genes like Bim or Noxa. |
| Non-Specific Stress Response | The transfection process itself can induce a cellular stress response. Include a mock-transfected control (transfection reagent only) to assess this. |
Data Presentation: On-Target vs. Off-Target Effects
The following tables provide illustrative examples of how to quantify and present data on the on-target and off-target effects of this compound siRNA. Note: The data presented here is for illustrative purposes and does not represent actual experimental results.
Table 1: this compound siRNA On-Target Knockdown Efficiency
| siRNA Construct | Concentration (nM) | PUMA mRNA Level (% of Control) | PUMA Protein Level (% of Control) |
| PUMA siRNA 1 | 10 | 25% | 30% |
| PUMA siRNA 1 | 25 | 15% | 20% |
| PUMA siRNA 2 | 10 | 30% | 35% |
| PUMA siRNA 2 | 25 | 20% | 25% |
| Non-Targeting siRNA | 25 | 98% | 102% |
Table 2: Illustrative Off-Target Gene Regulation by this compound siRNA 1 (25 nM)
| Gene Symbol | Gene Name | Fold Change (mRNA) | Potential for Phenotypic Impact |
| BCL2L11 (Bim) | BCL2 like 11 | 1.8 (Upregulated) | High (Pro-apoptotic) |
| BIK | BCL2 interacting killer | 1.5 (Upregulated) | Moderate (Pro-apoptotic) |
| CASP8 | Caspase 8 | -1.2 (Downregulated) | High (Apoptosis execution) |
| TNFSF10 (TRAIL) | TNF superfamily member 10 | -1.4 (Downregulated) | Moderate (Extrinsic apoptosis) |
Experimental Protocols
Protocol 1: siRNA Transfection
This protocol provides a general guideline for siRNA transfection in a 6-well plate format. Optimization for specific cell lines is recommended.
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 mL of antibiotic-free growth medium. Cells should be 60-80% confluent at the time of transfection.
-
siRNA Preparation:
-
In a sterile microfuge tube, dilute 20-80 pmol of this compound siRNA into 100 µL of serum-free medium (e.g., Opti-MEM™).
-
In a separate tube, dilute 2-8 µL of a suitable lipid-based transfection reagent in 100 µL of serum-free medium.
-
-
Complex Formation: Add the diluted siRNA to the diluted transfection reagent, mix gently by pipetting, and incubate for 15-30 minutes at room temperature.
-
Transfection:
-
Wash the cells once with serum-free medium.
-
Add 0.8 mL of serum-free medium to the siRNA-lipid complex mixture.
-
Aspirate the medium from the cells and overlay the 1 mL siRNA-lipid complex mixture.
-
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.
-
Post-Transfection: Add 1 mL of growth medium containing 2x the normal serum and antibiotic concentration.
-
Analysis: Assay for PUMA knockdown at 24-72 hours post-transfection.
Protocol 2: Validation of PUMA Knockdown by qPCR
-
RNA Isolation: At the desired time point post-transfection, lyse the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for PUMA and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of PUMA mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control.
Protocol 3: Validation of PUMA Knockdown by Western Blot
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against PUMA overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
Mandatory Visualizations
Caption: The p53-PUMA signaling pathway leading to apoptosis.
Caption: Experimental workflow for this compound siRNA knockdown.
Caption: Logical workflow for troubleshooting low PUMA knockdown.
References
- 1. educationgroup.mit.edu [educationgroup.mit.edu]
- 2. BH3-Only Proapoptotic Bcl-2 Family Members Noxa and Puma Mediate Neural Precursor Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BH3-only proteins Puma and Bim are rate-limiting for γ-radiation– and glucocorticoid-induced apoptosis of lymphoid cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BH3-only protein Puma contributes to death of antigen-specific T cells during shutdown of an immune response to acute viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 9. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 10. Uncoupling of PUMA Expression and Apoptosis Contributes to Functional Heterogeneity in Renal Cell Carcinoma — Prognostic and Translational Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Optimizing PUMA BH3 Binding Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing conditions for PUMA BH3 binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical binding affinity of this compound for anti-apoptotic Bcl-2 family proteins?
The p53 up-regulated modulator of apoptosis (PUMA) is a potent pro-apoptotic BH3-only protein that binds promiscuously to anti-apoptotic Bcl-2 family proteins with high affinity.[1][2] The dissociation constants (Kd) are typically in the low nanomolar range.[1]
Binding Affinities of this compound for Anti-Apoptotic Proteins
| Anti-Apoptotic Protein | Reported Binding Affinity (Kd) | Assay Method |
| Mcl-1 | ≤50 nM | Stabilized Alpha-Helix of BCL2 (SAHB) Assay[3] |
| Bcl-xL | ≤50 nM | SAHB Assay[3] |
| Bak | 26 ± 5 nM (in 1% CHAPS) | Surface Plasmon Resonance[4] |
| Bak | 290 ± 130 nM (no detergent) | Surface Plasmon Resonance[4] |
Q2: How does PUMA binding to anti-apoptotic proteins trigger apoptosis?
PUMA can act as both a "sensitizer" and a "direct activator" in apoptosis.[5][6] As a sensitizer, it binds to and neutralizes anti-apoptotic proteins, releasing pro-apoptotic effector proteins like Bax and Bak.[5][7] As a direct activator, the this compound domain can directly engage Bax and Bak, leading to their oligomerization and the permeabilization of the mitochondrial outer membrane.[2][4]
PUMA-Mediated Apoptotic Signaling Pathway
Caption: PUMA-mediated apoptosis signaling pathway.
Troubleshooting Guides
Fluorescence Polarization (FP) Assays
Issue 1: Low fluorescence polarization signal or small assay window (ΔmP).
-
Possible Cause: The fluorescently labeled this compound peptide (tracer) concentration is not optimal.
-
Solution: Determine the optimal tracer concentration by performing a titration. Select the lowest concentration that provides a robust signal-to-noise ratio (at least 3x above buffer background).[8]
-
-
Possible Cause: The size difference between the tracer and the binding partner is insufficient.
-
Solution: Aim for at least a ten-fold difference in molecular weight between the tracer and the binding protein.[8]
-
-
Possible Cause: Suboptimal buffer conditions.
-
Solution: Optimize buffer components such as pH and additives. For example, including 0.1 mg/mL BSA and 0.01% NP40 in a HEPES buffer can improve the signal.[9]
-
-
Possible Cause: Impure reagents.
-
Solution: Use highly purified tracer (>90% labeled) and binder to minimize light scattering and competitive binding from unlabeled molecules.[8]
-
Issue 2: High background fluorescence.
-
Possible Cause: Contaminants in the buffer or assay components.
-
Solution: Use high-purity reagents and ensure cleanliness of all labware. Consider filtering buffers.[8]
-
-
Possible Cause: Non-specific binding of the tracer to the microplate.
-
Solution: Use non-binding microplate surfaces.[8]
-
Issue 3: Inconsistent results or poor Z' factor.
-
Possible Cause: Assay conditions are not stable.
-
Possible Cause: Photobleaching of the fluorophore.
-
Solution: Minimize the exposure of the tracer to excitation light.
-
Experimental Workflow for a Competitive FP Assay
Caption: Workflow for a competitive FP binding assay.
Surface Plasmon Resonance (SPR) Assays
Issue 1: High non-specific binding.
-
Possible Cause: Inappropriate running buffer.
-
Solution: Optimize the running buffer. Common components include HEPES, NaCl, and a surfactant like Tween-20 (e.g., 0.05%).[10][11] Including a non-specific binding reducer like carboxymethyl dextran (B179266) can also help.[12]
-
-
Possible Cause: The ligand surface is too dense.
-
Solution: Immobilize a lower density of the ligand on the sensor chip. For initial experiments, a high density (3000-5000 RU) can be used to ensure a detectable signal, which can then be optimized.[13]
-
Issue 2: No or weak binding signal.
-
Possible Cause: Inactive protein or peptide.
-
Solution: Ensure the purity and activity of both the immobilized ligand and the analyte in solution.
-
-
Possible Cause: Mass transport limitation.
-
Solution: Increase the flow rate of the analyte over the sensor surface.
-
Isothermal Titration Calorimetry (ITC) Assays
Issue 1: Poorly defined binding isotherm.
-
Possible Cause: Incorrect relative concentrations of protein and peptide.
-
Possible Cause: Mismatch in buffer composition between the syringe and the cell.
-
Solution: Ensure that the protein and peptide are in identical buffer solutions to minimize heats of dilution. Dialyze both components against the same buffer batch.
-
Issue 2: Low signal-to-noise ratio.
-
Possible Cause: The binding enthalpy (ΔH) is close to zero.
-
Solution: ITC may not be the ideal technique for this specific interaction. Consider alternative methods like SPR or FP.
-
-
Possible Cause: Air bubbles in the cell or syringe.
-
Solution: Thoroughly degas all solutions before loading them into the calorimeter.[15]
-
Experimental Protocols
Fluorescence Polarization (FP) Assay Protocol
-
Reagent Preparation :
-
Prepare a stock solution of fluorescently labeled this compound peptide (tracer) in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of the purified anti-apoptotic protein in the optimized assay buffer.
-
Prepare serial dilutions of the unlabeled competitor (this compound peptide or test compound).
-
-
Assay Plate Preparation :
-
Add the assay buffer to all wells of a low-binding microplate.
-
Add the tracer to all wells at its predetermined optimal concentration.
-
Add the anti-apoptotic protein to all wells except the "tracer only" controls.
-
Add the competitor dilutions to the appropriate wells. Include "no competitor" controls.
-
-
Incubation :
-
Incubate the plate at a stable temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.[9]
-
-
Measurement :
-
Measure the fluorescence polarization (in mP) using a plate reader equipped with the appropriate filters for the chosen fluorophore.[16]
-
-
Data Analysis :
-
Subtract the background mP values (wells with buffer and tracer only).
-
Plot the mP values against the log of the competitor concentration and fit the data to a suitable binding model to determine the IC50.
-
Surface Plasmon Resonance (SPR) Assay Protocol
-
Ligand Immobilization :
-
Activate the sensor chip surface (e.g., CM5 chip) using a mixture of EDC and NHS.[13]
-
Inject the purified protein (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to facilitate covalent coupling.[12]
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.[12]
-
-
Analyte Binding :
-
Prepare serial dilutions of the this compound peptide (analyte) in the optimized running buffer (e.g., HBS-EP).[12]
-
Inject the analyte dilutions over the immobilized ligand surface at a constant flow rate.
-
Include a buffer-only injection as a blank for double referencing.
-
-
Regeneration :
-
Data Analysis :
-
Subtract the reference surface signal and the buffer blank signal from the active surface signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation :
-
Dialyze the purified protein and the this compound peptide extensively against the same batch of ITC buffer (e.g., phosphate (B84403) or HEPES buffer, avoiding Tris due to its high ionization enthalpy).[15]
-
Degas both solutions thoroughly to prevent air bubbles.[15]
-
-
Instrument Setup :
-
Set the desired experimental temperature (e.g., 25°C).[15]
-
Load the protein solution into the sample cell and the peptide solution into the injection syringe.
-
-
Titration :
-
Perform a series of small, precisely measured injections of the peptide into the protein solution while monitoring the heat change.
-
-
Data Analysis :
-
Integrate the heat pulses from each injection and subtract the heat of dilution (determined from injecting the peptide into buffer alone).
-
Plot the resulting heat changes per mole of injectant against the molar ratio of the reactants.
-
Fit the binding isotherm to a suitable model to determine the binding stoichiometry (n), the binding constant (Ka), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[18]
-
References
- 1. Determinants of BH3 binding specificity for Mcl-1 vs. Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multimodal Interaction with BCL-2 Family Proteins Underlies the Pro-Apoptotic Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MCL-1 BH3 Helix is an Exclusive MCL-1 inhibitor and Apoptosis Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the BH3-only Protein Puma as a Direct Bak Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The carboxyl-terminal sequence of PUMA binds to both anti-apoptotic proteins and membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bax activation by the BH3-only protein Puma promotes cell dependence on antiapoptotic Bcl-2 family members - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The carboxyl-terminal sequence of PUMA binds to both anti-apoptotic proteins and membranes | eLife [elifesciences.org]
- 8. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 9. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 11. Protein-peptide Interaction by Surface Plasmon Resonance [en.bio-protocol.org]
- 12. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dhvi.duke.edu [dhvi.duke.edu]
- 14. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 15. edepot.wur.nl [edepot.wur.nl]
- 16. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 17. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural and ITC Characterization of Peptide‐Protein Binding: Thermodynamic Consequences of Cyclization Constraints, a Case Study on Vascular Endothelial Growth Factor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
preventing PUMA BH3 peptide aggregation in solution
Welcome to the technical support center for the PUMA BH3 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of the this compound peptide, with a specific focus on preventing its aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what is its biological role?
A1: The PUMA (p53 Upregulated Modulator of Apoptosis) BH3 peptide is a short peptide sequence derived from the BH3 domain of the PUMA protein. PUMA is a potent pro-apoptotic member of the Bcl-2 family.[1] The BH3 domain is essential for its function, as it allows PUMA to bind to anti-apoptotic Bcl-2 family proteins (like Bcl-xL, Bcl-2, and Mcl-1), thereby neutralizing their pro-survival activity and triggering the mitochondrial pathway of apoptosis, or programmed cell death.[1][2] PUMA is a key mediator in apoptosis induced by various cellular stresses, including DNA damage and growth factor withdrawal, and can be activated through both p53-dependent and -independent pathways.
Q2: What is the amino acid sequence of the this compound peptide commonly used in research?
A2: A commonly used sequence for the this compound peptide is a 20-amino acid peptide: EQWAREIGAQLRRMADDLNA .
Q3: Why is my this compound peptide aggregating in solution?
A3: Peptide aggregation is a common issue, particularly for sequences with a high proportion of hydrophobic residues.[3] Aggregation occurs when peptide molecules self-associate to form larger, often insoluble, structures.[4] Factors that can contribute to this compound peptide aggregation include:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[5]
-
pH: Peptides are often least soluble at their isoelectric point (pI), where the net charge is zero.[5]
-
Buffer Composition: The type and ionic strength of the buffer can influence peptide solubility and aggregation.[6]
-
Temperature: Elevated temperatures can sometimes promote aggregation.
-
Mechanical Stress: Agitation or stirring can sometimes induce aggregation.[5]
Q4: How can I prevent aggregation of my this compound peptide?
A4: Several strategies can be employed to prevent or minimize aggregation:
-
Optimize pH: Dissolve the peptide in a buffer with a pH that is at least one or two units away from its isoelectric point (pI). For basic peptides, use an acidic buffer, and for acidic peptides, use a basic buffer.
-
Use of Organic Solvents: For hydrophobic peptides like this compound, it is often recommended to first dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) and then slowly add the aqueous buffer to the desired concentration.
-
Inclusion of Excipients: Certain additives, known as excipients, can help to stabilize the peptide and prevent aggregation. These can include sugars (like sucrose (B13894) or trehalose), polyols, and non-ionic surfactants.[7]
-
Control Temperature: Store peptide solutions at low temperatures (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles.
-
Gentle Handling: Avoid vigorous vortexing or shaking. Gentle swirling or pipetting is preferred for mixing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve | The peptide is highly hydrophobic. The chosen solvent is inappropriate. | First, try dissolving a small aliquot of the peptide in a minimal amount of DMSO. Once dissolved, slowly add your aqueous buffer to the desired final concentration while gently mixing. Ensure the final DMSO concentration is compatible with your downstream assay. |
| Solution is cloudy or contains visible precipitates | The peptide has aggregated. The peptide concentration is too high for the chosen solvent. | Centrifuge the solution to pellet the aggregates. Use the supernatant for your experiment, and re-quantify the peptide concentration. For future preparations, try a lower final peptide concentration or add a stabilizing excipient (e.g., 0.01% Polysorbate 20). Consider re-dissolving in a stronger organic solvent and re-diluting. |
| Loss of peptide activity in assays | The peptide has aggregated into non-functional forms. The peptide has degraded. | Confirm the aggregation state using techniques like Dynamic Light Scattering (DLS). If aggregated, prepare fresh peptide solution using the anti-aggregation strategies mentioned in the FAQs. Ensure proper storage conditions (frozen, protected from light) to prevent degradation. |
| Inconsistent results between experiments | Variability in peptide stock preparation. Aggregation is occurring to different extents in different preparations. | Standardize your peptide dissolution protocol. Prepare a large, concentrated stock solution in an appropriate solvent (e.g., DMSO), aliquot it into single-use volumes, and store at -80°C. Thaw a fresh aliquot for each experiment. |
Data Presentation
The following tables provide illustrative quantitative data on how different conditions can affect this compound peptide aggregation, as would be measured by a Thioflavin T (ThT) assay (higher fluorescence indicates more aggregation) and Dynamic Light Scattering (DLS) (larger hydrodynamic radius indicates larger aggregates).
Table 1: Effect of pH on this compound Peptide Aggregation
| pH | Buffer System (50 mM) | ThT Fluorescence (Arbitrary Units) | Hydrodynamic Radius (nm) |
| 4.0 | Sodium Acetate (B1210297) | 150 | 15 |
| 5.5 | Sodium Acetate | 800 | 120 |
| 7.4 | Sodium Phosphate | 650 | 95 |
| 9.0 | Tris-HCl | 200 | 20 |
Note: This data is illustrative and demonstrates the general principle that peptide aggregation is often minimized at pH values away from the isoelectric point.
Table 2: Effect of Excipients on this compound Peptide Aggregation in PBS (pH 7.4)
| Excipient | Concentration | ThT Fluorescence (Arbitrary Units) | Hydrodynamic Radius (nm) |
| None | - | 650 | 95 |
| Sucrose | 5% (w/v) | 400 | 60 |
| L-Arginine | 50 mM | 350 | 50 |
| Polysorbate 20 | 0.01% (v/v) | 250 | 35 |
Note: This data is illustrative and shows the potential for common excipients to reduce peptide aggregation.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures. ThT dye exhibits enhanced fluorescence upon binding to these structures.
Materials:
-
This compound peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare the this compound peptide solution at the desired concentration in the assay buffer.
-
Add ThT from the stock solution to the peptide solution to a final concentration of 10-25 µM.
-
Pipette 100-200 µL of the peptide-ThT mixture into each well of the 96-well plate. Include control wells with buffer and ThT only (for background fluorescence).
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the fluorescence reader at a constant temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment. Shaking between reads can be included to promote aggregation.
-
Plot the fluorescence intensity against time to obtain an aggregation curve.
Protocol 2: Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.
Materials:
-
This compound peptide solution
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Prepare the this compound peptide solution in a filtered, high-purity buffer.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to remove any large, pre-existing aggregates or dust particles.
-
Carefully transfer the supernatant to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the experimental parameters, including temperature and data acquisition time.
-
Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the peptides and aggregates.
-
The software will analyze the data to generate a size distribution profile, providing the hydrodynamic radius of the species in solution. An increase in the average hydrodynamic radius over time or the appearance of a second population of larger particles is indicative of aggregation.[4][8]
Protocol 3: Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the morphology of peptide aggregates, allowing for the confirmation of fibril formation.
Materials:
-
Aggregated this compound peptide solution
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative stain solution (e.g., 2% uranyl acetate in water)
-
Filter paper
-
Pipettes
Procedure:
-
Apply a small drop (3-5 µL) of the peptide solution onto the surface of a TEM grid.
-
Allow the peptide to adsorb for 1-2 minutes.
-
Wick away the excess liquid from the edge of the grid using a piece of filter paper.
-
Wash the grid by briefly floating it on a drop of deionized water.
-
Apply a drop of the negative stain solution to the grid for 1-2 minutes.
-
Wick away the excess stain.
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope. Fibrillar aggregates will appear as long, unbranched filaments.
Signaling Pathways and Experimental Workflows
Caption: PUMA-mediated apoptotic signaling pathway.
Caption: Workflow for troubleshooting this compound peptide solubility.
References
- 1. This compound peptide [novoprolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. medium.com [medium.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thioflavin T templates amyloid β(1-40) conformation and aggregation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
PUMA BH3 Domain Cloning and Mutagenesis Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the cloning and site-directed mutagenesis of the PUMA BH3 domain.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Guides
This section addresses specific issues that may arise during the cloning and mutagenesis of the this compound domain, presented in a question-and-answer format.
I. Site-Directed Mutagenesis PCR
Question: Why did my site-directed mutagenesis PCR fail (no visible band on the gel)?
Answer: A failed PCR is a common issue with several potential causes. Here’s a systematic approach to troubleshooting:
-
Primer Design: Poor primer design is a frequent culprit. Ensure your primers are between 25-45 bases in length with a melting temperature (Tm) ≥ 78°C. The desired mutation should be centrally located with at least 10-15 complementary bases on both sides. The GC content should be at least 40%, and the primers should terminate in a G or C.
-
Template DNA Quality and Quantity: The quality of your plasmid template is crucial. Use freshly prepared plasmid DNA to avoid issues from repeated freeze-thaw cycles. Too much template DNA can inhibit the PCR reaction; a range of 5-50 ng per 50 µL reaction is recommended.
-
PCR Cycling Conditions:
-
Annealing Temperature: This is a critical parameter. If the temperature is too high, the primers won't anneal efficiently. If it's too low, you may get non-specific products. A gradient PCR can be used to optimize this.
-
Extension Time: Ensure the extension time is sufficient for the polymerase to replicate the entire plasmid. A general guideline is 1 minute per kb of plasmid length.
-
Number of Cycles: For site-directed mutagenesis, fewer cycles (typically 12-18) are recommended to prevent the accumulation of random mutations.
-
-
Polymerase Activity: Ensure you are using a high-fidelity polymerase (e.g., Pfu or Q5) to minimize errors. Also, check the expiration date and proper storage of the enzyme.
Question: My sequencing results show wild-type sequence or no mutation. What went wrong?
Answer: This indicates that the parental (non-mutated) plasmid was not effectively eliminated.
-
Inefficient DpnI Digestion: The DpnI enzyme is used to digest the methylated parental DNA, leaving the newly synthesized, unmethylated (mutant) DNA intact.
-
Ensure your template plasmid was isolated from a dam+ E. coli strain (most common cloning strains like DH5α are dam+).
-
Increase the DpnI digestion time to at least 2 hours at 37°C.
-
Ensure the DpnI enzyme is active and not expired.
-
-
Low PCR Efficiency: If the PCR amplification of the mutant plasmid is inefficient, the parental plasmid will be in vast excess, leading to a higher background of wild-type colonies after transformation. Optimize your PCR conditions as described above.
-
Too Much Template DNA: Using an excessive amount of template DNA can lead to incomplete DpnI digestion.
II. Bacterial Transformation
Question: I have no or very few colonies on my plate after transformation. What is the issue?
Answer: Low transformation efficiency is a common problem. Consider the following:
-
Competent Cells: The competency of your E. coli is paramount.
-
Use commercially available competent cells with a known high transformation efficiency (>1 x 10⁸ cfu/µg).
-
If preparing your own, ensure the protocol is followed meticulously.
-
Avoid repeated freeze-thaw cycles of competent cells. Thaw on ice and use immediately.
-
-
Heat Shock Step: This step is critical for DNA uptake.
-
Ensure the water bath is at exactly 42°C.
-
The duration of the heat shock is typically 30-90 seconds; follow the protocol for your specific competent cells.
-
-
DNA Quality and Quantity:
-
Impurities in your DNA preparation (e.g., salts, ethanol, detergents) can inhibit transformation. Purify your DNA post-DpnI digestion if necessary.
-
The volume of the mutagenesis reaction added to the competent cells should not exceed 10% of the cell volume.
-
-
Antibiotic Selection: Double-check that you are using the correct antibiotic at the appropriate concentration for your plasmid. Ensure the antibiotic in your plates is not expired.
-
Recovery Step: After heat shock, a recovery period in antibiotic-free medium (like SOC) at 37°C for 1 hour is crucial for the expression of the antibiotic resistance gene before plating.
Question: My sequencing results show unintended mutations or frameshifts. Why did this happen?
Answer: Unintended mutations are a serious concern. Here are the likely causes:
-
Low-Fidelity Polymerase: Using a non-proofreading polymerase (like Taq) for site-directed mutagenesis will introduce errors. Always use a high-fidelity polymerase.
-
Excessive PCR Cycles: Increasing the number of PCR cycles beyond the recommended 18 raises the probability of random mutations.
-
Primer Synthesis Errors: While less common, errors can occur during oligonucleotide synthesis. If the problem persists with new primers, consider ordering PAGE-purified primers.
-
Contaminated Template DNA: Ensure your template plasmid stock is pure and sequence-verified.
Frequently Asked Questions (FAQs)
Q1: What is the function of the this compound domain? A1: The PUMA (p53 Upregulated Modulator of Apoptosis) protein is a potent pro-apoptotic member of the Bcl-2 family.[1][2] Its function is mediated by its Bcl-2 homology 3 (BH3) domain.[1] The this compound domain can bind to and antagonize anti-apoptotic Bcl-2 family proteins (like Bcl-2 and Bcl-xL), thereby promoting apoptosis.[1][2] This interaction can lead to the activation of the pro-apoptotic effector proteins BAX and BAK.[2]
Q2: Why would I want to perform mutagenesis on the this compound domain? A2: Mutagenesis of the this compound domain is a powerful tool to study the structure-function relationships of this critical protein interaction. By altering specific amino acid residues, researchers can identify key residues responsible for binding to anti-apoptotic proteins, investigate the molecular basis of binding specificity, and modulate the pro-apoptotic activity of PUMA.
Q3: What are some key residues in the this compound domain that are often targeted for mutagenesis? A3: Mutagenesis studies often focus on conserved hydrophobic residues within the BH3 domain, as these are critical for insertion into the hydrophobic groove of anti-apoptotic Bcl-2 proteins. Additionally, charged residues flanking the hydrophobic core can be mutated to investigate their role in binding specificity and affinity.
Q4: Can I express the this compound domain alone in E. coli? A4: Yes, the this compound domain, being a small peptide, can be expressed in E. coli, often as a fusion protein (e.g., with GST or a His-tag) to aid in purification and improve stability. However, optimizing expression conditions may be necessary to prevent degradation and achieve good yields.
Q5: What is the purpose of the DpnI digestion step in the QuikChange™ site-directed mutagenesis protocol? A5: The DpnI restriction enzyme specifically recognizes and cleaves methylated GATC sequences. Plasmid DNA isolated from most common E. coli strains is methylated, while DNA synthesized in vitro by PCR is not. Therefore, after the mutagenesis PCR, DpnI is added to selectively digest the original, methylated parental plasmid template, leaving the newly synthesized, unmethylated plasmid containing the desired mutation intact.
Quantitative Data Summary
The following tables summarize typical quantitative data encountered during this compound cloning and mutagenesis experiments. These values can serve as a benchmark for your own experiments.
Table 1: Site-Directed Mutagenesis and Transformation Efficiencies
| Parameter | Typical Range | Notes |
| Mutagenesis Efficiency | >80% | Percentage of colonies containing the desired mutation. Can be lower with multiple mutations. |
| Transformation Efficiency (Chemically Competent Cells) | 1 x 10⁶ - 1 x 10⁹ cfu/µg | For routine cloning of supercoiled plasmids. Lower for ligation products. |
| Transformation Efficiency (Electrocompetent Cells) | >1 x 10¹⁰ cfu/µg | Recommended for large plasmids or difficult cloning. |
Table 2: this compound Domain Protein Expression and Binding Affinity
| Parameter | Typical Range/Value | Notes |
| Protein Yield in E. coli | 1-10 mg/L of culture | Highly variable depending on the construct, expression system, and purification protocol. |
| Binding Affinity (Kd) to Bcl-xL | 2-30 nM | Dissociation constant, indicating a high-affinity interaction. |
| Binding Affinity (Kd) to Bak | ~26 nM | Indicates a direct and high-affinity interaction.[3] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis using the QuikChange™ Method
This protocol is adapted from the Agilent QuikChange™ Site-Directed Mutagenesis Kit manual.
-
Primer Design: Design two complementary mutagenic primers, 25-45 bases in length, with the desired mutation in the center. The primers should have a calculated melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
PCR Reaction Setup: In a PCR tube, combine the following on ice:
-
5 µL of 10x reaction buffer
-
10-50 ng of dsDNA template plasmid
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of dNTP mix
-
ddH₂O to a final volume of 50 µL
-
1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 30 seconds
-
12-18 Cycles:
-
95°C for 30 seconds
-
55°C for 1 minute
-
68°C for 1 minute/kb of plasmid length
-
-
Final Extension: 68°C for 5 minutes
-
-
DpnI Digestion:
-
Cool the reaction to ≤37°C.
-
Add 1 µL of DpnI restriction enzyme (10 U/µL) directly to the amplification reaction.
-
Gently mix and incubate at 37°C for at least 1-2 hours to digest the parental template DNA.
-
-
Transformation:
-
Transform competent E. coli cells with 1-2 µL of the DpnI-treated DNA using the heat shock protocol below.
-
Protocol 2: Heat Shock Transformation of E. coli
-
Thaw Cells: Thaw a 50 µL aliquot of chemically competent E. coli cells on ice.
-
Add DNA: Add 1-2 µL of the DpnI-treated plasmid DNA to the thawed cells. Gently flick the tube to mix.
-
Incubate on Ice: Incubate the cell/DNA mixture on ice for 30 minutes.[4]
-
Heat Shock: Transfer the tube to a 42°C water bath for exactly 45 seconds. Do not shake.[5][6]
-
Recovery on Ice: Immediately place the tube back on ice for 2 minutes.[6]
-
Outgrowth: Add 950 µL of pre-warmed SOC medium (without antibiotics) to the tube.
-
Incubate: Incubate the tube at 37°C for 1 hour with shaking (225-250 rpm).[4]
-
Plating: Spread 50-100 µL of the transformation mixture onto a pre-warmed LB agar (B569324) plate containing the appropriate antibiotic.
-
Incubate Plate: Incubate the plate overnight (16-18 hours) at 37°C.
Signaling Pathways and Workflows
PUMA-Mediated Apoptotic Signaling Pathway
The following diagram illustrates the central role of PUMA in the intrinsic apoptosis pathway, often initiated by cellular stress and the tumor suppressor p53.
Caption: PUMA-mediated intrinsic apoptosis pathway.
Experimental Workflow for this compound Mutagenesis
This workflow outlines the key steps from designing a mutation in the this compound domain to verifying the final mutated plasmid.
Caption: Workflow for this compound site-directed mutagenesis.
Troubleshooting Logic Flowchart
This diagram provides a logical sequence of steps to diagnose and solve common issues encountered during the cloning and mutagenesis workflow.
Caption: Troubleshooting flowchart for cloning/mutagenesis.
References
- 1. The multifaceted role of PUMA in cell death pathways: its therapeutic potential across cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BH3-Only Proteins Noxa and Puma Are Key Regulators of Induced Apoptosis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Screening for PUMA BH3 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers screening for small molecule inhibitors that mimic the PUMA BH3 domain to target anti-apoptotic Bcl-2 family proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a this compound mimetic?
A this compound mimetic is a small molecule designed to mimic the BH3 domain of the PUMA (p53 Upregulated Modulator of Apoptosis) protein.[1][2] PUMA is a potent pro-apoptotic "BH3-only" protein that can bind to and inhibit all known anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1).[1][3][4][5] The primary mechanism of a this compound mimetic is to occupy the hydrophobic groove on these anti-apoptotic proteins, thereby preventing them from sequestering pro-apoptotic effector proteins like BAX and BAK.[1] This "release" of BAX and BAK allows them to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, caspase activation and apoptosis.[1][6]
Q2: Why is it challenging to develop selective this compound mimetics?
The primary challenge lies in the inherent nature of PUMA itself and the structure of its targets. PUMA is a "pan-selective" BH3-only protein, meaning its BH3 domain can bind with high affinity to multiple anti-apoptotic Bcl-2 family proteins.[3][7] Developing a small molecule that selectively inhibits only one of these interactions while mimicking PUMA is difficult due to the high degree of structural similarity in the BH3-binding grooves across the anti-apoptotic Bcl-2 family.[8] Furthermore, some BH3-only proteins, including PUMA, can resist displacement by inhibitors through a "double-bolt locking" mechanism, which involves a second binding interface outside the canonical BH3 groove.[8][9]
Q3: What are the essential control experiments in a screening campaign for this compound mimetics?
Several control experiments are critical to ensure the validity of your screening results:
-
BAX/BAK Double-Knockout (DKO) Cells: Use BAX/BAK DKO cell lines to distinguish true BH3 mimetics from compounds that induce cell death through off-target, Bcl-2-independent mechanisms.[6][10] An authentic BH3 mimetic should not be cytotoxic to these cells.[6][11]
-
Non-binding Control Compounds: Include structurally similar but inactive compounds to control for non-specific effects.
-
Cell-free vs. Cell-based Assays: Correlate results from cell-free binding assays (e.g., Fluorescence Polarization) with cell-based apoptosis assays to confirm that binding affinity translates to cellular activity.[10]
-
Counterscreens: Employ counterscreens to identify and eliminate false positives, such as compounds that interfere with the detection method (e.g., auto-fluorescence) or induce apoptosis through irrelevant pathways.[12]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the PUMA-mediated apoptotic pathway and a typical experimental workflow for screening this compound inhibitors.
Troubleshooting Guide
Problem 1: High hit rate in the primary screen, but low confirmation rate in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Assay Interference: Compounds may be interfering with the primary assay format (e.g., auto-fluorescence in a Fluorescence Polarization assay). | 1. Run a counterscreen with the library against the assay components without the target protein to identify interfering compounds. 2. Re-test hits in an orthogonal, label-free assay like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). |
| Poor Cell Permeability: Hits identified in a cell-free assay may not be able to cross the cell membrane to reach their intracellular target. | 1. Analyze the physicochemical properties (e.g., LogP, molecular weight) of the hit compounds. 2. Perform cellular uptake assays to confirm compound penetration. |
| Off-Target Cytotoxicity: Compounds may be killing cells through a mechanism unrelated to Bcl-2 family inhibition. | 1. Test hits in BAX/BAK double-knockout (DKO) cells. True BH3 mimetics should not be active in these cells.[6] 2. Perform mechanism of action studies, such as measuring cytochrome c release, to confirm on-target activity.[6][10] |
Problem 2: Identified inhibitor shows activity in wild-type cells but also in BAX/BAK DKO cells.
| Possible Cause | Troubleshooting Steps |
| BAX/BAK-Independent Apoptosis: The compound is inducing apoptosis through an off-target mechanism that circumvents the Bcl-2 family.[10] Some putative BH3 mimetics have been shown to cause rapid cytochrome c release without loss of mitochondrial membrane potential.[10] | 1. This compound is not a true BH3 mimetic and should be deprioritized.[11] 2. Investigate the alternative mechanism if it is of scientific interest, but do not classify the compound as a this compound inhibitor. |
| Induction of NOXA: Some compounds have been found to indirectly target Mcl-1 by inducing the expression of the BH3-only protein NOXA, which then neutralizes Mcl-1.[10] This effect may not be strictly dependent on BAX/BAK for all downstream consequences. | 1. Use RT-qPCR or Western blot to measure NOXA expression levels in cells treated with your compound. 2. If NOXA is induced, the compound is not a direct inhibitor and is acting through an indirect mechanism. |
Problem 3: An inhibitor binds potently to the target protein in vitro but has weak cellular activity.
| Possible Cause | Troubleshooting Steps |
| "Double-Bolt Locking" Resistance: PUMA can engage with anti-apoptotic proteins through both its BH3 domain and a C-terminal sequence, making it resistant to displacement by compounds that only target the BH3 groove.[8][9] | 1. This is an inherent challenge of targeting this interaction. Consider if the cellular context has high levels of PUMA. 2. Structural biology studies (e.g., X-ray crystallography, NMR) may be needed to identify additional binding pockets for rational drug design. |
| High Protein Binding: The compound may be binding extensively to plasma proteins in the cell culture media, reducing its free concentration. | 1. Measure the fraction of compound bound to serum proteins. 2. Repeat cellular assays in low-serum or serum-free media if possible. |
| Rapid Metabolism or Efflux: The compound may be rapidly metabolized by the cells or actively pumped out by efflux transporters like P-glycoprotein.[13] | 1. Perform metabolic stability assays using liver microsomes or hepatocytes. 2. Use efflux pump inhibitors (e.g., verapamil) in co-treatment studies to see if cellular potency is restored. |
Quantitative Data Summary
The following table summarizes representative quantitative data for BH3 mimetic interactions. Note that direct inhibitors of PUMA itself are not common; the field focuses on mimicking the this compound domain to inhibit its anti-apoptotic binding partners.
| Compound/Peptide | Target(s) | Assay Type | Affinity (Ki, Kd, or IC50) | Reference |
| PUMA SAHBA1 | Bcl-xL | Fluorescence Polarization | 2.6 - 13 nM | [14] |
| FS2 Peptide | Bfl-1 | Not Specified | ~50 nM | [15] |
| TW-37 | Bcl-2, Bcl-xL, Mcl-1 | Not Specified | >10 µM (for off-target effects) | [16] |
| MIM1 | Mcl-1 | Not Specified | >10 µM (for BAK-dependent apoptosis) | [16] |
| ABT-199 (Venetoclax) | Bcl-2 | Not Specified | FDA-approved drug | [10] |
| ABT-263 (Navitoclax) | Bcl-2, Bcl-xL, Bcl-w | Not Specified | Clinical trial candidate | [16] |
Key Experimental Protocols
Fluorescence Polarization (FP) Assay for Protein-Protein Interaction
Objective: To quantitatively measure the binding affinity of a test compound for a target anti-apoptotic protein by assessing the displacement of a fluorescently-labeled this compound peptide.
Methodology:
-
Reagents:
-
Purified recombinant anti-apoptotic protein (e.g., Bcl-xL, Mcl-1).
-
Fluorescently-labeled this compound peptide (e.g., FITC-PUMA BH3).
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., PBS, 0.01% Triton X-100).
-
-
Procedure:
-
In a black, low-volume 384-well plate, add the fluorescently-labeled this compound peptide at a constant concentration (typically at or below its Kd for the target protein).
-
Add the target anti-apoptotic protein at a concentration that results in a significant polarization signal (typically ~70-80% of maximal binding).
-
Add serial dilutions of the test compound. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (high concentration of unlabeled this compound peptide).
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The decrease in polarization is proportional to the displacement of the fluorescent peptide.
-
Plot the polarization signal against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
BH3 Profiling for Mitochondrial Apoptotic Priming
Objective: To determine if a compound induces mitochondrial outer membrane permeabilization (MOMP) in a BAX/BAK-dependent manner.[6]
Methodology:
-
Reagents:
-
Cell lines of interest (e.g., cancer cell line, wild-type and BAX/BAK DKO control cells).
-
Digitonin (B1670571) for cell permeabilization.
-
Mitochondrial isolation buffer.
-
Anti-cytochrome c antibody conjugated to a fluorophore.
-
Test compounds.
-
-
Procedure:
-
Harvest and wash cells, then resuspend in mitochondrial isolation buffer.
-
Permeabilize the plasma membrane with a low concentration of digitonin to release cytosolic contents but leave mitochondrial membranes intact.
-
Add serial dilutions of the test compound to the permeabilized cells. Include positive controls (e.g., BIM BH3 peptide) and negative controls (DMSO).
-
Incubate to allow for MOMP.
-
Fix the cells and stain for cytochrome c using a fluorescently-labeled antibody.
-
Analyze by flow cytometry to quantify the percentage of cells that have lost mitochondrial cytochrome c.
-
-
Data Analysis:
-
An increase in the population of cytochrome c-negative cells indicates MOMP.
-
Compare the dose-response between wild-type and BAX/BAK DKO cells. A true BH3 mimetic will induce MOMP in wild-type cells but not in DKO cells.[6]
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with a test compound.
Methodology:
-
Reagents:
-
Cell lines of interest.
-
Test compounds.
-
Annexin V conjugated to a fluorophore (e.g., FITC, APC).
-
Propidium Iodide (PI) or other viability dye (e.g., DAPI, Hoechst).
-
Annexin V binding buffer.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compound for a specified time (e.g., 24, 48, or 72 hours).
-
Harvest both adherent and floating cells.
-
Wash cells with PBS and resuspend in Annexin V binding buffer.
-
Add fluorescently-labeled Annexin V and PI to the cells.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze immediately by flow cytometry.
-
-
Data Analysis:
-
Quantify four cell populations:
-
Viable cells (Annexin V- / PI-).
-
Early apoptotic cells (Annexin V+ / PI-).
-
Late apoptotic/necrotic cells (Annexin V+ / PI+).
-
Necrotic cells (Annexin V- / PI+).
-
-
Calculate the total percentage of apoptotic cells (early + late) and plot against compound concentration to determine the EC50.
-
References
- 1. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Small-Molecule PUMA Inhibitors for Mitigating Radiation-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of small-molecule PUMA inhibitors for mitigating radiation-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BH3 profiling discriminates on-target small molecule BH3 mimetics from putative mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting the BCL2 Family: Advances and Challenges in BH3 Mimetic-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multimodal Interaction with BCL-2 Family Proteins Underlies the Pro-Apoptotic Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epistatic mutations in this compound drive an alternate binding mode to potently and selectively inhibit anti-apoptotic Bfl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oatext.com [oatext.com]
improving signal-to-noise in PUMA BH3 immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their PUMA BH3 immunofluorescence experiments and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the typical subcellular localization of this compound, and how might this affect my immunofluorescence results?
A1: PUMA (p53 upregulated modulator of apoptosis) is a BH3-only protein that can be found in both the cytoplasm and mitochondria.[1] Its localization can be dynamic and dependent on the cellular context and apoptotic state. In healthy cells, PUMA may be primarily cytosolic.[1] Upon induction of apoptosis, PUMA can translocate to the mitochondria to initiate the intrinsic apoptotic pathway.[1] This dual localization is a critical consideration for your immunofluorescence experiment. If you expect to see mitochondrial localization, ensure your permeabilization protocol is sufficient to allow antibody access to the mitochondrial membrane.
Q2: PUMA expression is often low in unstressed cells. How can I ensure I am staining for PUMA at the right time?
A2: PUMA expression is often induced by various cellular stresses, including DNA damage, growth factor withdrawal, and endoplasmic reticulum (ER) stress, frequently in a p53-dependent or independent manner.[2][3][4] To enhance your signal, it is advisable to include a positive control where cells are treated with a known inducer of apoptosis (e.g., etoposide, UV radiation) to upregulate PUMA expression. Performing a time-course experiment after treatment can also help identify the optimal time point for detecting peak PUMA expression.
Q3: Are there different isoforms of PUMA I should be aware of?
A3: Yes, there are two main isoforms of PUMA, PUMA-α and PUMA-β, both of which contain the critical BH3 domain and are involved in apoptosis.[2] When selecting a primary antibody, it is important to check the manufacturer's datasheet to determine which isoform(s) the antibody is designed to recognize. The choice of antibody may be critical depending on the specific research question and the relative expression of the isoforms in your experimental system.
Q4: How do I validate the specificity of my this compound antibody?
A4: Antibody validation is crucial for reliable immunofluorescence data. An ideal negative control is to use cells from a PUMA knockout mouse or a cell line where PUMA has been knocked down using siRNA or CRISPR.[5][6] If these are not available, you can perform a peptide block assay by pre-incubating the antibody with the immunizing peptide to compete for antibody binding sites. Additionally, comparing your staining pattern with published literature and ensuring it aligns with the expected subcellular localization can provide further confidence in your antibody's specificity.
Troubleshooting Guide
Weak or No Signal
| Possible Cause | Recommendation |
| Low PUMA Expression | Induce apoptosis with a known stimulus (e.g., etoposide, UV irradiation) to upregulate PUMA expression. Perform a time-course experiment to determine peak expression. |
| Suboptimal Primary Antibody Concentration | Perform an antibody titration to determine the optimal concentration. Start with the manufacturer's recommended dilution and test a range of dilutions around it. |
| Inefficient Permeabilization | PUMA can be cytosolic and mitochondrial. For mitochondrial staining, ensure your permeabilization agent (e.g., Triton X-100, digitonin) and incubation time are sufficient. Consider a stronger permeabilization method if necessary. |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). Use a fresh, high-quality secondary antibody. |
| Photobleaching | Minimize exposure of the fluorophore-conjugated antibody and stained slides to light. Use an anti-fade mounting medium. |
High Background
| Possible Cause | Recommendation |
| Non-specific Primary Antibody Binding | Increase the concentration of blocking serum (e.g., from 5% to 10%) or try a different blocking agent (e.g., bovine serum albumin, BSA). Ensure the blocking serum is from a different species than the primary antibody. |
| Non-specific Secondary Antibody Binding | Perform a secondary antibody-only control (omit the primary antibody) to check for non-specific binding. If background is high, consider pre-adsorbing the secondary antibody or using a different one. |
| Autofluorescence | Examine an unstained sample under the microscope to assess the level of autofluorescence. Use a commercial autofluorescence quenching reagent if necessary. Aldehyde-based fixatives can increase autofluorescence; consider shorter fixation times or alternative fixatives like methanol (B129727). |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies. |
| Primary Antibody Concentration Too High | Titrate the primary antibody to a lower concentration. High concentrations can lead to non-specific binding. |
Incorrect Subcellular Localization
| Possible Cause | Recommendation |
| Cell Health and Apoptotic State | PUMA's localization is dynamic. Ensure your experimental conditions are consistent. Compare staining in both healthy and apoptotic cells to observe any shifts in localization from the cytoplasm to the mitochondria. |
| Fixation Artifacts | The choice of fixative can impact protein localization. Paraformaldehyde (PFA) is a common choice, but methanol fixation can sometimes be advantageous for certain epitopes. Test different fixation methods. |
| Antibody Epitope Accessibility | The epitope recognized by your antibody might be masked in certain subcellular compartments. Antigen retrieval techniques (e.g., heat-induced epitope retrieval) may be necessary, although they are more common in immunohistochemistry. |
Experimental Protocols & Data
Recommended this compound Immunofluorescence Protocol
This protocol provides a general guideline. Optimization of incubation times, antibody concentrations, and buffers may be required for your specific cell type and experimental conditions.
-
Cell Preparation:
-
Culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
(Optional) Treat cells with an apoptosis-inducing agent to upregulate PUMA expression. Include an untreated control.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This will permeabilize both the plasma and mitochondrial membranes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells in a blocking buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody in the blocking buffer to its optimal concentration (see table below for examples).
-
Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the coverslips with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
(Optional) Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.
-
Quantitative Data from Published Studies
| Primary Antibody | Dilution | Cell/Tissue Type | Fixation | Permeabilization | Reference |
| Rabbit anti-PUMA | 1:400 | MCF-7 cells | 4% PFA | 0.1% Triton X-100 | --INVALID-LINK-- |
| Rabbit anti-PUMA | Not specified | Mouse Liver | Formalin | Not specified | --INVALID-LINK-- |
| Rabbit anti-PUMA | Not specified | Mouse Spinal Cord | 4% PFA | 0.3% Triton X-100 | --INVALID-LINK-- |
Visual Guides
Caption: this compound signaling pathway in apoptosis.
Caption: Experimental workflow for this compound immunofluorescence.
Caption: Troubleshooting logic for this compound immunofluorescence.
References
- 1. PUMA is directly activated by NF-κB and contributes to TNF-α-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puma Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Puma Antibody (Rodent Specific) | Cell Signaling Technology [cellsignal.jp]
- 4. Puma cooperates with Bim, the rate-limiting BH3-only protein in cell death during lymphocyte development, in apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PUMA-mediated apoptosis drives chemical hepatocarcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PUMA Suppresses Intestinal Tumorigenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PUMA BH3 Knockdown Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers conducting PUMA (p53 upregulated modulator of apoptosis) BH3 knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for a PUMA knockdown experiment?
A1: Proper controls are critical for validating the specificity of your PUMA knockdown and its downstream effects.
-
Negative Controls:
-
Non-targeting siRNA/shRNA: A scrambled sequence that does not target any known gene in the experimental model is the most crucial negative control.[1] This helps to distinguish the effects of PUMA knockdown from non-specific effects of the transfection or transduction process.
-
Untreated/Vehicle Control: This sample is not exposed to the siRNA/shRNA or transfection reagent and serves as a baseline for cell viability and PUMA expression.
-
-
Positive Controls:
-
PUMA-targeting siRNA/shRNA: A previously validated siRNA or shRNA sequence known to efficiently knockdown PUMA can serve as a positive control for the knockdown procedure itself.
-
Apoptosis Induction Control: Treatment with a known apoptosis-inducing agent (e.g., etoposide, staurosporine) can be used as a positive control for the apoptosis assay.[2][3] This ensures that the assay is working correctly.
-
Q2: How can I verify the efficiency of my PUMA knockdown?
A2: Knockdown efficiency should be confirmed at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qRT-PCR): Measures the level of PUMA mRNA. A significant reduction in PUMA mRNA in your knockdown samples compared to the negative control indicates successful transcript-level silencing.
-
Western Blotting: Detects the amount of PUMA protein. This is the most direct way to confirm that the knockdown of the mRNA has resulted in a decrease in the functional protein.[4][5] An antibody specific to PUMA should be used.[6]
Q3: My cells are showing high levels of apoptosis in the negative control group. What could be the cause?
A3: High background apoptosis in negative controls can be due to several factors:
-
Cell Culture Conditions: Suboptimal cell culture conditions, such as nutrient deprivation, over-confluence, or contamination, can induce stress and apoptosis.[7]
-
Transfection Reagent Toxicity: Some transfection reagents can be toxic to cells, leading to non-specific cell death. It's important to optimize the concentration of the transfection reagent.
-
Off-target Effects of Control siRNA/shRNA: Although designed to be non-targeting, some scrambled sequences can have unintended off-target effects.[1] If this is suspected, it is advisable to test a different non-targeting sequence.
-
Mechanical Stress: The process of cell handling during transfection, such as trypsinization, can cause cell damage and induce apoptosis.[7]
Q4: I've successfully knocked down PUMA, but I don't see a significant decrease in apoptosis. What are the possible reasons?
A4: Several factors could explain this observation:
-
Redundant Apoptotic Pathways: Cells can have multiple, redundant pathways for apoptosis. Even with PUMA knocked down, other pro-apoptotic proteins (e.g., Bim, Noxa) might compensate and induce cell death.[8][9]
-
p53-Independent Apoptosis: PUMA is a key mediator of p53-dependent apoptosis.[10][11][12] If the apoptotic stimulus you are using acts through a p53-independent pathway that does not heavily rely on PUMA, the effect of its knockdown might be minimal.
-
Timing of the Assay: The peak of apoptosis can vary depending on the cell type and the stimulus. You may need to perform a time-course experiment to determine the optimal time point to assess apoptosis after knockdown and treatment.
-
Incomplete Knockdown: Even with a good knockdown efficiency, the remaining residual PUMA protein might be sufficient to trigger apoptosis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Knockdown Efficiency | 1. Suboptimal siRNA/shRNA concentration.2. Inefficient transfection/transduction.3. Degradation of siRNA/shRNA. | 1. Perform a dose-response experiment to find the optimal concentration.2. Optimize the transfection protocol (e.g., cell density, reagent-to-nucleic acid ratio). For shRNA, consider using lentiviral vectors for higher efficiency.[13]3. Ensure proper storage and handling of siRNA/shRNA. |
| Off-Target Effects | The siRNA/shRNA sequence is affecting other genes besides PUMA.[1] | 1. Use a pool of multiple siRNAs targeting different regions of the PUMA mRNA.[14][15]2. Perform a rescue experiment by re-introducing a version of the PUMA gene that is resistant to your siRNA/shRNA. If the phenotype is reversed, it confirms the specificity of the knockdown.3. Use at least two different siRNA/shRNA sequences targeting PUMA to ensure the observed phenotype is consistent.[5] |
| Inconsistent Results | 1. Variation in cell density at the time of transfection.2. Inconsistent incubation times.3. Passage number of cells. | 1. Ensure a consistent number of cells are seeded for each experiment.2. Strictly adhere to the optimized incubation times for transfection and treatment.3. Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
| High Cell Death in All Groups | 1. Transfection reagent toxicity.2. Contamination of cell culture. | 1. Titrate the transfection reagent to the lowest effective concentration.2. Regularly check cell cultures for any signs of contamination. |
Experimental Protocols
siRNA Transfection for PUMA Knockdown
This protocol provides a general guideline for siRNA transfection. Optimization for specific cell lines is recommended.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
siRNA Preparation: Dilute the PUMA-targeting siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent (e.g., Lipofectamine) in serum-free medium and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined experimentally.
-
Validation: After incubation, harvest the cells to assess PUMA knockdown efficiency by qRT-PCR and Western blotting.
Western Blotting for PUMA Protein Detection
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[16]
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PUMA overnight at 4°C.[6][16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[16] A loading control like β-actin or GAPDH should also be probed to ensure equal protein loading.[16]
Annexin V Apoptosis Assay
This assay is used to detect early-stage apoptosis.
-
Cell Harvesting: After PUMA knockdown and apoptotic stimulus treatment, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[17]
-
Staining: Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.[18]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17][19]
-
Analysis: Analyze the stained cells by flow cytometry.[18]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantitative Data Summary
| Experiment | Control Group | PUMA Knockdown Group | Outcome | Reference |
| Cytokine-Induced Apoptosis | Control siRNA | PUMA siRNA | ~50% reduction in apoptosis | [20] |
| Serum Starvation-Induced Apoptosis | Control shRNA | PUMA shRNA | Significant protection against apoptosis | [5] |
| TNF-α-induced Apoptosis (with Bcl-XL knockdown) | Wild-type cells | PUMA-KO cells | Significantly reduced apoptosis in PUMA-KO cells | [21] |
| Cisplatin + MK2206 Induced Apoptosis | Control siRNA | PUMA siRNA | PUMA knockdown reduced the increase in apoptosis | [22] |
Visualizations
Signaling Pathway
Caption: PUMA-mediated apoptotic signaling pathway and the point of intervention by siRNA/shRNA.
Experimental Workflow
Caption: A typical experimental workflow for PUMA BH3 knockdown studies.
References
- 1. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. Suppression of tumorigenesis by the p53 target PUMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Puma Antibody | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. BH3-Only Proteins Noxa and Puma Are Key Regulators of Induced Apoptosis [mdpi.com]
- 9. ashpublications.org [ashpublications.org]
- 10. pnas.org [pnas.org]
- 11. The multifaceted role of PUMA in cell death pathways: its therapeutic potential across cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 13. scbt.com [scbt.com]
- 14. scbt.com [scbt.com]
- 15. siRNA knockdowns, immunoprecipitation and western blotting [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. kumc.edu [kumc.edu]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V Staining Protocol [bdbiosciences.com]
- 20. researchgate.net [researchgate.net]
- 21. PUMA is directly activated by NF-κB and contributes to TNF-α-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
PUMA BH3 Peptide Delivery Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the intracellular delivery and application of PUMA BH3 peptides in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of the this compound peptide?
A1: The PUMA (p53-upregulated modulator of apoptosis) BH3 peptide is a pro-apoptotic agent that functions primarily through the intrinsic mitochondrial pathway of apoptosis.[1][2][3] It can act as both a "sensitizer" and a direct "activator." As a sensitizer (B1316253), the this compound peptide binds to and neutralizes anti-apoptotic Bcl-2 family proteins (like Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1), thereby releasing pro-apoptotic effector proteins Bax and Bak.[3][4] Some studies also suggest that PUMA can directly interact with and activate Bax and Bak, leading to their oligomerization, mitochondrial outer membrane permeabilization (MOMP), and the subsequent release of cytochrome c and activation of the caspase cascade.[3][5]
Q2: How is the expression of the endogenous PUMA protein regulated?
A2: The expression of PUMA is predominantly regulated at the transcriptional level by the tumor suppressor protein p53 in response to cellular stress, such as DNA damage.[1][2][6] However, PUMA expression can also be induced independently of p53 by various stimuli, including cytokine withdrawal, kinase inhibitors, and endoplasmic reticulum (ER) stress.[2][3][7] Transcription factors other than p53, such as p73 and FOXO3a, can also activate PUMA expression.[6]
Q3: What are the main challenges in delivering this compound peptides into cells?
A3: The primary challenge in delivering this compound peptides, like other peptides, is their poor cell membrane permeability. A significant hurdle is the entrapment of the peptide within endosomes following endocytosis, which prevents it from reaching its cytosolic and mitochondrial targets.
Q4: What are some effective strategies to enhance the intracellular delivery of this compound peptides?
A4: Several strategies can be employed to improve the delivery of this compound peptides into the cytoplasm of cells:
-
Cell-Penetrating Peptides (CPPs): Fusing the this compound peptide to a CPP, such as the Tat peptide from the HIV-1 virus, can facilitate its entry into cells.[8][9]
-
Endosomal Escape Enhancers: To overcome endosomal entrapment, the delivery system can be co-administered with or fused to an endosomolytic agent, such as the INF7 peptide.
-
Chemical Modifications: Techniques like hydrocarbon stapling can stabilize the helical structure of the BH3 peptide, potentially increasing its cell permeability and affinity for its targets.
-
Nanoparticle-based Delivery: Conjugating the peptide to nanoparticles, such as gold nanoparticles, can provide a stable delivery system.
Troubleshooting Guides
Problem 1: Low or no induction of apoptosis after this compound peptide treatment.
| Possible Cause | Troubleshooting Step |
| Inefficient cellular uptake | 1. Verify uptake: Label the peptide with a fluorescent tag (e.g., FITC) and visualize cellular uptake using fluorescence microscopy or flow cytometry. 2. Optimize delivery vehicle: If using a CPP, consider testing different CPPs as their efficiency can be cell-type dependent.[8] 3. Increase concentration/incubation time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line. |
| Endosomal entrapment | 1. Incorporate an endosomal escape moiety: Co-administer or fuse the this compound peptide with an endosomolytic peptide like INF7. 2. Use a pH-sensitive delivery system: Employ a carrier that is designed to disrupt the endosomal membrane in the acidic environment of the endosome. |
| Peptide degradation | 1. Check peptide stability: Use mass spectrometry to assess the integrity of your peptide stock and after incubation in cell culture media. 2. Use peptide modifications: Consider using peptides with modified backbones (e.g., retro-inverso peptides) or D-amino acids to increase resistance to proteolysis. |
| Incorrect subcellular localization | The C-terminal domain of the full-length PUMA protein is important for its mitochondrial localization.[1][10] If using a construct expressing a modified PUMA protein, ensure it contains the necessary targeting sequences. |
| Cell line is not "primed" for apoptosis | Some cell lines, referred to as "unprimed," may require an additional stimulus to undergo apoptosis in response to a sensitizer BH3 peptide.[11][12] Use a BH3 profiling assay to determine the apoptotic priming status of your cells.[13][14][15] |
Problem 2: High background cytotoxicity or off-target effects.
| Possible Cause | Troubleshooting Step |
| High concentration of peptide or delivery vehicle | 1. Perform a dose-response curve: Determine the lowest effective concentration that induces apoptosis without causing excessive non-specific toxicity. 2. Assess toxicity of the delivery vehicle alone: Treat cells with the CPP or nanoparticle carrier without the this compound peptide to determine its intrinsic cytotoxicity. |
| Peptide aggregation | 1. Ensure proper peptide handling: Follow the manufacturer's guidelines for storage and solubilization.[16][17] Peptides should be stored lyophilized at -20°C or lower and dissolved in an appropriate solvent. 2. Check for aggregation: Use techniques like dynamic light scattering to check for aggregates in your peptide solution. |
Problem 3: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions | 1. Maintain consistent cell passage number: Use cells within a defined passage number range for all experiments. 2. Ensure consistent cell density: Plate cells at the same density for each experiment, as confluency can affect cellular responses. |
| Peptide quality and stability | 1. Use high-purity peptide: Ensure the peptide is of high purity (>95%).[17] 2. Properly store peptide stocks: Aliquot peptide solutions to avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Binding Affinities of this compound and Related Peptides to Anti-Apoptotic Proteins
| Peptide | Target Protein | Binding Affinity (KD) | Measurement Method |
| This compound | Bak | 260 ± 90 nM | Surface Plasmon Resonance (SPR) |
| This compound (in 1% CHAPS) | Bak | 26 ± 5 nM | SPR |
| Bim BH3 | Bak | 290 ± 130 nM | SPR |
| Bim BH3 (in 1% CHAPS) | Bak | 29 ± 5 nM | SPR |
| Bad BH3 | Bak | No significant binding | SPR |
| PUMA(BID-BH3)-d26V | CBCL-XL | >10 µM (with A-1331852) | qF3 |
| PUMA(BID-BH3)-d26V | CBCL-2 | >10 µM (with AZD-4320) | qF3 |
| PUMA(BID-BH3)-d26V | CBCL-W | ~10 µM (with AZD-4320) | qF3 |
Data adapted from multiple sources.[12][18]
Table 2: Functional Activity of this compound Peptides in Cellular Assays
| Cell Line | Peptide/Construct | Assay | Result |
| SKW6.4 | EGFP-Pumaα | Annexin V Apoptosis Assay | Increased apoptosis compared to EGFP control |
| Jurkat | EGFP-Pumaα | Annexin V Apoptosis Assay | Increased apoptosis compared to EGFP control |
| HCT116 | PUMA | Annexin V Apoptosis Assay | Induces cell death in these "primed" cells |
| BMK | PUMA | Annexin V Apoptosis Assay | Induces cell death in these "primed" cells |
| HEK293 | PUMA | Annexin V Apoptosis Assay | Does not induce cell death in these "unprimed" cells |
| Bfl-1 dependent cells | FS2 (modified this compound) | BH3 Profiling (MOMP) | Potent induction of MOMP |
| Mcl-1, Bcl-2, Bcl-xL dependent cells | FS2 (modified this compound) | BH3 Profiling (MOMP) | No significant induction of MOMP |
Data adapted from multiple sources.[12][18][19]
Experimental Protocols
Protocol 1: BH3 Profiling Assay to Measure Mitochondrial Apoptotic Priming
This protocol is adapted from established methods to assess the sensitivity of mitochondria to various BH3 peptides, including this compound.[13][14][15][20][21][22]
Materials:
-
Cells of interest
-
BH3 peptides (e.g., BIM, BID, PUMA, BAD, NOXA)
-
Mannitol Experimental Buffer (MEB)
-
JC-1 dye or fluorescently-labeled anti-cytochrome c antibody
-
96-well or 384-well plates
-
Flow cytometer or plate reader
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension in MEB. Determine the optimal cell number per well (typically 10,000-50,000 cells for a 96-well plate).[13][15]
-
Permeabilization: Determine the minimal concentration of digitonin required to permeabilize the plasma membrane without disrupting the mitochondrial membrane. This is a critical optimization step and can be assessed using Trypan Blue exclusion.[20]
-
Peptide Treatment: Add the desired concentrations of BH3 peptides to the wells of the assay plate. A suggested concentration range for this compound is 0.1-100 µM.[20]
-
Cell Addition and Incubation: Add the permeabilized cells to the wells containing the BH3 peptides. Incubate for a defined period (e.g., 1 hour) at room temperature, protected from light.
-
Detection of MOMP:
-
JC-1 Staining: If using JC-1, add the dye to the cells and measure the fluorescence at both ~530 nm (green, monomers) and ~590 nm (red, aggregates) using a plate reader. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[13][19]
-
Cytochrome c Release: Alternatively, fix the cells, permeabilize the mitochondrial membrane with a stronger detergent (e.g., saponin), and stain with a fluorescently-labeled antibody against cytochrome c.[23] Analyze by flow cytometry. A decrease in cytochrome c fluorescence indicates its release from the mitochondria.[15]
-
-
Data Analysis: Calculate the percentage of mitochondrial depolarization or cytochrome c release for each peptide concentration relative to positive (e.g., alamethicin) and negative (e.g., DMSO) controls.
Protocol 2: Annexin V Apoptosis Assay Following this compound Peptide Delivery
This protocol measures the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.[18]
Materials:
-
Cells of interest
-
This compound peptide with a delivery vehicle (e.g., CPP-PUMA BH3)
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) or other viability dye
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere (if applicable). Treat the cells with the this compound peptide delivery system at various concentrations and for different durations. Include appropriate controls (untreated cells, delivery vehicle alone).
-
Cell Harvesting: After the incubation period, gently harvest the cells (including any floating cells in the supernatant).
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the this compound peptide.
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 3. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Bax activation by the BH3-only protein Puma promotes cell dependence on antiapoptotic Bcl-2 family members - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 9. mdpi.com [mdpi.com]
- 10. Subcellular localization of PUMA regulates its pro-apoptotic activity in Burkitt's lymphoma B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The carboxyl-terminal sequence of PUMA binds to both anti-apoptotic proteins and membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The carboxyl-terminal sequence of PUMA binds to both anti-apoptotic proteins and membranes | eLife [elifesciences.org]
- 13. content.sph.harvard.edu [content.sph.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound peptide [novoprolabs.com]
- 17. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 18. Evaluation of the BH3-only Protein Puma as a Direct Bak Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Epistatic mutations in this compound drive an alternate binding mode to potently and selectively inhibit anti-apoptotic Bfl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. thno.org [thno.org]
- 22. researchgate.net [researchgate.net]
- 23. Intracellular BH3 profiling reveals shifts in anti-apoptotic dependency in B-cell maturation and mitogen-stimulated proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
PUMA's BH3 Domain: A High-Affinity Interaction with Pro-Survival Bcl-2 Proteins Confirmed
New research confirms the high binding specificity of the PUMA BH3 domain for a broad range of anti-apoptotic Bcl-2 family proteins, solidifying its role as a potent initiator of apoptosis. This guide provides a comparative analysis of this compound binding affinities, detailed experimental protocols for key binding assays, and a visual representation of its signaling pathways.
The BH3-only protein PUMA (p53-upregulated modulator of apoptosis) is a critical regulator of programmed cell death. Its pro-apoptotic function is primarily mediated through the direct binding of its BH3 domain to the hydrophobic groove of anti-apoptotic Bcl-2 family members, thereby neutralizing their protective function. This action liberates the pro-apoptotic effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent cell death.
Quantitative Analysis of this compound Binding Affinity
Experimental data from various studies consistently demonstrate that the this compound domain binds with high affinity, typically in the low nanomolar range, to a wide array of anti-apoptotic Bcl-2 proteins. This promiscuous binding profile underscores PUMA's role as a broad-spectrum and potent apoptotic trigger. The following table summarizes the dissociation constants (Kd) for the interaction of the this compound domain with key anti-apoptotic Bcl-2 family proteins.
| Anti-Apoptotic Bcl-2 Protein | Dissociation Constant (Kd) in nM | Experimental Method | Reference |
| Bcl-2 (ΔC) | 20-35 | Fluorescence Polarization | [1] |
| Bcl-xL (ΔC) | 2.6 - 35 | Fluorescence Polarization | [1] |
| Mcl-1 (ΔNΔC) | 20-35 | Fluorescence Polarization | [1] |
| Bcl-w (ΔC) | 20-35 | Fluorescence Polarization | [1] |
| Bfl-1/A1 (ΔC) | 20-35 | Fluorescence Polarization | [1] |
| Bak | 26 ± 5 | Surface Plasmon Resonance | [2] |
Note: The reported Kd values are derived from studies using different constructs (e.g., truncated proteins, stapled peptides) and experimental conditions, which may account for variations.
Experimental Protocols
The determination of binding affinities between the this compound domain and Bcl-2 family proteins relies on sensitive biophysical techniques. Below are detailed methodologies for two commonly employed assays.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of two molecules, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Materials:
-
Purified recombinant this compound peptide.
-
Purified recombinant anti-apoptotic Bcl-2 family protein (e.g., Bcl-xL).
-
ITC instrument (e.g., MicroCal ITC200).
-
Dialysis buffer (e.g., 20 mM Sodium Phosphate pH 7.4, 150 mM NaCl).
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both the this compound peptide and the Bcl-2 protein against the same batch of ITC buffer to minimize buffer mismatch effects.
-
Determine the precise concentrations of both protein and peptide solutions using a reliable method (e.g., UV-Vis spectroscopy).
-
Degas the samples to prevent the formation of air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the Bcl-2 protein solution into the sample cell (typically at a concentration 10-50 times the expected Kd).
-
Load the this compound peptide solution into the injection syringe (typically at a concentration 10-20 times that of the protein in the cell).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to account for dilution effects, followed by a series of larger, spaced injections (e.g., 2 µL).
-
Monitor the heat changes after each injection until the binding reaction reaches saturation.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry, and thermodynamic parameters.
-
Fluorescence Polarization (FP) Assay
FP assays measure the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. This technique is well-suited for studying protein-peptide interactions in a high-throughput format.
Materials:
-
Fluorescently labeled this compound peptide (e.g., FITC-PUMA BH3).
-
Purified recombinant anti-apoptotic Bcl-2 family protein.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Microplate reader with fluorescence polarization capabilities.
Procedure:
-
Assay Setup:
-
Prepare a series of dilutions of the unlabeled Bcl-2 protein in the assay buffer.
-
In a microplate, add a fixed concentration of the fluorescently labeled this compound peptide to each well.
-
Add the varying concentrations of the Bcl-2 protein to the wells. Include control wells with only the labeled peptide.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 30 minutes).
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the microplate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the Bcl-2 protein concentration.
-
Fit the resulting sigmoidal curve to a binding equation to calculate the Kd.
-
PUMA-Mediated Apoptotic Signaling Pathway
PUMA is a central player in the intrinsic apoptotic pathway, and its mechanism of action is often described by two non-mutually exclusive models: the "sensitizer" or "de-repressor" model and the "direct activator" model.
Caption: PUMA-mediated apoptotic signaling pathway.
Experimental Workflow for this compound Binding Analysis
The following diagram illustrates a typical workflow for confirming the binding specificity of the this compound domain to Bcl-2 family proteins.
Caption: Workflow for this compound binding analysis.
References
Unraveling the Apoptotic Triggers: A Comparative Guide to PUMA and Bad BH3 Domains
A deep dive into the functional distinctions between the pro-apoptotic BH3 domains of PUMA and Bad, offering insights for researchers in apoptosis and drug development.
In the intricate dance of life and death at the cellular level, the B-cell lymphoma 2 (Bcl-2) family of proteins holds center stage, meticulously regulating the intrinsic pathway of apoptosis. Within this family, the BH3-only proteins act as sentinels of cellular stress, initiating the cascade of events leading to programmed cell death. Among these, the p53-upregulated modulator of apoptosis (PUMA) and the Bcl-2-associated death promoter (Bad) are critical players, yet their BH3 domains exhibit distinct functional characteristics. This guide provides a comprehensive comparison of PUMA BH3 and Bad BH3, supported by experimental data and detailed protocols to aid researchers in dissecting their unique roles in apoptosis.
Binding Affinities: A Tale of Promiscuity versus Selectivity
The primary mechanism by which BH3-only proteins initiate apoptosis is through their interaction with anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1/Bfl-1). This binding event neutralizes the pro-survival proteins, thereby liberating the effector proteins Bax and Bak to induce mitochondrial outer membrane permeabilization and subsequent cell death. The binding affinity and specificity of a given BH3 domain for different anti-apoptotic partners are key determinants of its pro-apoptotic potency.
PUMA's BH3 domain is characterized by its promiscuous and high-affinity binding to all anti-apoptotic Bcl-2 family members.[1][2] In contrast, the Bad BH3 domain displays a more selective binding profile, interacting strongly with Bcl-2, Bcl-xL, and Bcl-w, but exhibiting weak to no affinity for Mcl-1 and A1.[1][2] This differential binding has significant functional consequences, as the cellular context and the specific anti-apoptotic proteins engaged determine the apoptotic threshold.
| BH3 Domain | Bcl-2 | Bcl-xL | Mcl-1 | Bcl-w | A1/Bfl-1 |
| This compound | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
| Bad BH3 | High Affinity | High Affinity | No/Weak Affinity | High Affinity | No/Weak Affinity |
| Table 1: Comparative binding affinities of this compound and Bad BH3 to anti-apoptotic Bcl-2 family proteins. Data compiled from multiple studies employing techniques such as surface plasmon resonance and fluorescence polarization assays.[1][2] |
Signaling Pathways and Regulation: Transcriptional versus Post-Translational Control
The upstream signaling pathways that activate PUMA and Bad are fundamentally different, reflecting their distinct roles as apoptotic initiators.
PUMA is a primary transcriptional target of the tumor suppressor p53, a critical sensor of cellular stress, particularly DNA damage.[2] Upon activation by genotoxic stress, p53 binds to response elements in the PUMA promoter, leading to a rapid increase in PUMA mRNA and protein levels. This transcriptional upregulation provides a direct link between DNA damage and the apoptotic machinery. PUMA can also be induced by p53-independent pathways, for example, in response to cytokine deprivation or glucocorticoid treatment.
Bad , on the other hand, is primarily regulated at the post-translational level through phosphorylation. In the presence of survival signals, kinases such as Akt/PKB phosphorylate Bad on specific serine residues. This phosphorylation event creates a binding site for 14-3-3 proteins, which sequester Bad in the cytoplasm, preventing it from interacting with anti-apoptotic Bcl-2 proteins at the mitochondria. In the absence of survival signals, phosphatases dephosphorylate Bad, allowing it to translocate to the mitochondria and promote apoptosis.
Below are Graphviz diagrams illustrating the distinct signaling pathways of PUMA and Bad.
Mechanism of Action: Direct Activator versus Sensitizer (B1316253)
The debate on how BH3-only proteins activate Bax and Bak has led to two main models: the "direct activation" model and the "indirect" or "sensitizer" model.
-
Direct Activators: These BH3-only proteins, such as Bim and tBid, are proposed to directly bind to and activate Bax and Bak, inducing a conformational change that leads to their oligomerization and pore formation in the mitochondrial outer membrane.
-
Sensitizers/De-repressors: These BH3-only proteins, including Bad, primarily function by binding to and neutralizing the anti-apoptotic Bcl-2 proteins. This releases the direct activators or relieves the inhibition on Bax and Bak, thereby "sensitizing" the cell to apoptosis.
PUMA is considered a potent pro-apoptotic protein that can function as both a sensitizer and, in some contexts, a direct activator of Bax.[3] Its ability to bind and inhibit all anti-apoptotic Bcl-2 members firmly places it in the sensitizer category. However, some studies suggest that PUMA can also directly interact with Bax to promote its activation.[3]
Bad is primarily classified as a sensitizer. Its pro-apoptotic activity is largely attributed to its ability to sequester Bcl-2, Bcl-xL, and Bcl-w, thereby liberating other pro-apoptotic molecules to initiate the apoptotic cascade.
Experimental Protocols
To aid researchers in the functional characterization of this compound and Bad BH3, detailed protocols for key experiments are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. This protocol provides a general framework for assessing the binding of BH3 peptides to anti-apoptotic Bcl-2 proteins.
Objective: To determine the equilibrium dissociation constant (Kd) for the interaction between a BH3 peptide (analyte) and an anti-apoptotic Bcl-2 protein (ligand).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Recombinant anti-apoptotic Bcl-2 protein (ligand)
-
Synthetic BH3 peptides (PUMA, Bad) (analyte)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the anti-apoptotic Bcl-2 protein diluted in immobilization buffer to achieve the desired immobilization level (typically 2000-4000 Response Units, RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the BH3 peptide in running buffer (e.g., ranging from low nM to high µM concentrations).
-
Inject each concentration of the BH3 peptide over the ligand and reference flow cells for a defined association time, followed by a dissociation phase with running buffer.
-
Between each analyte injection, regenerate the sensor surface with the regeneration solution to remove bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Annexin V/7-AAD Apoptosis Assay by Flow Cytometry
This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with a pro-apoptotic stimulus, such as a BH3 mimetic.
Objective: To measure the induction of apoptosis in a cell line treated with agents that mimic the function of PUMA or Bad BH3 domains.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
BH3 mimetic compounds (e.g., ABT-199 for Bcl-2 inhibition, relevant to Bad's mechanism)
-
Annexin V-FITC/PE
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of BH3 mimetics or a vehicle control for a specified period (e.g., 24-48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC/PE and 5 µL of 7-AAD/PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
FITC/PE signal (Annexin V) is typically detected in the FL1/FL2 channel, and 7-AAD/PI signal in the FL3 channel.
-
Gate the cell populations to distinguish between:
-
Live cells (Annexin V-negative, 7-AAD/PI-negative)
-
Early apoptotic cells (Annexin V-positive, 7-AAD/PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, 7-AAD/PI-positive)
-
Necrotic cells (Annexin V-negative, 7-AAD/PI-positive)
-
-
Conclusion
The BH3 domains of PUMA and Bad, while both potent inducers of apoptosis, operate through distinct mechanisms. PUMA's promiscuous and high-affinity binding to all anti-apoptotic Bcl-2 proteins, coupled with its transcriptional regulation by p53, positions it as a critical effector of apoptosis in response to severe cellular stress. In contrast, Bad's selective binding profile and its regulation by phosphorylation allow for a more nuanced control of apoptosis, tightly linked to the presence or absence of survival signals. Understanding these functional differences is paramount for researchers investigating the intricacies of apoptosis and for the rational design of novel cancer therapeutics that target the Bcl-2 family of proteins. The experimental protocols provided herein offer a robust framework for the further elucidation of the roles of these and other BH3-only proteins in health and disease.
References
Unraveling Apoptotic Synergy: A Comparative Guide to PUMA BH3 and Noxa
For Immediate Release
In the intricate dance of programmed cell death, or apoptosis, the Bcl-2 family of proteins plays a pivotal role, acting as arbiters of a cell's fate. Among this family, the BH3-only proteins PUMA (p53 upregulated modulator of apoptosis) and Noxa are key initiators of the apoptotic cascade. While both are critical in response to cellular stress, they exhibit distinct mechanisms and binding preferences, leading to a potent synergistic effect in the induction of apoptosis. This guide provides a comprehensive comparison of their individual and combined functions, supported by experimental data, detailed protocols, and visual representations of the underlying signaling pathways.
The Division of Labor in Apoptosis Induction
PUMA and Noxa function as "sentinels" that respond to cellular stress signals, often orchestrated by the tumor suppressor p53.[1] Their primary role is to neutralize the pro-survival Bcl-2 proteins, thereby liberating the "executioner" proteins Bax and Bak to initiate mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic process.[2][3]
However, they achieve this through different means. PUMA is considered a "promiscuous" binder, capable of neutralizing a wide range of anti-apoptotic Bcl-2 family members, including Mcl-1, Bcl-xL, Bcl-2, Bcl-w, and A1.[4] In contrast, Noxa is a more "selective" BH3-only protein, primarily targeting Mcl-1 and to a lesser extent, A1.[4] This division of labor is crucial for their synergistic action.
Synergistic Apoptosis: The Power of Two
The differential binding affinities of PUMA and Noxa create a scenario where their combined action is far greater than the sum of their individual effects. While PUMA can single-handedly induce apoptosis in many cell types due to its broad targeting, its efficacy can be limited by high levels of Mcl-1. Conversely, Noxa's apoptotic potential is often constrained in cells where other anti-apoptotic proteins like Bcl-xL and Bcl-2 are abundant.
When acting together, Noxa effectively neutralizes Mcl-1, a key survival factor in many cancers, while PUMA targets the remaining pro-survival Bcl-2 members. This two-pronged attack ensures that Bax and Bak are fully unleashed to trigger apoptosis. Evidence suggests that Noxa and PUMA synergistically activate Bax and Bak, leading to enhanced apoptosis.
Quantitative Analysis of Apoptotic Induction
Experimental data from studies on various cell lines, including mouse embryonic fibroblasts (MEFs), demonstrates the differential and synergistic apoptotic activities of PUMA and Noxa. Overexpression studies highlight PUMA's general potency and Noxa's context-dependent efficacy, which is significantly enhanced in cells sensitized by oncogenes like E1A.
| Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| NIH3T3 | Control | ~5% | [5] |
| NIH3T3 | PUMA expression | ~40% | [5] |
| NIH3T3 | Noxa expression | ~5% | [5] |
| E1A-3T3 | Control | ~10% | [5] |
| E1A-3T3 | PUMA expression | ~60% | [5] |
| E1A-3T3 | Noxa expression | ~50% | [5] |
Table 1: Comparison of Apoptosis Induction by PUMA and Noxa in NIH3T3 and E1A-sensitized NIH3T3 cells. Data is illustrative and based on published findings.[5]
Signaling Pathways and Experimental Workflows
The signaling cascades initiated by PUMA and Noxa converge on the mitochondria to induce apoptosis. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for their investigation.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for PUMA/Mcl-1 Interaction
This protocol is adapted from methodologies used to study Bcl-2 family protein interactions.
1. Cell Lysis:
-
Culture and transfect cells as required.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% CHAPS in Tris-buffered saline with protease inhibitors) on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody against the protein of interest (e.g., anti-PUMA or anti-Mcl-1) and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G-agarose beads and incubate for 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash 3-5 times with lysis buffer.
3. Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the expected interacting partners (e.g., anti-Mcl-1 if PUMA was immunoprecipitated, and vice-versa).
-
Use an appropriate HRP-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate.
Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This is a standard flow cytometry-based protocol to quantify apoptosis.
1. Cell Preparation:
-
Culture and treat cells as described in the experimental design.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
2. Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
Conclusion
The synergistic induction of apoptosis by PUMA BH3 and Noxa underscores the complexity and robustness of the programmed cell death machinery. By employing distinct yet complementary mechanisms to neutralize pro-survival Bcl-2 proteins, they ensure the efficient elimination of damaged or unwanted cells. Understanding this synergy is paramount for the development of novel cancer therapeutics that aim to reactivate the apoptotic pathways in tumor cells. The experimental approaches detailed in this guide provide a framework for researchers to further investigate this critical aspect of apoptosis regulation.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. biologi.ub.ac.id [biologi.ub.ac.id]
- 4. Differential contribution of Puma and Noxa in dual regulation of p53‐mediated apoptotic pathways | The EMBO Journal [link.springer.com]
- 5. BH3-mimetics: recent developments in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of PUMA's BH3 Domain in p53-Mediated Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating the critical role of the PUMA (p53 Upregulated Modulator of Apoptosis) BH3 domain in p53-mediated cell death. We present quantitative data from key studies, detailed experimental protocols for essential validation assays, and visual diagrams of the signaling pathways and experimental workflows. This objective analysis is designed to support researchers in the fields of oncology, cell biology, and pharmacology in their efforts to understand and target this crucial apoptotic pathway.
Data Presentation: PUMA's BH3 Domain is Essential for p53-Mediated Apoptosis
The BH3 (Bcl-2 Homology 3) domain of PUMA is indispensable for its pro-apoptotic function. Following DNA damage, the tumor suppressor p53 transcriptionally upregulates PUMA[1][2][3]. The PUMA protein then translocates to the mitochondria, where its BH3 domain facilitates the neutralization of anti-apoptotic Bcl-2 family proteins (like Bcl-xL and Mcl-1) and the direct activation of the pro-apoptotic effector proteins Bax and Bak[2][4][5][6]. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis[7][8].
The following tables summarize quantitative data from seminal studies demonstrating the necessity of the PUMA BH3 domain for efficient p53-dependent apoptosis.
Table 1: Effect of PUMA Deletion on p53-Mediated Apoptosis in Human Colorectal Carcinoma Cells (HCT116)
| Cell Line Configuration | Treatment | Apoptosis (%) | Reference |
| p21-KO | Adenovirus-p53 | ~60% | [1] |
| p21-KO / PUMA-KO | Adenovirus-p53 | <5% | [1] |
| p21-KO / PUMA BS-KO | Adenovirus-p53 | <5% | [1] |
| p21-KO | Adriamycin (0.4 µg/ml) | ~55% | [1] |
| p21-KO / PUMA-KO | Adriamycin (0.4 µg/ml) | <5% | [1] |
| p21-KO / PUMA BS-KO | Adriamycin (0.4 µg/ml) | <5% | [1] |
*BS-KO: Knockout of the p53-binding sites in the PUMA promoter, preventing p53-mediated transcriptional activation of PUMA.
Table 2: Comparative Role of PUMA and Noxa in p53-Mediated Apoptosis in Mouse Embryonic Fibroblasts (MEFs) and Thymocytes
| Genotype | Cell Type | Treatment | Specific Apoptosis (%) | Reference |
| Wild-type | E1A-MEFs | Etoposide | ~50% | [9][10] |
| Puma-/- | E1A-MEFs | Etoposide | ~20% | [9][10] |
| Noxa-/- | E1A-MEFs | Etoposide | ~40% | [9][10] |
| Puma-/-Noxa-/- | E1A-MEFs | Etoposide | <10% | [9] |
| Wild-type | Thymocytes | γ-irradiation (10 Gy) | ~70% | [9] |
| Puma-/- | Thymocytes | γ-irradiation (10 Gy) | ~25% | [9] |
| Noxa-/- | Thymocytes | γ-irradiation (10 Gy) | ~65% | [9] |
| Puma-/-Noxa-/- | Thymocytes | γ-irradiation (10 Gy) | ~20% | [9] |
| p53-/- | Thymocytes | γ-irradiation (10 Gy) | <10% | [9] |
Table 3: Contribution of PUMA and Bim to DNA Damage-Induced Apoptosis in Eµ-Myc Lymphoma Cells
| Cell Line | Treatment (Etoposide) | Specific Apoptosis (%) at 24h | Reference |
| Eµ-Myc | 0.2 µg/mL | ~45% | [11] |
| Eµ-Myc/Puma-/- | 0.2 µg/mL | ~25% | [11] |
| Eµ-Myc/Bim-/- | 0.2 µg/mL | ~35% | [12] |
| Eµ-Myc/p53-/- | 0.2 µg/mL | <10% | [11] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of experimental findings. Below are protocols for key experiments used to investigate the role of the this compound domain in p53-mediated apoptosis.
Site-Directed Mutagenesis of the this compound Domain
This technique is used to introduce specific mutations into the BH3 domain of PUMA to abrogate its function.
Protocol:
-
Template Plasmid: Use a mammalian expression vector containing the wild-type PUMA cDNA.
-
Primer Design: Design primers incorporating the desired mutation (e.g., alanine (B10760859) substitution of conserved hydrophobic residues within the BH3 domain). The primers should be complementary to opposite strands of the vector and be 25-45 bases in length.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid. The reaction should have a low cycle number (12-18 cycles) to minimize secondary mutations.
-
Template Digestion: Digest the PCR product with a methylation-sensitive restriction enzyme (e.g., DpnI) to remove the original, methylated parental DNA template.
-
Transformation: Transform the mutated, nicked plasmid DNA into competent E. coli. The bacteria will repair the nicks in the plasmid.
-
Selection and Sequencing: Select transformed colonies and isolate plasmid DNA. Verify the desired mutation and the absence of unwanted mutations by DNA sequencing.
Co-Immunoprecipitation (Co-IP) to Assess this compound-Bcl-xL Interaction
Co-IP is used to determine if the this compound domain is required for its interaction with anti-apoptotic proteins like Bcl-xL.
Protocol:
-
Cell Culture and Transfection: Culture cells (e.g., HEK293T or HCT116) and co-transfect with expression vectors for tagged versions of wild-type PUMA or a this compound mutant (e.g., FLAG-PUMA) and a tagged binding partner (e.g., HA-Bcl-xL).
-
Cell Lysis: After 24-48 hours, lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the tag on the "bait" protein (e.g., anti-FLAG antibody) pre-coupled to protein A/G beads.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies against the tags of both the "bait" and "prey" proteins (e.g., anti-FLAG and anti-HA antibodies) to detect the interaction[13][14].
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis Quantification
The TUNEL assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Sample Preparation: Fix cells or tissue sections with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS[15][16].
-
Equilibration: Incubate the samples in Equilibration Buffer to prepare the DNA ends for labeling.
-
TdT Labeling: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs (e.g., BrdUTP followed by an Alexa Fluor-conjugated anti-BrdU antibody)[15][16]. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Washing: Wash the samples to remove unincorporated labeled nucleotides.
-
Counterstaining: Stain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.
-
Microscopy and Quantification: Visualize the samples using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI/Hoechst positive)[17][18].
Luciferase Reporter Assay for p53-Dependent PUMA Transcription
This assay measures the ability of p53 to transcriptionally activate the PUMA promoter.
Protocol:
-
Constructs: Use a luciferase reporter plasmid containing the PUMA promoter upstream of the luciferase gene. A control plasmid with a mutated p53 binding site in the PUMA promoter should also be used. A Renilla luciferase plasmid is co-transfected for normalization[19][20].
-
Cell Culture and Transfection: Co-transfect the reporter and normalization plasmids into cells of interest (e.g., p53-null H1299 cells) along with a p53 expression vector or a control vector.
-
Treatment: 24 hours post-transfection, treat the cells with a DNA damaging agent (e.g., etoposide) or other stimuli to activate p53.
-
Cell Lysis: After the desired treatment time, lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Compare the normalized luciferase activity in p53-expressing cells to that in control cells to determine the fold induction of the PUMA promoter by p53[21][22].
Mandatory Visualizations
Signaling Pathway
References
- 1. The nuclear function of p53 is required for PUMA-mediated apoptosis induced by DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 4. Bax activation by the BH3-only protein Puma promotes cell dependence on antiapoptotic Bcl-2 family members - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the BH3-only Protein Puma as a Direct Bak Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BH3-Dependent and Independent Activation of BAX and BAK in Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PUMA cooperates with direct activator proteins to promote mitochondrial outer membrane permeabilization and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial outer membrane permeabilization at the single molecule level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In several cell types tumour suppressor p53 induces apoptosis largely via Puma but Noxa can contribute - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential contribution of Puma and Noxa in dual regulation of p53-mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. BH3-only proteins Puma and Bim are rate-limiting for γ-radiation– and glucocorticoid-induced apoptosis of lymphoid cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Functional and physical interaction between Bcl-XL and a BH3-like domain in Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
- 16. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Using TUNEL Assay to Quantitate p53-Induced Apoptosis in Mouse Tissues | Springer Nature Experiments [experiments.springernature.com]
- 18. scholars.mssm.edu [scholars.mssm.edu]
- 19. researchgate.net [researchgate.net]
- 20. Apoptotic Actions of p53 Require Transcriptional Activation of PUMA and Do Not Involve a Direct Mitochondrial/Cytoplasmic Site of Action in Postnatal Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. miR-128 exerts pro-apoptotic effect in a p53 transcription-dependent and -independent manner via PUMA-Bak axis - PMC [pmc.ncbi.nlm.nih.gov]
PUMA BH3: A Comparative Analysis Across Diverse Cancer Landscapes
For Researchers, Scientists, and Drug Development Professionals
The BH3-only protein PUMA (p53-upregulated modulator of apoptosis) stands as a critical sentinel in the intricate network of programmed cell death. As a potent pro-apoptotic molecule, its expression and function are frequently dysregulated in cancer, making it a subject of intense investigation for its prognostic and therapeutic implications. This guide provides a comparative analysis of PUMA BH3 across various cancer types, supported by quantitative data, detailed experimental protocols, and visualizations of its signaling network and analytical workflows.
Data Presentation: this compound Expression and Prognostic Significance
The expression of PUMA varies considerably among different cancer types, with implications for patient outcomes. The following tables summarize key findings on PUMA expression and its correlation with survival.
| Cancer Type | PUMA Expression in Tumor vs. Normal Tissue | Method | Key Findings | Reference |
| Gastric Carcinoma | Higher in 73% of carcinomas compared to normal mucosa. | Immunohistochemistry | PUMA expression was detected in 44 of 60 (73%) gastric carcinomas, while it was absent in normal gastric epithelial cells. | |
| Renal Cell Carcinoma (RCC) | Lower protein expression in RCC tissue compared to para-carcinoma tissue (36.17% vs 68.09%). | Immunohistochemistry, qRT-PCR | PUMA protein expression was significantly lower in RCC tissues. However, qRT-PCR indicated higher PUMA mRNA in cancer tissues compared to para-carcinoma tissues. | |
| Hepatocellular Carcinoma (HCC) | Detected in both tumor and non-tumor hepatocytes. Higher expression in cancer cells in 50% of cases. | Immunohistochemistry | In 10 of 20 HCCs, cancer cells showed higher PUMA expression than non-tumor hepatocytes. | |
| Breast Cancer (Cell Lines) | No significant difference in mRNA or protein expression between cancer cell lines and normal/immortalized breast epithelial cells. | qRT-PCR, Western Blot | While not statistically significant overall, there were higher levels of PUMA protein in wild-type p53-expressing cells compared to mutant p53-expressing cells. | |
| Lung Cancer (NSCLC) | No significant correlation with clinicopathological characteristics. | Immunohistochemistry | PUMA expression was not associated with survival outcomes in non-small cell lung cancer patients. |
| Cancer Type | Prognostic Significance of PUMA Expression | Key Findings | Reference |
| Colon Carcinoma (Stage II & III) | Elevated PUMA expression is associated with more favorable overall survival. | Multivariate analysis showed that PUMA expression was an independent predictor of overall survival in patients receiving 5-FU-based adjuvant chemotherapy. | |
| Glioblastoma Multiforme (GBM) | No significant association of individual PUMA expression with overall survival. | While individual BH3-only proteins were not predictive, a combined "BH3 score" did correlate with overall survival. | |
| Chronic Lymphocytic Leukemia (CLL) | Low PUMA expression is associated with markers of poor prognosis. | A lack of PUMA induction following chemotherapy may contribute to treatment resistance. | |
| Renal Cell Carcinoma (ccRCC) | High PUMA mRNA expression is associated with advanced tumor staging. | Univariate analysis showed a significant association between PUMA mRNA levels and TNM stage. |
This compound Signaling Pathways
PUMA plays a central role in the intrinsic apoptosis pathway, acting as a direct sensor of cellular stress and an antagonist of anti-apoptotic Bcl-2 family proteins. Its induction, primarily by the tumor suppressor p53, leads to the activation of the effector proteins BAX and BAK, culminating in mitochondrial outer membrane permeabilization and cell death.
PUMA BH3 Domain: A Direct Hit or A Strategic Diversion in Bax Activation?
A comprehensive guide for researchers navigating the evidence for PUMA BH3's role in initiating apoptosis.
The intricate dance of apoptosis is tightly regulated by the BCL-2 family of proteins, where a delicate balance between pro- and anti-apoptotic members determines a cell's fate. Central to this process is the activation of the effector proteins BAX and BAK, which upon activation, oligomerize at the mitochondrial outer membrane, leading to its permeabilization and the release of apoptogenic factors. The BH3-only proteins, such as PUMA (p53 upregulated modulator of apoptosis), are key initiators of this cascade. However, the precise mechanism by which the this compound domain triggers BAX activation has been a subject of intense scientific debate, with evidence supporting both a direct activation model and an indirect "sensitizer" model. This guide provides a comparative analysis of the experimental data for both hypotheses, equipping researchers with the information to critically evaluate the role of this compound in their studies.
The Dueling Models of this compound Action
Two primary models describe how BH3-only proteins like PUMA can initiate BAX-mediated apoptosis:
-
The Direct Activation Model: This model posits that "activator" BH3-only proteins, including PUMA, can directly bind to and induce a conformational change in BAX, leading to its activation and subsequent oligomerization.[1][2]
-
The Indirect Activation (or Sensitizer) Model: In this scenario, "sensitizer" BH3-only proteins do not directly interact with BAX. Instead, they bind to and neutralize anti-apoptotic BCL-2 proteins (e.g., BCL-2, BCL-xL, MCL-1).[3][4] This releases any sequestered "activator" BH3-only proteins or even "primed" BAX molecules, allowing them to activate the apoptotic cascade.[2]
The prevailing view is that PUMA can function through both mechanisms, with its primary role potentially being context-dependent.[5]
Visualizing the Pathways
To better understand these competing and potentially complementary models, the following diagrams illustrate the proposed signaling cascades.
Caption: Direct Activation Model of Bax by this compound.
Caption: Indirect Activation Model of Bax by this compound.
Experimental Evidence: A Head-to-Head Comparison
The following tables summarize key experimental findings that support either the direct or indirect activation of BAX by the this compound domain.
Table 1: Evidence for Direct Interaction and Activation
| Experimental Technique | Key Findings | References |
| Co-Immunoprecipitation | Endogenous PUMA and BAX interact in cells, and this interaction is enhanced by treatment with the BCL-2/BCL-xL inhibitor ABT-737, which frees PUMA from anti-apoptotic proteins. | [6][7] |
| Surface Plasmon Resonance (SPR) | The this compound domain binds to purified BAK (a close homolog of BAX) with high affinity (KD = 26 ± 5 nM), comparable to the known direct activator BIM. | [8] |
| NMR Spectroscopy & Photocrosslinking | PUMA SAHBs (stabilized alpha-helix of BCL-2) engage an α1/α6 trigger site on BAX to initiate its functional activation. | [5] |
| Cell-Free Assays | The this compound domain can promote BAX interaction with mitochondria and trigger its pro-apoptotic activity in cell-free systems.[6][7] This effect is inhibited by a peptide that blocks the physical interaction between this compound and BAX.[6] | |
| Yeast-Based Assays | In yeast, PUMA interacts with BAX and triggers its killing activity in the absence of anti-apoptotic BCL-2 homologs. | [6][7] |
Table 2: Evidence for Indirect "Sensitizer" Role
| Experimental Technique | Key Findings | References |
| Binding Affinity Assays | This compound peptides bind with high affinity (nanomolar range) to all anti-apoptotic BCL-2 proteins, including BCL-2, BCL-xL, and MCL-1.[9][10][11] This promiscuous binding supports its role in neutralizing a broad range of BAX inhibitors. | |
| Liposome (B1194612) Permeabilization Assays | Some studies have reported that the this compound peptide is a weak facilitator of BAX-mediated liposome permeabilization compared to direct activators like BID.[8] | |
| Genetic Knockout Studies | Apoptosis can still be induced by "sensitizer" BH3-only proteins in cells deficient for the three proposed "activator" BH3-only proteins (BID, BIM, and PUMA), suggesting that direct activation by these proteins is not always necessary.[4] |
Key Experimental Protocols
For researchers aiming to investigate the PUMA-BAX interaction, the following are detailed protocols for commonly used assays.
Co-Immunoprecipitation of Endogenous PUMA and BAX
This method is used to determine if two proteins are physically associated within a cell.
1. Cell Lysis:
-
Treat cells with the desired stimulus (e.g., ABT-737) to induce apoptosis.
-
Lyse cells in a non-denaturing lysis buffer (e.g., CHAPS lysis buffer: 10 mmol/l HEPES, pH 7.4; 150 mmol/l NaCl; 1% CHAPS) containing protease inhibitors.[12]
-
Centrifuge to pellet cell debris and collect the supernatant.
2. Immunoprecipitation:
-
Incubate 500 µg of protein lysate with an antibody specific for PUMA or BAX overnight at 4°C with gentle rotation.
-
Add protein A/G agarose (B213101) or magnetic beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
3. Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against both PUMA and BAX to detect the co-immunoprecipitated protein.
In Vitro BAX Activation and Oligomerization Assay
This assay assesses the ability of this compound to directly induce BAX conformational change and oligomerization.
1. Protein Preparation:
-
Use freshly purified, monomeric recombinant BAX protein.
-
Synthesize or purchase a high-purity this compound peptide.
2. BAX Activation:
-
Incubate monomeric BAX (e.g., 9 µM) with varying molar ratios of the this compound peptide (e.g., 0.5:1, 1:1, 2:1, 4:1) in a suitable buffer (e.g., PBS) at 22°C for 15 minutes.[13]
3. Detection of Conformational Change:
-
To detect the activated conformation of BAX, incubate the reaction mixture with an antibody specific for the activated form of BAX (e.g., 6A7 clone).[13]
-
Perform immunoprecipitation as described above and analyze the amount of activated BAX by Western blotting.
4. Detection of Oligomerization:
-
Analyze the reaction mixtures by size exclusion chromatography (SEC) to separate monomeric BAX from dimers and higher-order oligomers.[13]
-
Alternatively, use a chemical cross-linking agent (e.g., 1 mM DSS) to stabilize oligomers, followed by SDS-PAGE and Western blotting to visualize the different BAX species.[14]
Liposome Permeabilization Assay
This cell-free assay reconstitutes the mitochondrial outer membrane to directly measure BAX-mediated permeabilization.
1. Liposome Preparation:
-
Prepare liposomes with a lipid composition mimicking the mitochondrial outer membrane.
-
Encapsulate a fluorescent dye (e.g., FITC-dextran) within the liposomes.
2. Permeabilization Reaction:
-
Incubate the dye-loaded liposomes with recombinant BAX in the presence or absence of the this compound peptide.
-
Monitor the release of the fluorescent dye from the liposomes over time using a fluorescence plate reader. An increase in fluorescence indicates liposome permeabilization.
Experimental Workflow Visualization
The following diagram outlines a general workflow for investigating the mechanism of this compound-mediated BAX activation.
Caption: General workflow for validating this compound's effect on Bax.
Conclusion
The body of evidence suggests that this compound is a versatile and potent initiator of apoptosis, capable of acting as both a direct activator of BAX and an indirect sensitizer (B1316253) by neutralizing anti-apoptotic BCL-2 proteins. Its ability to bind promiscuously to anti-apoptotic members ensures the dismantling of the cell's primary defense against apoptosis.[9][10] Simultaneously, evidence for a direct, albeit potentially transient, interaction with BAX suggests a multifaceted activation mechanism.[5] For researchers in drug development, understanding this dual functionality is critical for designing novel therapeutics that can effectively trigger apoptosis in cancer cells by either mimicking the sensitizer role, the activator role, or both. Future investigations should focus on the cellular context and post-translational modifications that may dictate which of PUMA's pro-apoptotic functions predominates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The third model of Bax/Bak activation: a Bcl-2 family feud finally resolved? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multimodal Interaction with BCL-2 Family Proteins Underlies the Pro-Apoptotic Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Bax activation by the BH3-only protein Puma promotes cell dependence on antiapoptotic Bcl-2 family members - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the BH3-only Protein Puma as a Direct Bak Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BH3-only proteins in apoptosis and beyond: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence that inhibition of BAX activation by BCL-2 involves its tight and preferential interaction with the BH3 domain of BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of BAK and BAX activation or MMP [bio-protocol.org]
- 13. BAX Activation is Initiated at a Novel Interaction Site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to PUMA BH3 Knockout vs. Knockdown: Phenotypic Distinctions in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
The BH3-only protein PUMA (p53-upregulated modulator of apoptosis) is a critical initiator of the intrinsic apoptotic pathway. Its function is intrinsically linked to its Bcl-2 homology 3 (BH3) domain, which allows it to neutralize anti-apoptotic Bcl-2 family proteins, thereby unleashing the pro-apoptotic effectors BAX and BAK.[1][2] Investigating PUMA's role in cell death pathways often involves suppressing its function, primarily through gene knockout (KO) or knockdown (KD) techniques. While both aim to reduce PUMA activity, their fundamental mechanisms—permanent genomic ablation versus transient mRNA silencing—lead to distinct and significant phenotypic differences.
This guide provides an objective comparison of PUMA BH3 knockout and knockdown models, summarizing quantitative data, detailing experimental protocols, and illustrating key concepts with diagrams to aid researchers in selecting the most appropriate model for their experimental needs.
PUMA's Mechanism of Action in Apoptosis
PUMA is a sentinel for a wide array of cellular stresses, including DNA damage, cytokine deprivation, and endoplasmic reticulum (ER) stress.[3][4][5] Upon transcriptional upregulation by factors like p53, FOXO3a, or NF-κB, the PUMA protein translocates to the mitochondria.[1][4] There, its BH3 domain promiscuously binds to all five anti-apoptotic Bcl-2 family members (Bcl-2, Bcl-X L, Mcl-1, Bcl-w, and A1).[1] This sequestration prevents them from inhibiting the effector proteins BAX and BAK. Freed from inhibition, BAX and BAK oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[6][7] This event triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in programmed cell death.[4][7]
References
- 1. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 3. The multifaceted role of PUMA in cell death pathways: its therapeutic potential across cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PUMA is directly activated by NF-κB and contributes to TNF-α-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pro-Apoptotic BH3-only, Bcl-2 Family Member Puma Is Critical for Acute Ethanol-Induced Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
Unmasking Specificity: A Comparative Guide to PUMA BH3 Antibody Cross-Reactivity
For researchers, scientists, and professionals in drug development, the specificity of an antibody is paramount. This guide provides a comparative analysis of the potential cross-reactivity of antibodies targeting the BH3 domain of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis) with other Bcl-2 family proteins. While direct quantitative data on the cross-reactivity of specific PUMA BH3 antibody clones remains limited in publicly available literature, this document synthesizes known protein-protein interaction data, provides detailed experimental protocols for validation, and offers a framework for assessing antibody specificity.
The BH3 domain is a critical interaction motif shared among the Bcl-2 family of proteins, which are central regulators of apoptosis. PUMA, a BH3-only protein, is known to be a "promiscuous" member of this family, capable of binding to all known anti-apoptotic Bcl-2 proteins (Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1) to initiate programmed cell death.[1][2] This inherent promiscuity of the this compound domain itself raises important considerations for the specificity of antibodies developed against this epitope.
Potential Cross-Reactivity Profile of this compound Antibodies
Due to the sequence homology among the BH3 domains of various Bcl-2 family members, antibodies raised against the this compound domain have the potential to cross-react with other proteins in this family. The following table summarizes the known interactions of the PUMA protein with other Bcl-2 family members, which can serve as a predictive guide for potential antibody cross-reactivity. It is crucial to note that this table reflects protein-protein interactions and not experimentally verified antibody cross-reactivity data.
| Target Protein Family | Specific Member | PUMA Protein Interaction | Potential for Antibody Cross-Reactivity |
| Anti-Apoptotic Bcl-2 | Bcl-2 | High Affinity[3] | High |
| Bcl-xL | High Affinity[4] | High | |
| Mcl-1 | High Affinity[5] | High | |
| Bcl-w | High Affinity | High | |
| A1/Bfl-1 | High Affinity[6] | High | |
| Pro-Apoptotic (BH3-only) | Bim | Functional Overlap[7] | Moderate to High |
| Bid | Functional Overlap | Moderate | |
| Bad | Weak/No Direct Interaction | Low | |
| Noxa | Functional Overlap[2] | Moderate | |
| Pro-Apoptotic (Effectors) | Bax | Direct Interaction[8] | Moderate to High |
| Bak | Direct Interaction[9] | Moderate to High |
Disclaimer: This table is predictive and based on the known binding profile of the PUMA protein. Experimental validation is essential to determine the actual cross-reactivity of any specific this compound antibody.
Signaling Pathways and Experimental Workflows
To understand the context of PUMA's function and the importance of antibody specificity, it is essential to visualize the apoptotic signaling pathway and the experimental workflows used for antibody validation.
Caption: PUMA's central role in apoptosis.
Caption: A multi-tiered antibody validation workflow.
Detailed Experimental Protocols
Accurate assessment of antibody specificity requires rigorous and well-controlled experiments. The following are detailed protocols for key validation assays.
Protocol 1: Western Blotting for this compound Antibody Specificity
This protocol is adapted from standard western blotting procedures and includes a peptide blocking control for specificity validation.
A. Materials:
-
Cell lysates (e.g., from wild-type and PUMA knockout cells)[10][11][12]
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: Anti-PUMA BH3
-
Blocking peptide corresponding to the immunogen sequence
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
B. Procedure:
-
Sample Preparation: Prepare cell lysates in a suitable lysis buffer containing protease inhibitors. Determine protein concentration using a standard assay (e.g., BCA).
-
Gel Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Include a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation (with and without blocking peptide):
-
Without Blocking Peptide: Dilute the anti-PUMA BH3 antibody in blocking buffer to the recommended concentration. Incubate the membrane with the antibody solution overnight at 4°C with gentle agitation.
-
With Blocking Peptide: In a separate tube, pre-incubate the anti-PUMA BH3 antibody with a 5-10 fold molar excess of the blocking peptide in blocking buffer for 1-2 hours at room temperature with gentle agitation. Apply this mixture to a parallel membrane and incubate overnight at 4°C.
-
-
Washing: Wash the membranes three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membranes with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membranes with a chemiluminescent substrate and capture the signal using an imaging system.
C. Expected Results:
-
A specific band at the expected molecular weight of PUMA should be visible in the lane with the antibody alone.
-
This band should be significantly reduced or absent in the lane where the antibody was pre-incubated with the blocking peptide.
-
The band should be absent in lysates from PUMA knockout cells.[10][12]
Protocol 2: Immunoprecipitation (IP) for Assessing Protein Interactions
This protocol can be used to determine if the this compound antibody co-immunoprecipitates other Bcl-2 family members.
A. Materials:
-
Cell lysate
-
Anti-PUMA BH3 antibody
-
Control IgG (from the same species as the primary antibody)
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
IP lysis buffer
-
Wash buffer
-
Elution buffer
-
SDS-PAGE sample buffer
B. Procedure:
-
Lysate Preparation: Prepare a non-denaturing cell lysate to preserve protein-protein interactions.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-PUMA BH3 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-3 hours at 4°C.
-
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluate by Western blotting using antibodies against various Bcl-2 family members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bax, Bak).
C. Expected Results:
-
The Western blot of the IP eluate should show a band for PUMA.
-
The presence of bands for other Bcl-2 family members would indicate either a direct interaction with PUMA or potential cross-reactivity of the antibody. Further validation, such as reciprocal IP or the use of knockout cell lines, would be necessary to distinguish between these possibilities.
Conclusion
While the promiscuous nature of the this compound domain suggests a high potential for cross-reactivity of antibodies targeting this region, a definitive, quantitative assessment for commercially available antibodies is largely absent from the literature. Researchers must therefore undertake rigorous in-house validation to ensure the specificity of their this compound antibodies. The use of multiple validation methods, including Western blotting with blocking peptides and knockout cell lines, and immunoprecipitation, is strongly recommended. For definitive cross-reactivity profiling, advanced techniques such as peptide arrays or IP-MS would be invaluable. By employing the systematic approach outlined in this guide, researchers can confidently assess the specificity of their this compound antibodies and generate reliable and reproducible data.
References
- 1. The carboxyl-terminal sequence of PUMA binds to both anti-apoptotic proteins and membranes | eLife [elifesciences.org]
- 2. raybiotech.com [raybiotech.com]
- 3. PUMA Binding Induces Partial Unfolding within BCL-xL to Disrupt p53 Binding and Promote Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epistatic mutations in this compound drive an alternate binding mode to potently and selectively inhibit anti-apoptotic Bfl-1 | eLife [elifesciences.org]
- 6. Puma cooperates with Bim, the rate-limiting BH3-only protein in cell death during lymphocyte development, in apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bax activation by the BH3-only protein Puma promotes cell dependence on antiapoptotic Bcl-2 family members - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the BH3-only Protein Puma as a Direct Bak Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multimodal Interaction with BCL-2 Family Proteins Underlies the Pro-Apoptotic Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Human BBC3 (PUMA) knockout HeLa cell lysate (ab256848) | Abcam [abcam.com]
- 12. Use of mouse knockout models to validate the specificity of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Targeting PUMA BH3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pro-apoptotic protein PUMA (p53 Upregulated Modulator of Apoptosis) has emerged as a critical mediator of apoptosis in response to a wide array of cellular stresses. Its central role is orchestrated through its BCL-2 Homology 3 (BH3) domain, which allows it to bind with high affinity to and antagonize all known anti-apoptotic BCL-2 family members (Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1). This broad-spectrum activity makes the PUMA BH3 domain a compelling target for therapeutic intervention, particularly in oncology. This guide provides a comparative analysis of strategies targeting the this compound domain against alternative pro-apoptotic approaches, supported by experimental data and detailed methodologies.
This compound-Targeting Strategies vs. Alternative Pro-Apoptotic Therapies
The primary strategy for targeting the this compound domain involves the development of BH3 mimetics. These molecules, either peptides or small molecules, are designed to mimic the α-helical BH3 domain of PUMA, thereby competitively inhibiting the interaction between PUMA and anti-apoptotic Bcl-2 proteins. This disruption liberates pro-apoptotic effector proteins like BAX and BAK, ultimately leading to mitochondrial outer membrane permeabilization (MOMP) and apoptosis.
Alternative strategies to induce apoptosis in cancer cells often involve targeting other nodes within the intrinsic and extrinsic apoptotic pathways. These include direct inhibitors of anti-apoptotic Bcl-2 family proteins with varying selectivity, and agents that target the Inhibitor of Apoptosis Proteins (IAPs).
| Therapeutic Strategy | Target(s) | Mechanism of Action | Representative Agents | Key Advantages | Key Challenges |
| This compound Mimetics | Anti-apoptotic Bcl-2 family proteins (pan-inhibitory) | Competitively inhibits the binding of PUMA to anti-apoptotic Bcl-2 proteins, releasing pro-apoptotic effectors. | PUMA SAHBs (stapled peptides), Compound 8 | Broad-spectrum activity against all anti-apoptotic Bcl-2 members. May overcome resistance mediated by upregulation of a specific anti-apoptotic protein. | Developing cell-permeable and stable small molecules that mimic a peptide interface is challenging. Potential for on-target toxicity in normal tissues. |
| Selective Bcl-2 Inhibitors | Bcl-2 | Specifically inhibits Bcl-2, leading to the release of pro-apoptotic proteins sequestered by Bcl-2. | Venetoclax (ABT-199)[1] | Clinically validated efficacy in certain hematological malignancies.[1] More targeted approach may reduce some off-target effects. | Ineffective in tumors dependent on other anti-apoptotic proteins like Mcl-1 or Bcl-xL.[1] Acquired resistance through upregulation of other anti-apoptotic proteins is common.[1] |
| Selective Mcl-1 Inhibitors | Mcl-1 | Specifically inhibits Mcl-1, a key resistance factor to many therapies, including Bcl-2 inhibitors. | S63845, AZD5991, AMG-176[2] | Can overcome resistance to Bcl-2 inhibitors.[2] Synergizes with other BH3 mimetics.[2] | Potential for on-target cardiotoxicity due to the role of Mcl-1 in cardiomyocyte survival. Rapid protein turnover can make sustained inhibition challenging. |
| XIAP Inhibitors | X-linked inhibitor of apoptosis protein (XIAP) | Inhibit XIAP, relieving its suppression of caspases-3, -7, and -9, thereby promoting apoptosis execution. | Smac mimetics (e.g., Birinapant), Embelin | Targets a downstream step in the apoptotic cascade. Can sensitize cells to other pro-apoptotic stimuli. | XIAP inhibition alone may not be sufficient to induce apoptosis in all cancer types. Efficacy can be context-dependent. |
Quantitative Performance Data
The efficacy of this compound-targeting agents and their alternatives can be quantitatively assessed through various biophysical and cell-based assays. The following tables summarize key performance metrics from published studies.
Table 1: Binding Affinities of this compound Peptides and Mimetics to Anti-Apoptotic Bcl-2 Proteins
| Molecule | Target Protein | Binding Affinity (Kd or Ki) | Assay Method | Reference |
| This compound peptide | Bcl-xL | 20-35 nM | Fluorescence Polarization | [3] |
| This compound peptide | Bcl-2 | 20-35 nM | Fluorescence Polarization | [3] |
| This compound peptide | Mcl-1 | 20-35 nM | Fluorescence Polarization | [3] |
| This compound peptide | Bcl-w | 20-35 nM | Fluorescence Polarization | [3] |
| This compound peptide | Bfl-1/A1 | 20-35 nM | Fluorescence Polarization | [3] |
| PUMA SAHBA1 | Bcl-xL | 2.6-13 nM | Fluorescence Polarization | [3] |
| Compound 8 | Mcl-1 | IC50: 20-50 µM | Cell-based apoptosis assay | [2] |
Table 2: Cellular Efficacy of Pro-Apoptotic Agents
| Agent | Cell Line | EC50 / IC50 | Assay | Reference |
| Venetoclax (ABT-199) | Canine T-cell lymphoma | ~23 nM | Cell Viability | [4] |
| Venetoclax (ABT-199) | Canine B-cell lymphoma | >50 µM | Cell Viability | [4] |
| Navitoclax (ABT-263) | Canine T-cell lymphoma | ~45 nM | Cell Viability | [4] |
| Compound 8 | DLD-1 (PUMA-dependent apoptosis) | IC50: ~39 µM | Cell Viability | [2] |
| S63845 (Mcl-1 inhibitor) | Various cancer cell lines | Low nM range | Apoptosis Assays | [1] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Validate PUMA-Bcl-xL Interaction
This protocol is designed to verify the interaction between PUMA and the anti-apoptotic protein Bcl-xL in a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against HA-tagged PUMA (for pulldown)
-
Antibody against V5-tagged Bcl-xL (for detection)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Transfect cells to express HA-tagged PUMA and V5-tagged Bcl-xL.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate a portion of the lysate with an anti-HA antibody for 2-4 hours at 4°C.
-
Add protein A/G beads and incubate for another 1 hour at 4°C to capture the immune complexes.
-
Wash the beads three times with wash buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using an anti-V5 antibody to detect co-precipitated Bcl-xL.[5]
Fluorescence Polarization (FP) Assay for this compound Binding
This assay quantitatively measures the binding of a fluorescently labeled this compound peptide to an anti-apoptotic Bcl-2 protein.
Materials:
-
Fluorescently labeled this compound peptide (e.g., FITC-PUMA BH3)
-
Purified recombinant anti-apoptotic Bcl-2 protein (e.g., Bcl-xL)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of the unlabeled competitor (if performing a competition assay) or the Bcl-2 protein (for direct binding).
-
Add a fixed concentration of the fluorescent this compound peptide to each well.
-
Add the serially diluted protein or competitor.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Calculate binding constants (Kd or Ki) by fitting the data to a suitable binding model.[3]
BH3 Profiling
This functional assay assesses the mitochondrial apoptotic priming of cells by measuring their sensitivity to a panel of BH3 peptides.
Materials:
-
Digitonin (B1670571) for cell permeabilization
-
Mitochondrial assay buffer
-
Panel of BH3 peptides (e.g., BIM, BAD, NOXA, PUMA)
-
JC-1 dye or cytochrome c antibody for readout
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Harvest and wash cells.
-
Permeabilize the cells with a titrated concentration of digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial outer membrane intact.
-
Expose the permeabilized cells to a panel of BH3 peptides at various concentrations.
-
Incubate to allow for peptide-induced MOMP.
-
Measure mitochondrial membrane potential using JC-1 dye or cytochrome c release by intracellular staining and flow cytometry.
-
Analyze the data to determine the sensitivity of the mitochondria to different BH3 peptides, which reflects the cell's dependence on specific anti-apoptotic proteins.
Visualizations
Caption: PUMA-mediated apoptotic signaling pathway.
Caption: Experimental workflow for validating this compound-targeting compounds.
Conclusion
Targeting the this compound domain represents a promising therapeutic strategy due to its central and broad role in mediating apoptosis. This compound mimetics offer the potential to overcome resistance mechanisms that plague more selective inhibitors of the Bcl-2 family. However, the development of potent, specific, and drug-like small molecules remains a significant hurdle. A thorough understanding and application of the experimental protocols outlined in this guide are essential for the rigorous validation of novel this compound-targeting compounds. Comparative analysis with alternative pro-apoptotic strategies will be crucial in defining the therapeutic contexts where targeting the this compound domain can provide the most significant clinical benefit.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting the apoptotic Mcl-1-PUMA interface with a dual-acting compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multimodal Interaction with BCL-2 Family Proteins Underlies the Pro-Apoptotic Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitivity of canine hematological cancers to BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Human and Mouse PUMA BH3: Sequence and Functional Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the BH3 domain of the p53-upregulated modulator of apoptosis (PUMA) in humans and mice. PUMA, also known as Bcl-2-binding component 3 (BBC3), is a critical pro-apoptotic protein and a member of the Bcl-2 family. Its function is pivotal in the initiation of apoptosis through the mitochondrial pathway, making it a significant target in cancer therapy and research into tissue injury and neurodegenerative diseases. This document summarizes key data on sequence conservation, binding affinities to anti-apoptotic proteins, and the methodologies used to assess its function.
Sequence Comparison of Human and Mouse PUMA BH3
The Bcl-2 homology 3 (BH3) domain is the functional cornerstone of PUMA, mediating its interaction with anti-apoptotic Bcl-2 family proteins. An alignment of the human and mouse PUMA protein sequences reveals a remarkable degree of conservation, with over 90% identity at the amino acid level. Critically, the BH3 domain itself is perfectly conserved between the two species.[1][2]
| Species | This compound Domain Sequence |
| Human | EQWAREIGAQLRRMADDLNAQYER |
| Mouse | EQWAREIGAQLRRMADDLNAQYER |
Table 1: Amino Acid Sequence of Human and Mouse this compound Domains. The sequences are identical, highlighting the conserved nature of this critical functional domain across these species.
Functional Comparison: Binding to Anti-Apoptotic Bcl-2 Proteins
The primary function of the this compound domain is to bind to and neutralize anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1.[3][4] This action releases the pro-apoptotic effector proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization and subsequent cell death.[3][5][6] Given the identical amino acid sequence of the human and mouse this compound domains, their binding affinities to the respective anti-apoptotic Bcl-2 proteins are expected to be the same. Experimental data for human this compound shows high-affinity binding to a broad range of anti-apoptotic Bcl-2 proteins, with dissociation constants (Kd) typically in the low nanomolar range.
| Anti-Apoptotic Protein | Binding Affinity (Kd) of Human this compound |
| Bcl-2 | ~20-35 nM |
| Bcl-xL | ~20-35 nM |
| Mcl-1 | ~20-35 nM |
| Bcl-w | ~20-35 nM |
| A1/Bfl-1 | ~20-35 nM |
Table 2: Experimentally Determined Binding Affinities of Human this compound to Anti-Apoptotic Bcl-2 Family Proteins. These values, determined by fluorescence polarization assays, demonstrate the potent and broad-spectrum inhibitory nature of PUMA.[7] Due to the sequence identity, these affinities are considered representative for mouse this compound as well.
Signaling Pathways Involving PUMA
PUMA is a key mediator of apoptosis triggered by a variety of cellular stresses, most notably DNA damage, which activates the tumor suppressor p53.[3][8] However, PUMA-induced apoptosis can also occur independently of p53.[3]
Figure 1: p53-PUMA Signaling Pathway. This diagram illustrates how cellular stress, such as DNA damage, leads to the p53-mediated transcription of the PUMA gene. The resulting PUMA protein then inhibits anti-apoptotic Bcl-2 family members, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), and ultimately apoptosis.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay quantitatively measures the binding interaction between the this compound peptide and anti-apoptotic Bcl-2 proteins.
Figure 2: Fluorescence Polarization Assay Workflow. A fluorescently tagged this compound peptide is used. When unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger Bcl-2 protein, its tumbling slows, increasing the polarization. This change is used to determine the binding affinity.[7][9][10][11][12]
Methodology:
-
Reagents: Synthesize and purify a this compound peptide labeled with a fluorophore (e.g., FITC). Purify the target anti-apoptotic Bcl-2 family protein.
-
Assay Buffer: A suitable buffer (e.g., PBS) is used to maintain protein stability.
-
Procedure:
-
A constant concentration of the fluorescently labeled this compound peptide is added to the wells of a microplate.
-
Serial dilutions of the purified anti-apoptotic Bcl-2 protein are added to the wells.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
-
Measurement: Fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
Data Analysis: The change in fluorescence polarization is plotted against the concentration of the Bcl-2 protein. The dissociation constant (Kd) is calculated by fitting the data to a one-site binding model.
Co-Immunoprecipitation (Co-IP) for Interaction Analysis
Co-IP is used to demonstrate the physical interaction between PUMA and Bcl-2 family proteins within a cellular context.
Figure 3: Co-Immunoprecipitation Workflow. This technique uses an antibody to pull down a specific protein (PUMA) from a cell lysate, along with any proteins that are bound to it (e.g., Bcl-2). The presence of the interacting protein is then confirmed by Western blotting.[13][14][15]
Methodology:
-
Cell Culture and Lysis: Cells endogenously expressing or overexpressing PUMA and the target Bcl-2 family protein are harvested and lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
The cell lysate is pre-cleared to reduce non-specific binding.
-
An antibody specific to PUMA is added to the lysate and incubated to allow for the formation of antigen-antibody complexes.
-
Protein A/G-coupled beads are added to capture the antibody-protein complexes.
-
-
Washing and Elution: The beads are washed several times to remove unbound proteins. The bound proteins are then eluted from the beads, typically by boiling in a sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for the suspected interacting Bcl-2 family protein.
Caspase-3/7 Activity Assay for Apoptosis Measurement
This assay quantifies the activity of effector caspases 3 and 7, which are key executioners of apoptosis, to measure the pro-apoptotic function of PUMA.
Methodology:
-
Cell Treatment: Cells are treated with a stimulus to induce PUMA-dependent apoptosis (e.g., DNA damaging agents) or are transfected to overexpress PUMA.
-
Assay Principle: A luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7, is used.
-
Procedure:
-
A reagent containing the caspase substrate and a buffer is added to the cell lysate or directly to the cultured cells.
-
The mixture is incubated to allow for the enzymatic reaction to occur.
-
-
Measurement: The resulting luminescent or fluorescent signal, which is proportional to the caspase activity, is measured using a luminometer or fluorometer.[16][17][18][19][20]
Conclusion
The this compound domain is a highly conserved and potent initiator of apoptosis in both humans and mice. The identical amino acid sequence of the BH3 domain in both species underscores its critical and conserved function in binding to and inhibiting anti-apoptotic Bcl-2 family proteins. This high degree of similarity in sequence and function makes the mouse an excellent model organism for studying PUMA-mediated apoptosis and for the preclinical evaluation of therapeutics targeting this pathway for human diseases. The experimental protocols outlined provide robust methods for further investigation into the intricacies of PUMA's role in cellular life and death decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 4. The Pro-Apoptotic BH3-only, Bcl-2 Family Member Puma Is Critical for Acute Ethanol-Induced Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PUMA Promotes Bax Translocation by Both Directly Interacting with Bax and by Competitive Binding to Bcl-XL during UV-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bax activation by the BH3-only protein Puma promotes cell dependence on antiapoptotic Bcl-2 family members - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multimodal Interaction with BCL-2 Family Proteins Underlies the Pro-Apoptotic Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. PUMA Binding Induces Partial Unfolding within BCL-xL to Disrupt p53 Binding and Promote Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determinants of BH3 binding specificity for Mcl-1 vs. Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MiR-221 and miR-222 target PUMA to induce cell survival in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. oncotarget.com [oncotarget.com]
- 19. RETRACTED ARTICLE: MEK inhibitors induce apoptosis via FoxO3a-dependent PUMA induction in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
A Structural Showdown: PUMA BH3 and Its Counterparts in the Apoptotic Arena
For researchers, scientists, and drug development professionals, understanding the nuanced interactions within the B-cell lymphoma 2 (Bcl-2) family of proteins is paramount for targeted cancer therapeutics. At the heart of these interactions lies the B-cell homology 3 (BH3) domain, a short helical motif that acts as a death ligand, initiating the cascade of events leading to apoptosis. Among the "BH3-only" proteins, PUMA (p53-upregulated modulator of apoptosis) is a potent, promiscuous killer, capable of binding to and neutralizing all anti-apoptotic Bcl-2 family members. This guide provides a structural and functional comparison of the PUMA BH3 domain with other key BH3 domains from proteins such as BIM, BID, BAD, and NOXA, supported by quantitative binding data and detailed experimental methodologies.
The this compound Domain: A Versatile Apoptotic Trigger
The this compound domain is an amphipathic α-helix that binds to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins like Bcl-xL, Mcl-1, and Bcl-2.[1][2] This binding event neutralizes the anti-apoptotic function of these proteins, thereby liberating the pro-apoptotic effector proteins BAX and BAK to induce mitochondrial outer membrane permeabilization and subsequent cell death.[3][4] PUMA is a key mediator of apoptosis in response to a wide array of cellular stresses, including DNA damage and growth factor withdrawal, and its expression can be induced by both p53-dependent and -independent pathways.
Comparative Binding Affinities of BH3 Domains
The efficacy of a BH3-only protein in promoting apoptosis is closely linked to its binding affinity for the various anti-apoptotic Bcl-2 family members. The table below summarizes the dissociation constants (Kd) for the interaction of BH3 domain peptides from PUMA, BIM, BID, BAD, and NOXA with Bcl-xL, Mcl-1, and Bcl-2. Lower Kd values indicate higher binding affinity.
| BH3 Domain | Bcl-xL (Kd, nM) | Mcl-1 (Kd, nM) | Bcl-2 (Kd, nM) |
| PUMA | 2[5] | 46[6][7] | 250[8][9] |
| BIM | 4.4[10] | 5.8[10] | 6.1[10] |
| BID | 27[11] | ~830[12] | 50-10,000[13][14] |
| BAD | 10[15] | >1000[1] | 10-50[13][14] |
| NOXA | 70[9] | 3.4[9] | 250[8][9] |
Note: The reported Kd values can vary between studies due to differences in experimental conditions and protein/peptide constructs used.
Experimental Protocols
The determination of binding affinities between BH3 domains and Bcl-2 family proteins is crucial for understanding their interactions. Two common biophysical techniques employed for this purpose are Fluorescence Polarization (FP) and Glutathione (B108866) S-transferase (GST) pull-down assays.
Fluorescence Polarization (FP) Assay
This solution-based technique measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled BH3 peptide (tracer) upon binding to a larger anti-apoptotic Bcl-2 protein. The increase in molecular size upon binding slows the rotation of the tracer, leading to an increase in fluorescence polarization.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3) in an appropriate assay buffer (e.g., PBS with 0.01% Tween-20).
-
Prepare a stock solution of the purified anti-apoptotic Bcl-2 protein (e.g., Bcl-xL) in the same assay buffer.
-
Prepare serial dilutions of a non-labeled competitor BH3 peptide (e.g., this compound) in the assay buffer.
-
-
Assay Setup:
-
In a black, low-volume 384-well plate, add a fixed concentration of the fluorescently labeled BH3 peptide and the anti-apoptotic Bcl-2 protein to each well.
-
Add varying concentrations of the competitor BH3 peptide to the wells. Include control wells with only the fluorescent peptide (for minimum polarization) and wells with the fluorescent peptide and the Bcl-2 protein without a competitor (for maximum polarization).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration. The data can be fitted to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the Ki (and subsequently Kd) of the competitor peptide.[16][17][18]
Glutathione S-transferase (GST) Pull-Down Assay
This in vitro technique is used to detect physical interactions between proteins. A "bait" protein is expressed as a fusion with GST, which allows it to be captured on glutathione-coated beads. "Prey" proteins that interact with the bait can then be "pulled down" from a cell lysate.
Protocol Outline:
-
Expression and Immobilization of GST-Bait:
-
Express the GST-tagged anti-apoptotic Bcl-2 protein (e.g., GST-Bcl-xL) in E. coli and purify the crude lysate.
-
Incubate the lysate with glutathione-sepharose beads to immobilize the GST-fusion protein. Wash the beads to remove non-specifically bound proteins.
-
-
Preparation of Prey Protein Lysate:
-
Prepare a cell lysate containing the BH3-only protein of interest (e.g., from cells overexpressing the protein).
-
-
Binding Reaction:
-
Incubate the immobilized GST-Bcl-xL beads with the cell lysate containing the BH3-only protein.
-
-
Washing: Wash the beads extensively with a suitable wash buffer to remove non-specifically bound proteins.
-
Elution and Detection:
Visualizing the Molecular Interactions
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this compound function and the comparative nature of BH3 domain interactions.
Conclusion
The this compound domain stands out as a potent and promiscuous initiator of apoptosis, capable of targeting a broad range of anti-apoptotic Bcl-2 proteins. This contrasts with the more selective binding profiles of other BH3-only proteins like BAD and NOXA. Understanding these differences in binding affinity and specificity is crucial for the rational design of BH3 mimetic drugs that can selectively target specific anti-apoptotic proteins overexpressed in cancer cells, thereby offering a more tailored and effective therapeutic strategy. The experimental protocols and comparative data presented here provide a foundational resource for researchers working to unravel the complexities of the Bcl-2 family and develop next-generation cancer therapies.
References
- 1. pnas.org [pnas.org]
- 2. Frontiers | Structural Details of BH3 Motifs and BH3-Mediated Interactions: an Updated Perspective [frontiersin.org]
- 3. scientificarchives.com [scientificarchives.com]
- 4. BH3-Only Proteins Noxa and Puma Are Key Regulators of Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and specific peptide inhibitors of human pro-survival protein Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Designed BH3 Peptides with High Affinity and Specificity for Targeting Mcl-1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Noxa/Bcl-2 Protein Interactions Contribute to Bortezomib Resistance in Human Lymphoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mapping the interaction of pro-apoptotic tBID with pro-survival BCL-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Innate Conformational Dynamics Drive Binding Specificity in Anti-Apoptotic Proteins Mcl-1 and Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 15. Functional and physical interaction between Bcl-XL and a BH3-like domain in Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 20. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 21. cube-biotech.com [cube-biotech.com]
Unveiling the Critical Interaction Sites of PUMA's BH3 Domain Through Mutagenesis
A Comparative Guide for Researchers in Apoptosis and Drug Discovery
The pro-apoptotic protein PUMA (p53-upregulated modulator of apoptosis) plays a pivotal role in initiating programmed cell death by engaging with other members of the Bcl-2 family. Its function is primarily mediated by its Bcl-2 homology 3 (BH3) domain, which acts as a death signal by binding to and neutralizing anti-apoptotic proteins, as well as directly activating pro-apoptotic effectors. The validation of the specific interaction sites within the PUMA BH3 domain through mutagenesis is crucial for understanding its mechanism of action and for the development of novel cancer therapeutics. This guide provides a comparative analysis of key mutagenesis studies, presenting experimental data in a structured format, detailing methodologies, and visualizing the underlying biological processes.
Quantitative Analysis of this compound Mutagenesis
Mutagenesis studies have been instrumental in pinpointing the critical residues within the this compound domain that govern its interactions with both anti-apoptotic and pro-apoptotic Bcl-2 family proteins. The following tables summarize the quantitative data from key studies, highlighting the impact of specific mutations on binding affinities and functional outcomes.
Table 1: Impact of this compound Mutations on Binding to Anti-Apoptotic Bcl-xL
| This compound Mutant | Target Protein | Method | Reported Binding Affinity (Kd) / Effect | Reference |
| Wild-type | Bcl-xL | Isothermal Titration Calorimetry (ITC) | High affinity | [1] |
| W71A | Bcl-xL | Fluorescence Polarization | Disrupted p53 release from Bcl-xL | [2] |
| BH3-4E (four glutamate (B1630785) substitutions) | Bcl-xL | In-cell FRET | Abolished binding | [3] |
Table 2: Impact of this compound Mutations on Interaction with Pro-Apoptotic Bak
| This compound Mutant | Target Protein | Method | Reported Binding Affinity (KD) / Effect | Reference |
| Wild-type | Bak | Surface Plasmon Resonance | 26 ± 5 nM | [4] |
| L141E/M144E/L148E | Bak | Surface Plasmon Resonance | Inhibited binding | [4] |
| M144I/A145G | Bak | Surface Plasmon Resonance | Enhanced binding | [4] |
| Puma3E (three glutamate substitutions) | Bak | Surface Plasmon Resonance | Diminished binding | [4] |
Table 3: Role of PUMA's C-Terminal Sequence (CTS) in Modulating BH3 Domain Interactions
| PUMA Mutant | Target Proteins | Method | Key Finding | Reference |
| PUMA-d26 (CTS deletion) | Bcl-xL, Bcl-2, Bcl-w | In-cell FRET & BH3-mimetic displacement | CTS contributes to high-affinity binding and resistance to BH3-mimetics | [3][5] |
| PUMA(BID-BH3)-d26 | Bcl-xL, Bcl-2 | In-cell FRET & BH3-mimetic displacement | Mutation of both BH3 and CTS abolishes resistance to displacement | [3][5] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings. Below are summaries of the key experimental protocols employed in the cited studies.
1. Site-Directed Mutagenesis: To introduce specific mutations into the this compound domain, standard PCR-based site-directed mutagenesis is employed. Plasmids containing the PUMA cDNA are used as a template. Primers containing the desired mutation are used to amplify the plasmid, followed by digestion of the parental template DNA with DpnI. The mutated plasmids are then transformed into competent E. coli for propagation and subsequently verified by DNA sequencing.
2. Co-Immunoprecipitation (Co-IP): This technique is used to assess protein-protein interactions in a cellular context.
-
Cell Lysis: Cells co-expressing a tagged PUMA protein (e.g., FLAG-PUMA) and the target Bcl-2 family member are harvested and lysed in a non-denaturing buffer.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to the tag on the PUMA protein (e.g., anti-FLAG antibody) that is coupled to agarose (B213101) or magnetic beads.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The presence of the interacting protein is detected by immunoblotting with a specific antibody. For instance, to confirm the dissociation of the p53-Bcl-xL complex by PUMA, immunoprecipitation of Bcl-xL would be followed by immunoblotting for p53[2].
3. Fluorescence Polarization (FP) Assay: FP assays are used to measure the binding affinity between a small fluorescently labeled molecule (e.g., a this compound peptide) and a larger protein partner (e.g., Bcl-xL).
-
Labeling: A synthetic peptide corresponding to the this compound domain is labeled with a fluorescent dye.
-
Titration: The labeled peptide is incubated at a fixed concentration with increasing concentrations of the target protein.
-
Measurement: The fluorescence polarization of the sample is measured. When the labeled peptide is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to the larger protein, its tumbling is slowed, leading to an increase in polarization.
-
Data Analysis: The change in polarization is plotted against the protein concentration, and the data is fitted to a binding isotherm to determine the dissociation constant (Kd).
4. Surface Plasmon Resonance (SPR): SPR is a label-free technique for real-time monitoring of biomolecular interactions.
-
Immobilization: One of the binding partners (e.g., this compound peptide) is immobilized on a sensor chip.
-
Injection: A solution containing the other binding partner (e.g., purified Bak protein) is flowed over the sensor surface.
-
Detection: The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Kinetics and Affinity: The association and dissociation rates are monitored, and this data is used to calculate the equilibrium dissociation constant (KD)[4].
5. In-cell Förster Resonance Energy Transfer (FRET): FRET-based assays can be used to monitor protein-protein interactions within living cells.
-
Fusion Proteins: The interacting proteins (e.g., PUMA and Bcl-xL) are fused to two different fluorescent proteins that constitute a FRET pair (e.g., a cyan fluorescent protein as the donor and a yellow fluorescent protein as the acceptor).
-
Expression: These fusion constructs are co-expressed in cells.
-
FRET Measurement: If the two proteins interact, the donor and acceptor fluorophores are brought into close proximity, allowing for FRET to occur. This is typically measured by exciting the donor and measuring the emission from the acceptor. The efficiency of FRET can be quantified to assess the extent of the interaction[5].
Visualizing the Molecular Pathways and Experimental Design
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: PUMA-mediated apoptotic signaling pathway.
Caption: Experimental workflow for this compound mutagenesis.
References
- 1. PUMA Binding Induces Partial Unfolding within BCL-xL to Disrupt p53 Binding and Promote Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A PUMA mechanism unfolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The carboxyl-terminal sequence of PUMA binds to both anti-apoptotic proteins and membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the BH3-only Protein Puma as a Direct Bak Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The carboxyl-terminal sequence of PUMA binds to both anti-apoptotic proteins and membranes | eLife [elifesciences.org]
Safety Operating Guide
Navigating the Safe Disposal of PUMA BH3 Peptide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of bioactive agents like PUMA BH3 peptide is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and gloves, when handling this compound waste.
Disposal Procedures for this compound Peptide
This compound peptide waste, including unused solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), should be treated as chemical waste.[1] The primary methods for rendering this waste safe for disposal are chemical inactivation or heat sterilization (autoclaving), followed by disposal through a licensed hazardous waste contractor.[2]
Method 1: Chemical Inactivation
Chemical inactivation is a common and effective method for degrading peptides in a laboratory setting. A 10% bleach (sodium hypochlorite) solution can be used to chemically alter the peptide, rendering it biologically inactive.[3]
-
For Liquid Waste (e.g., unused this compound solutions):
-
In a designated chemical fume hood, add a 10% bleach solution to the liquid peptide waste.
-
Ensure a final bleach-to-waste volume ratio of at least 1:10.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.
-
After the inactivation period, neutralize the bleach solution if required by your local wastewater regulations.
-
Dispose of the neutralized solution as chemical waste according to your institution's guidelines. Do not pour down the sanitary sewer unless explicitly authorized.[3]
-
-
For Solid Waste (e.g., contaminated labware, gloves):
-
Collect all solid waste in a designated, leak-proof, and clearly labeled chemical waste container.
-
Immerse the solid waste in a 10% bleach solution for a minimum of 30 minutes.
-
After decontamination, decant the bleach solution and manage it as described for liquid waste.
-
Dispose of the decontaminated solid waste in the appropriate chemical waste stream as per your institutional guidelines.[3]
-
Method 2: Autoclaving (Heat Sterilization)
Autoclaving uses high-pressure steam to decontaminate waste. While effective for general biological waste, for bioactive peptides, it is often recommended as a secondary step after chemical inactivation or for the final treatment of waste.[3]
-
Preparation:
-
Autoclaving Cycle:
-
Disposal:
-
After the cycle is complete and the waste has cooled, it can be disposed of in the appropriate laboratory waste stream as directed by your institution's EHS department.
-
Method 3: Incineration
For large quantities of waste or as required by institutional policy, disposal via a licensed hazardous waste incinerator is the preferred method.[6] This process ensures the complete destruction of the peptide.
-
Procedure:
-
Collect all this compound waste in designated, properly labeled hazardous waste containers.
-
Coordinate with your institution's EHS department to schedule a pickup for incineration.
-
Quantitative Data Summary for Disposal Protocols
| Parameter | Chemical Inactivation | Autoclaving |
| Agent | 10% Bleach Solution | Pressurized Steam |
| Ratio (Agent:Waste) | ≥ 1:10 (v/v) for liquids | N/A |
| Contact/Cycle Time | ≥ 30 minutes | ≥ 30-60 minutes |
| Temperature | Ambient | 121°C (250°F) |
| Pressure | N/A | 15 psi |
Experimental Protocol: Chemical Inactivation of this compound Liquid Waste
This protocol details the steps for inactivating a 10 mL solution of this compound peptide.
-
Preparation:
-
Work within a certified chemical fume hood.
-
Prepare a fresh 10% bleach solution by diluting household bleach (typically 5-8% sodium hypochlorite) with deionized water. For example, add 10 mL of household bleach to 90 mL of water to make 100 mL of 10% bleach solution.
-
Ensure you have a designated chemical waste container for the final neutralized solution.
-
-
Inactivation:
-
Carefully measure the volume of the this compound liquid waste (in this case, 10 mL).
-
Slowly add at least 1 mL of the 10% bleach solution to the 10 mL of peptide waste.
-
Gently swirl the container to ensure thorough mixing.
-
Let the mixture stand in the fume hood for a minimum of 30 minutes.
-
-
Neutralization and Disposal:
-
Consult your local EHS guidelines for the required neutralization procedure for bleach solutions. A common method is to use a sodium thiosulfate (B1220275) solution.
-
Once neutralized, transfer the solution to the appropriate chemical waste container.
-
Label the container clearly with its contents.
-
Arrange for pickup and disposal through your institution's EHS department.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste, from initial handling to final disposal.
This workflow provides a clear, logical path for researchers to follow, ensuring that this compound waste is managed safely and in accordance with standard laboratory practices. By adhering to these procedures, laboratories can maintain a safe working environment and ensure regulatory compliance.
References
- 1. puretidestherapy.com [puretidestherapy.com]
- 2. peptide24.store [peptide24.store]
- 3. benchchem.com [benchchem.com]
- 4. biosafety.utk.edu [biosafety.utk.edu]
- 5. Autoclaving Biological Waste | Biological Waste Treatment | Hazardous Waste | Environmental Protection | Environmental Health & Safety | TTU [depts.ttu.edu]
- 6. inciner8.com [inciner8.com]
Essential Safety and Operational Guide for Handling PUMA BH3
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of PUMA BH3 (p53 upregulated modulator of apoptosis BH3 domain). As a key regulator of apoptosis, understanding the safe operational procedures for this peptide is critical for both personnel safety and experimental integrity. This document aims to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
| Tier | Operation | Required Personal Protective Equipment |
| 1 | Handling small quantities (milligrams) of lyophilized powder or solutions | Gloves: Nitrile or latex gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. |
| 2 | Weighing larger quantities (grams) of lyophilized powder or creating aerosols (e.g., sonicating) | Gloves: Nitrile or latex gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. Respiratory Protection: NIOSH-approved N95 or higher-rated dust mask/respirator. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the stability and integrity of the this compound peptide.
Lyophilized this compound Peptide
-
Handling: Before opening the vial, allow it to warm to room temperature in a desiccator to prevent condensation, which can degrade the peptide.[1] When weighing, especially larger quantities, do so in a well-ventilated area or a fume hood to avoid creating dust.[1] Always wear the appropriate PPE as outlined in the table above.
-
Storage:
This compound Peptide in Solution
-
Handling: Use a sterile, appropriate solvent for reconstitution. Gentle swirling or inversion is preferred over vortexing, which can cause aggregation.[1] Handle all solutions according to standard laboratory procedures for chemical solutions.
-
Storage:
Disposal Plan
Dispose of all this compound peptide waste, including contaminated consumables, in accordance with local, state, and federal regulations for chemical and biological waste. Do not dispose of this compound peptide down the drain or in the regular trash.[1][3]
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, masks), weighing papers, empty vials: Collect in a designated, sealed waste container labeled "Chemical Waste" or "Biohazardous Waste" as appropriate for your institution's guidelines.[1][5] |
| Liquid Waste | Unused this compound peptide solutions, solvents used for rinsing: Collect in a designated, sealed, and properly labeled waste container for hazardous liquid waste.[1][5][6] Chemical disinfection (e.g., with 10% bleach solution) may be appropriate before disposal, depending on institutional protocols.[5] |
This compound Signaling Pathway in Apoptosis
PUMA is a BH3-only protein that acts as a critical mediator of apoptosis, or programmed cell death.[7] It is activated by various cellular stress signals, most notably by the tumor suppressor p53.[8] Once activated, PUMA binds to and inhibits anti-apoptotic Bcl-2 family proteins (like Bcl-2, Bcl-xL, Mcl-1), thereby releasing the pro-apoptotic proteins Bak and Bax. Freed Bak and Bax can then oligomerize at the mitochondrial outer membrane, leading to its permeabilization, the release of cytochrome c, and subsequent caspase activation, culminating in cell death.[7]
Caption: PUMA-mediated intrinsic pathway of apoptosis.
Experimental Workflow: Investigating this compound-Mediated Apoptosis
This workflow outlines a general procedure for studying the pro-apoptotic function of this compound peptide in a cell-based assay.
Caption: General workflow for a cell-based apoptosis assay using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. intelligenthq.com [intelligenthq.com]
- 5. tamiu.edu [tamiu.edu]
- 6. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 7. BH3-Only Proteins Noxa and Puma Are Key Regulators of Induced Apoptosis | MDPI [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
